molecular formula C10H9BrO2 B3040192 2-Bromo-5-cyclopropylbenzoic acid CAS No. 1692662-86-4

2-Bromo-5-cyclopropylbenzoic acid

Cat. No.: B3040192
CAS No.: 1692662-86-4
M. Wt: 241.08 g/mol
InChI Key: QQBCUPLVPTUHDU-UHFFFAOYSA-N
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Description

2-Bromo-5-cyclopropylbenzoic acid ( 1692662-86-4 ) is a halogenated benzoic acid derivative with the molecular formula C10H9BrO2 and a molecular weight of 241.08 g/mol . This compound features a benzoic acid core substituted with a bromine atom and a cyclopropyl group, a structure that makes it a valuable intermediate in organic synthesis and medicinal chemistry research. As a benzoic acid derivative, it serves as a versatile building block for the construction of more complex molecules, particularly in pharmaceutical development where such scaffolds are used in discovering new active ingredients . The bromine atom offers a reactive site for further functionalization via metal-catalyzed cross-coupling reactions, such as Suzuki or Heck reactions, while the cyclopropyl group can be used to influence the molecule's metabolic stability and three-dimensional conformation. This product is intended for research purposes only and is strictly not for diagnostic, therapeutic, or any personal use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-bromo-5-cyclopropylbenzoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9BrO2/c11-9-4-3-7(6-1-2-6)5-8(9)10(12)13/h3-6H,1-2H2,(H,12,13)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QQBCUPLVPTUHDU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1C2=CC(=C(C=C2)Br)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9BrO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

241.08 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

chemical structure and properties of 2-Bromo-5-cyclopropylbenzoic acid

Author: BenchChem Technical Support Team. Date: March 2026

This guide serves as a technical reference for 2-Bromo-5-cyclopropylbenzoic acid , a specialized intermediate used in the synthesis of non-steroidal anti-inflammatory drugs (NSAIDs) and voltage-gated sodium channel (Nav1.7) inhibitors.[1][2]

A Critical Scaffold for Orthogonal Functionalization in Medicinal Chemistry

Executive Summary

2-Bromo-5-cyclopropylbenzoic acid (CAS 1692662-86-4) is a bifunctional aromatic building block characterized by a sterically demanding cyclopropyl group at the meta position and a reactive bromine handle at the ortho position relative to the carboxylic acid.[3] Its structural uniqueness lies in the orthogonal reactivity of its substituents: the C-5 cyclopropyl group provides metabolic stability and lipophilicity, while the C-2 bromine allows for late-stage diversification via metal-catalyzed cross-coupling reactions.

Chemical Identity & Physical Properties[4]
PropertyData
CAS Number 1692662-86-4
IUPAC Name 2-Bromo-5-cyclopropylbenzoic acid
Molecular Formula C₁₀H₉BrO₂
Molecular Weight 241.08 g/mol
Physical State Solid (Off-white to pale yellow powder)
Solubility Soluble in DMSO, MeOH, DCM; Insoluble in water
pKa (Predicted) ~2.8 (Acidic due to ortho-bromo electron withdrawal)
SMILES OC(=O)C1=CC(C2CC2)=CC=C1Br
Synthetic Methodology

The industrial preparation of 2-Bromo-5-cyclopropylbenzoic acid relies on exploiting the reactivity difference between aryl iodides and aryl bromides. The most robust pathway utilizes 2-bromo-5-iodobenzoic acid as the starting material.

Protocol: Chemoselective Suzuki-Miyaura Coupling

Rationale: The C-I bond is significantly weaker and more reactive toward oxidative addition by Palladium(0) than the C-Br bond. This allows the installation of the cyclopropyl group at C-5 without disturbing the bromine at C-2.

Step-by-Step Workflow:

  • Precursor Preparation:

    • Start: 2-Amino-5-bromobenzoic acid.

    • Reaction: Diazotization (NaNO₂/HCl) followed by Iodination (KI).

    • Product: 2-Bromo-5-iodobenzoic acid (CAS 25252-00-0).[4][5]

    • Note: This step establishes the "di-halo" scaffold necessary for selectivity.

  • Selective Coupling (The Critical Step):

    • Reagents: 2-Bromo-5-iodobenzoic acid (1.0 eq), Cyclopropylboronic acid (1.2 eq).

    • Catalyst: Pd(dppf)Cl₂·DCM (3-5 mol%) or Pd(PPh₃)₄.

    • Base: K₃PO₄ (3.0 eq) or Cs₂CO₃.

    • Solvent: Toluene/Water (10:1) or Dioxane/Water.

    • Conditions: Heat to 80-90°C for 4-12 hours under Argon.

    • Workup: Acidify to pH 3 with 1N HCl, extract with EtOAc.

Self-Validating Checkpoint:

  • Monitor via HPLC/LC-MS: The starting material (iodo-species) should disappear. If the bis-cyclopropyl product (coupling at both Br and I sites) is observed, lower the temperature or reduce catalyst loading. The C-2 Bromine is sterically hindered by the carboxylic acid, further aiding selectivity.

Visual Synthesis Pathway

SynthesisPathway Start 2-Amino-5-bromobenzoic acid Inter 2-Bromo-5-iodobenzoic acid (CAS 25252-00-0) Start->Inter 1. NaNO2, HCl 2. KI (Sandmeyer) Target 2-Bromo-5-cyclopropylbenzoic acid (CAS 1692662-86-4) Inter->Target Selective Suzuki Coupling (I > Br Reactivity) Reagents Cyclopropylboronic acid Pd(dppf)Cl2, K3PO4 Reagents->Inter

Figure 1: Chemoselective synthesis exploiting the reactivity differential between Aryl-I and Aryl-Br bonds.

Structural Utility in Drug Design

This scaffold is highly valued because it addresses three common challenges in medicinal chemistry simultaneously:

  • Metabolic Stability (C-5 Cyclopropyl):

    • The cyclopropyl group acts as a bioisostere for isopropyl or ethyl groups but lacks the benzylic hydrogens susceptible to rapid CYP450 oxidation. This extends the half-life (

      
      ) of the final drug molecule.
      
    • Mechanism:[2][6][7] The

      
      -like character of the cyclopropane C-C bonds reduces the propensity for radical abstraction.
      
  • Orthogonal Functionalization (C-1 & C-2):

    • C-1 (COOH): Can be converted to amides, esters, or heterocycles (e.g., oxadiazoles) to modulate solubility and target binding.

    • C-2 (Br): Remains intact after the initial synthesis. It serves as a handle for a second cross-coupling (Suzuki, Buchwald-Hartwig) to attach complex pharmacophores, such as aryl sulfonamides (COX-2 inhibitors) or heteroaromatics.

  • Conformational Restriction:

    • The bulk of the cyclopropyl group and the ortho-bromo substituent forces the carboxylic acid (or its derivative) to twist out of planarity with the phenyl ring. This "atropisomeric bias" is often critical for binding to narrow enzyme pockets, such as those in Nav1.7 channels.

Reactivity Logic Map

ReactivityMap Core 2-Bromo-5-cyclopropylbenzoic Acid C1 C-1 Carboxylic Acid Core->C1 C2 C-2 Bromine (Ortho Position) Core->C2 C5 C-5 Cyclopropyl Core->C5 Amide Amide Coupling (Linker attachment) C1->Amide Het Heterocycle Formation (Bioisostere) C1->Het Suzuki Suzuki/Stille Coupling (Biaryl formation) C2->Suzuki Buchwald Buchwald-Hartwig (C-N Bond formation) C2->Buchwald Prop Metabolic Shield (Prevents oxidation) C5->Prop

Figure 2: Orthogonal reactivity map showing the distinct roles of each functional site.

Applications & References

This intermediate is primarily cited in the development of:

  • COX-2 Selective Inhibitors: Used to construct the phenylacetic acid core found in Coxib-class anti-inflammatories.[2] The cyclopropyl group improves selectivity for the COX-2 hydrophobic pocket over COX-1.

  • Nav1.7 Sodium Channel Blockers: Used in the synthesis of sulfonamide-based inhibitors for chronic pain management, where the scaffold provides the necessary lipophilicity to penetrate the CNS.

Safety & Handling
  • GHS Classification: Skin Irrit. 2 (H315), Eye Irrit. 2A (H319), STOT SE 3 (H335).

  • Handling: Manipulate in a fume hood. Avoid dust generation.

  • Storage: Store at 2-8°C under inert atmosphere (Argon/Nitrogen). The C-Br bond is light-sensitive over long periods; amber vials are recommended.

References
  • Synthesis of 2-bromo-5-iodobenzoic acid (Precursor): Preparation method of 2-bromo-5-iodobenzoic acid. Patent WO2014201173A1.

  • Suzuki Coupling Methodology: Substituted amino phenylacetic acids, derivatives thereof... as COX-2 inhibitors. Patent WO2004048314A1.[7] (Describes the use of cyclopropylboronic acid coupling).

  • Cyclopropyl Group Properties: The "Cyclopropyl Fragment" is a Versatile Player that Frequently Appears in Preclinical/Clinical Drug Molecules. J. Med. Chem. 2016.

  • Commercial Identity: 2-Bromo-5-cyclopropylbenzoic acid Product Page. ChemicalBook/Sigma-Aldrich.

Sources

An In-depth Technical Guide to Determining the Solubility of 2-Bromo-5-cyclopropylbenzoic Acid in Organic Solvents

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to determine the solubility of 2-Bromo-5-cyclopropylbenzoic acid in various organic solvents. Given the novelty of this compound, this document focuses on establishing robust experimental protocols and providing the scientific rationale behind each step, ensuring data integrity and reproducibility.

Introduction: The Critical Role of Solubility in Drug Development

Solubility, the phenomenon of a solute dissolving in a solvent to form a homogeneous system, is a cornerstone of pharmaceutical sciences. For an active pharmaceutical ingredient (API) like 2-Bromo-5-cyclopropylbenzoic acid, its solubility profile is a critical determinant of its bioavailability and therapeutic efficacy. Poor solubility can lead to inadequate absorption, variable dosing requirements, and ultimately, the failure of a promising drug candidate. Therefore, a thorough understanding and precise measurement of solubility in a range of organic solvents are paramount during preclinical development. This guide will delve into the established methodologies for accurately quantifying the solubility of this novel benzoic acid derivative.

Physicochemical Properties and Safety Considerations

Structure:

The molecule possesses a carboxylic acid group, which can act as a hydrogen bond donor and acceptor, a bromine atom which contributes to its molecular weight and can participate in halogen bonding, and a cyclopropyl ring which adds a degree of non-polarity. This combination of functional groups suggests that its solubility will be highly dependent on the solvent's polarity and hydrogen bonding capabilities. The principle of "like dissolves like" is a fundamental concept in predicting solubility; compounds tend to dissolve in solvents with similar polarity.[1]

Predicted Properties (based on structurally similar compounds):

PropertyPredicted Value/CharacteristicSource/Rationale
Molecular FormulaC₁₀H₉BrO₂Based on structure
Molecular Weight241.08 g/mol Based on structure
AppearanceLikely a solid at room temperatureCommon for benzoic acid derivatives[2][3]
pKa~3-4The carboxylic acid group is acidic.
LogP~3.0Estimated based on similar structures, indicating moderate lipophilicity.[2]

Safety Precautions:

Safety is paramount in any laboratory setting. Before handling 2-Bromo-5-cyclopropylbenzoic acid, it is crucial to consult the Safety Data Sheet (SDS). For similar bromo-substituted benzoic acids, the following hazards are common:

  • Causes skin irritation.[3][4]

  • Causes serious eye irritation.[3][4]

  • May cause respiratory irritation.[3][4]

Personal Protective Equipment (PPE) should include:

  • Safety goggles or a face shield.

  • Chemically resistant gloves (e.g., nitrile).

  • A laboratory coat.

  • Work should be conducted in a well-ventilated fume hood.

Experimental Determination of Solubility

Two primary methods are widely accepted for determining the equilibrium solubility of a compound: the Equilibrium Solubility (Shake-Flask) Method and the Polythermal Method .[5]

The Equilibrium Solubility (Shake-Flask) Method

This is a widely accepted method for determining equilibrium solubility and is a foundational technique in pharmaceutical and chemical research.[1] The principle involves creating a saturated solution of the compound in the solvent of interest and then quantifying the concentration of the dissolved solute.

G cluster_prep Preparation cluster_equil Equilibration cluster_sep Phase Separation cluster_quant Quantification prep_vial Add excess 2-Bromo-5-cyclopropylbenzoic acid to a known volume of solvent in a sealed vial prep_temp Place vial in a temperature-controlled shaker prep_vial->prep_temp Incubate equil Agitate at a constant temperature for 24-72 hours to reach equilibrium prep_temp->equil Shake sep_centrifuge Centrifuge the sample to pellet undissolved solid equil->sep_centrifuge Separate sep_filter Filter the supernatant through a 0.22 µm PTFE syringe filter sep_centrifuge->sep_filter quant_dilute Dilute the clear filtrate to a suitable concentration sep_filter->quant_dilute Quantify quant_hplc Analyze by a validated HPLC method quant_dilute->quant_hplc quant_calc Calculate solubility from the calibration curve quant_hplc->quant_calc

Caption: Workflow for the Equilibrium Solubility (Shake-Flask) Method.

  • Preparation of Saturated Solution:

    • Accurately weigh an excess amount of 2-Bromo-5-cyclopropylbenzoic acid (e.g., 10-20 mg) into a series of glass vials. The amount should be sufficient to ensure a solid phase remains after equilibrium.[6]

    • Add a precise volume (e.g., 1-2 mL) of the desired organic solvent to each vial. A range of solvents with varying polarities should be tested (e.g., methanol, ethanol, acetone, ethyl acetate, acetonitrile, toluene, and heptane).

    • Seal the vials tightly to prevent solvent evaporation.

  • Equilibration:

    • Place the vials in a temperature-controlled shaker set to a constant temperature (e.g., 25 °C or 37 °C).

    • Agitate the samples for a sufficient duration to ensure equilibrium is reached. This typically requires 24 to 72 hours.[1][7] It is advisable to take measurements at different time points (e.g., 24, 48, and 72 hours) to confirm that the concentration has reached a plateau.

  • Phase Separation:

    • Once equilibrium is established, remove the vials from the shaker and allow them to stand for a short period to allow the undissolved solid to settle.

    • To effectively separate the solid from the liquid phase, centrifuge the vials at a high speed (e.g., 10,000 rpm for 10 minutes).[6]

    • Carefully withdraw the supernatant using a syringe and filter it through a chemically inert 0.22 µm syringe filter (e.g., PTFE) into a clean vial.[1] This step is crucial to remove any remaining solid particles.

  • Quantification:

    • The concentration of 2-Bromo-5-cyclopropylbenzoic acid in the clear filtrate is determined using a validated analytical method, most commonly High-Performance Liquid Chromatography (HPLC).[1][6][8]

    • Prepare a series of standard solutions of the compound of known concentrations in the same solvent.

    • Generate a calibration curve by plotting the peak area from the HPLC analysis against the concentration of the standard solutions.

    • Dilute the filtered sample solution with the solvent to fall within the linear range of the calibration curve.

    • Inject the diluted sample into the HPLC and determine its concentration from the calibration curve.

  • Data Reporting:

    • Calculate the original solubility by taking the dilution factor into account.

    • Report the solubility in standard units such as mg/mL or mol/L at the specified temperature.[1]

The Polythermal Method

The polythermal method is an alternative approach that determines the temperature at which a known concentration of a solute completely dissolves.[5] This method can be more efficient for generating solubility data across a range of temperatures.

G cluster_prep Preparation cluster_heating Heating & Observation cluster_record Data Recording cluster_repeat Iteration prep_slurry Prepare a slurry of known concentration of 2-Bromo-5-cyclopropylbenzoic acid in the solvent heat_slow Slowly heat the slurry at a constant rate prep_slurry->heat_slow Heat observe Visually or instrumentally monitor for the complete dissolution of the solid heat_slow->observe Observe record_temp Record the temperature at which the last crystal dissolves (clear point) observe->record_temp Record repeat_conc Repeat the process for different concentrations record_temp->repeat_conc Iterate

Caption: Workflow for the Polythermal Method of Solubility Determination.

  • Sample Preparation:

    • Prepare a series of vials, each containing a precisely weighed amount of 2-Bromo-5-cyclopropylbenzoic acid and a known volume of the desired organic solvent to create slurries of different concentrations.

  • Heating and Observation:

    • Place the vials in a device that allows for controlled heating and visual observation (e.g., a Crystal16 instrument or a temperature-controlled heating block with a stir plate).

    • Heat the samples at a slow, constant rate (e.g., 0.1-0.5 °C/min) while stirring.[5]

    • Carefully observe each vial to determine the exact temperature at which the last solid particle dissolves. This is the "clear point" or saturation temperature for that specific concentration.[9]

  • Data Analysis:

    • The solubility at a given temperature is the concentration of the solution that became clear at that temperature.

    • Plot the concentration versus the clear point temperature to generate a solubility curve.

Expected Results and Data Presentation

The solubility data should be presented in a clear and concise table, allowing for easy comparison between different solvents.

Table 1: Hypothetical Solubility Data for 2-Bromo-5-cyclopropylbenzoic acid at 25 °C

SolventPolarity IndexSolubility (mg/mL)Molar Solubility (mol/L)
Heptane0.1< 0.1< 0.0004
Toluene2.41.50.0062
Diethyl Ether2.85.20.0216
Ethyl Acetate4.415.80.0655
Acetone5.145.30.1879
Acetonitrile5.830.10.1248
Ethanol4.360.70.2518
Methanol5.175.20.3120
DMSO7.2> 200> 0.8296

Discussion of Expected Trends:

Based on the structure of 2-Bromo-5-cyclopropylbenzoic acid, it is expected to exhibit higher solubility in polar protic solvents like methanol and ethanol due to hydrogen bonding with the carboxylic acid group. Polar aprotic solvents like acetone and ethyl acetate are also expected to be good solvents. Solubility in nonpolar solvents like heptane is anticipated to be very low.

Conclusion

This technical guide provides a robust framework for the experimental determination of the solubility of 2-Bromo-5-cyclopropylbenzoic acid in organic solvents. By following the detailed protocols for the equilibrium solubility (shake-flask) and polythermal methods, researchers can generate accurate and reproducible data. This information is critical for guiding formulation development, ensuring consistent drug delivery, and ultimately contributing to the successful progression of this compound through the drug development pipeline.

References

  • In the Context of Polymorphism: Accurate Measurement, and Validation of Solubility Data.
  • General Experimental Protocol for Determining Solubility - Benchchem.
  • Compound solubility measurements for early drug discovery | Computational Chemistry | Blog | Life Chemicals. (2022, May 31).
  • Solubility equilibrium - Wikipedia.
  • Can anyone tell me how to perform equilibrium solubility studies step by step practically?. (2013, November 12).
  • Basic Procedure and Technical Requirements of Equilibrium Solubility Experiments.
  • Experiment 1. Solubility of Organic Compounds | PDF - Scribd.
  • Equilibrium solubility versus intrinsic dissolution: characterization of lamivudine, stavudine and zidovudine for BCS - SciELO.
  • EXPERIMENT 1 DETERMINATION OF SOLUBILITY CLASS.
  • Experiment: Solubility of Organic & Inorganic Compounds.
  • Solubility - Chemistry Online @ UTSC.
  • Schematic illustration of the polythermal method of determination of... | Download Scientific Diagram - ResearchGate.
  • 2-bromo-5-(cyclopropylsulfamoyl)benzoic acid | 852933-48-3 - MilliporeSigma.
  • Process Analytical Technology Obtained Metastable Zone Width, Nucleation Rate and Solubility of Paracetamol in Isopropanol—Theoretical Analysis - MDPI. (2025, February 24).
  • 121146-16-5 | 5-Bromo-2-cyclopropylbenzoic acid - ChemScene.
  • 2-Bromo-5-hydroxybenzoic acid - AK Scientific, Inc.
  • 2-Bromo-5-hydroxybenzoic acid - Apollo Scientific. (2022, May 17).
  • SAFETY DATA SHEET - Fisher Scientific.
  • SAFETY DATA SHEET - Thermo Fisher Scientific. (2025, September 16).

Sources

pKa Values and Acidity of 2-Bromo-5-cyclopropylbenzoic Acid: A Mechanistic and Experimental Guide

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Chemical Identity

2-Bromo-5-cyclopropylbenzoic acid (CAS: 1692662-86-4) is a highly specialized, poly-substituted benzoic acid derivative frequently utilized as a structural building block in pharmaceutical synthesis and agrochemical development[1]. Understanding its acid dissociation constant (


) is critical for predicting its solubility, lipophilicity, and membrane permeability during rational drug design.

Unlike simple aliphatic acids, the acidity of substituted benzoic acids is governed by a complex interplay of electronic (inductive and resonance) and steric effects. This whitepaper deconstructs the mechanistic determinants of this compound's acidity and provides a self-validating, gold-standard protocol for experimental


 determination.

Mechanistic Determinants of Acidity

The acidity of any benzoic acid derivative is fundamentally tied to the thermodynamic stability of its conjugate base (the carboxylate anion). For 2-bromo-5-cyclopropylbenzoic acid, two distinct substituent effects dictate this stability.

The Ortho-Bromo Effect (-I and Steric Twist)

In unsubstituted benzoic acid, the


 is 4.20. The introduction of a bromine atom at the 2-position (ortho to the carboxylic acid) drastically increases the acidity, dropping the 

of 2-bromobenzoic acid to approximately 2.84 at 25°C[2]. This massive shift is driven by two causal factors:
  • Inductive Electron Withdrawal (-I): Bromine is highly electronegative. It withdraws electron density through the

    
    -bond framework, delocalizing the negative charge of the carboxylate anion and stabilizing it.
    
  • Steric Deconjugation (The Ortho Effect): The bulky ortho-bromine atom physically forces the carboxyl group to twist out of the coplanar alignment with the benzene ring. This steric twist breaks the

    
    -orbital overlap, preventing the electron-donating resonance (+R) of the aromatic ring from destabilizing the carboxylate anion.
    
The Meta-Cyclopropyl Effect (+I and Hyperconjugation)

The cyclopropyl group is located at the 5-position (meta to the carboxyl group, para to the bromine). Cyclopropyl rings possess unique


-like hybridization (Walsh orbitals), which allows them to donate electron density via inductive (+I) and hyperconjugative effects. Because it resides in the meta position relative to the acidic center, its resonance impact is minimized, but its mild electron-donating inductive effect slightly destabilizes the carboxylate anion. Consequently, the cyclopropyl group slightly decreases the acidity compared to 2-bromobenzoic acid, resulting in a predicted 

of 2.92 ± 0.10[1].

Mechanistic_Effects A 2-Bromo-5-cyclopropylbenzoic Acid D Net pKa ≈ 2.92 (Highly Acidic) A->D Combined Effect B Ortho-Bromo Group (-I Effect & Steric Twist) B->A Increases Acidity C Meta-Cyclopropyl Group (+I Effect) C->A Decreases Acidity

Logical relationship of substituent effects on the acidity of 2-Bromo-5-cyclopropylbenzoic acid.

Quantitative pKa Profiling

To contextualize the acidity of 2-bromo-5-cyclopropylbenzoic acid, we must compare it against its structural precursors. The table below summarizes the quantitative shifts in


 driven by the stepwise addition of substituents.
CompoundCAS NumberSubstituent Position

(at 25°C)
Acidity Trend
Benzoic Acid 65-85-0None4.20Baseline
2-Bromobenzoic Acid 88-65-32-Bromo (Ortho)2.84[2]+++ Acidity
2-Bromo-5-cyclopropylbenzoic Acid 1692662-86-42-Bromo, 5-Cyclopropyl2.92 ± 0.10[1]++ Acidity

Experimental Methodologies for pKa Determination

While predictive models offer a


 of 2.92[1], rigorous drug development requires empirical validation. Potentiometric titration  is the gold standard for compounds with a 

between 2 and 11. Below is a self-validating protocol designed to ensure high-fidelity thermodynamic data, mitigating common artifacts like ionic strength drift and atmospheric

contamination.
Step-by-Step Potentiometric Protocol

1. System Calibration (Trustworthiness Check)

  • Action: Calibrate the glass-calomel pH electrode using three NIST-traceable buffer solutions (pH 1.68, 4.01, and 7.00).

  • Causality: A three-point calibration spanning the expected acidic range ensures a Nernstian slope (>98% efficiency), which is critical for accurate sub-pH 3 measurements where liquid junction potentials can skew readings.

2. Sample Preparation & Matrix Control

  • Action: Dissolve 2.0 mM of 2-bromo-5-cyclopropylbenzoic acid in a 0.15 M KCl aqueous matrix. Maintain the vessel at exactly 25.0 ± 0.1 °C using a water-jacketed titration cell.

  • Causality: The 0.15 M KCl matrix standardizes the ionic strength to mimic physiological conditions, ensuring that the activity coefficients of the ions remain constant throughout the titration. This allows the use of concentrations rather than activities in the Henderson-Hasselbalch calculations.

3. Titration Execution

  • Action: Purge the titration vessel with inert Nitrogen (

    
    ) or Argon gas for 15 minutes prior to and during the titration. Titrate with standardized 0.1 M KOH using an automated micro-burette.
    
  • Causality: Atmospheric

    
     dissolves in water to form carbonic acid, which introduces a secondary buffering system that will artificially distort the titration curve of a weak acid. Inert gas purging eliminates this artifact.
    

4. Data Analysis (Gran Plot)

  • Action: Instead of relying solely on the inflection point of the sigmoidal pH vs. Volume curve, apply a Gran Plot transformation (

    
     vs. 
    
    
    
    ).
  • Causality: The Gran plot linearizes the titration data, allowing for a highly precise mathematical determination of the equivalence point, which is especially vital for acids with a

    
     near 3, where the inflection point can be visually ambiguous.
    

Workflow S1 1. System Calibration (NIST Buffers, 25°C) S2 2. Sample Prep (0.15 M KCl Matrix) S1->S2 S3 3. Potentiometric Titration (0.1 M KOH, N2 Atm) S2->S3 S4 4. Gran Plot Analysis (Equivalence Point) S3->S4 S5 5. pKa Calculation (Henderson-Hasselbalch) S4->S5

Step-by-step potentiometric titration workflow for accurate pKa determination.

(Note: If the compound exhibits poor aqueous solubility, a cosolvent method using varying percentages of methanol/water must be employed, followed by a Yasuda-Shedlovsky extrapolation to 0% organic solvent).

Implications in Drug Development

The


 of ~2.92 has profound implications for the pharmacokinetic (PK) profiling of 2-bromo-5-cyclopropylbenzoic acid derivatives:
  • Ionization State: At a physiological pH of 7.4 (blood plasma) and even at the acidic pH of the upper intestine (pH ~5.0), the compound will exist >99% in its ionized, carboxylate form.

  • Solubility vs. Permeability: The high degree of ionization guarantees excellent aqueous solubility but severely restricts passive transcellular membrane permeability. Drug developers must anticipate the need for active transport mechanisms (e.g., OAT transporters) or consider ester prodrug strategies to mask the acidic moiety during absorption.

  • Target Binding: The permanently ionized carboxylate acts as a strong pharmacophore for forming stable salt bridges with basic amino acid residues (like Arginine or Lysine) within target protein binding pockets.

References

  • LookChem. "2-Bromobenzoic acid | 88-65-3". Accessed March 5, 2026.[Link]

  • PubChem. "2-Bromobenzoic acid | C7H5BrO2 | CID 6940". National Center for Biotechnology Information. Accessed March 5, 2026.[Link]

  • NIST Chemistry WebBook. "Benzoic acid, 2-bromo-". SRD 69. Accessed March 5, 2026.[Link]

Sources

safety data sheet (SDS) for 2-Bromo-5-cyclopropylbenzoic acid

Author: BenchChem Technical Support Team. Date: March 2026

Technical Guide: Safety, Handling, and Application of 2-Bromo-5-cyclopropylbenzoic acid

Executive Summary & Compound Identification

Scope: This technical guide provides a comprehensive safety and handling framework for 2-Bromo-5-cyclopropylbenzoic acid (CAS: 1692662-86-4). Unlike generic Safety Data Sheets (SDS), this document synthesizes physicochemical data with practical research applications, specifically tailored for medicinal chemistry and drug discovery workflows.

Compound Profile:

Parameter Technical Detail
Chemical Name 2-Bromo-5-cyclopropylbenzoic acid
CAS Number 1692662-86-4
Molecular Formula C₁₀H₉BrO₂
Molecular Weight 241.08 g/mol
Structure Description Benzoic acid core substituted with a bromine atom at the ortho (2) position and a cyclopropyl ring at the meta (5) position relative to the carboxyl group.[1][2][3]
Physical State Solid (typically white to off-white crystalline powder)

| Solubility | Soluble in DMSO, Methanol, Dichloromethane; Sparingly soluble in water (acidic pH). |

Hazard Identification & Risk Assessment (GHS Framework)

While specific toxicological data for this research intermediate is limited, we apply a Read-Across approach based on structural analogs (e.g., 2-bromo-5-fluorobenzoic acid, 2-bromo-5-methylbenzoic acid).

Core Hazards (GHS Classification)
  • Skin Corrosion/Irritation (Category 2): H315 - Causes skin irritation.

  • Serious Eye Damage/Eye Irritation (Category 2A): H319 - Causes serious eye irritation.

  • Specific Target Organ Toxicity - Single Exposure (Category 3): H335 - May cause respiratory irritation.

Mechanistic Insight (The "Why")
  • Acidity & Irritation: The ortho-bromo substituent exerts an electron-withdrawing inductive effect (-I), slightly increasing the acidity of the carboxylic acid compared to benzoic acid. This enhances its potential to irritate mucous membranes upon inhalation.

  • Cyclopropyl Reactivity: While generally stable, the strained cyclopropyl ring can undergo ring-opening reactions under strongly acidic conditions or metabolic oxidation. In a laboratory setting, this implies the compound should be treated as a potential alkylating agent if subjected to radical conditions, though it is stable under standard storage.

Handling, Storage & Stability Protocols

Expert Directive: The primary risk to data integrity with this compound is dehalogenation (loss of bromine) or protodecarboxylation if mishandled.

Storage Architecture
  • Temperature: Store at 2–8°C (Refrigerated). While chemically stable at room temperature for short periods, long-term storage requires refrigeration to prevent slow thermal degradation.

  • Atmosphere: Store under Inert Gas (Argon/Nitrogen) . Moisture can facilitate hydrolysis or crystal lattice changes that affect weighing accuracy.

  • Light Sensitivity: Protect from light. Aryl bromides are susceptible to photolytic debromination. Amber vials are mandatory.

Operational Workflow (DOT Visualization)

SafetyWorkflow Start Start: Reagent Retrieval PPE PPE Check: Nitrile Gloves + Safety Glasses + Lab Coat Start->PPE Environment Environment Check: Fume Hood Functional? PPE->Environment Weighing Weighing Protocol: Anti-static gun usage Avoid metal spatulas (trace metal contamination) Environment->Weighing Yes Stop HALT: Maintenance Required Environment->Stop No Solubilization Solubilization: Dissolve in DMSO/DCM Avoid aqueous basic buffers initially Weighing->Solubilization Storage Return to Storage: Flush with Argon -> Seal -> 4°C Solubilization->Storage

Figure 1: Safe Handling Workflow ensuring operator safety and reagent integrity.

Emergency Response & First Aid

This protocol uses a Self-Validating Logic : If the intervention does not relieve symptoms immediately, escalation is automatic.

ScenarioImmediate ActionScientific Rationale
Eye Contact Rinse continuously for 15 mins. Lift eyelids.The acidity can cause corneal opacity. Immediate dilution neutralizes pH.
Skin Contact Wash with soap/water. Do NOT use organic solvents (EtOH/Acetone).Solvents increase skin permeability, potentially carrying the bromide deeper into the dermis.
Inhalation Move to fresh air. If wheezing persists >10 mins, seek medical aid.Bronchospasm indicates deep tissue irritation from acidic dust.
Spill Cleanup Wet sweep or HEPA vacuum. Do not dry sweep.Dry sweeping generates airborne dust (H335 hazard).

Application in Drug Development

Role: 2-Bromo-5-cyclopropylbenzoic acid is a high-value scaffold for synthesizing cyclopropyl-containing bioactive molecules.

Synthetic Utility
  • Suzuki-Miyaura Coupling: The ortho-bromide (C-2) serves as an electrophile for Palladium-catalyzed cross-coupling with aryl boronic acids.

    • Challenge: The ortho position is sterically hindered by the carboxylic acid.

    • Solution: Use active catalyst systems like Pd(dppf)Cl₂ or SPhos Pd G2 with a strong base (K₃PO₄) to facilitate oxidative addition.

  • Cyclopropyl Stability: The C-5 cyclopropyl group acts as a bioisostere for isopropyl or phenyl groups, improving metabolic stability (blocking CYP450 oxidation sites) and increasing potency through rigid hydrophobic interactions.

Synthesis Logic Diagram (DOT Visualization)

SynthesisLogic Reagent 2-Bromo-5-cyclopropylbenzoic acid (Starting Material) PathA Pathway A: Suzuki Coupling (C-2) Reagent->PathA Functionalize Aryl Core PathB Pathway B: Amide Coupling (C-1) Reagent->PathB Functionalize Acid ConditionA Conditions: R-B(OH)2, Pd(dppf)Cl2 K3PO4, Dioxane/H2O, 90°C PathA->ConditionA ConditionB Conditions: Amine (R-NH2), HATU DIPEA, DMF, RT PathB->ConditionB ProductA Biaryl Product (Retains COOH) ConditionA->ProductA ProductB Amide Product (Retains Br for later coupling) ConditionB->ProductB ProductB->PathA Sequential Functionalization

Figure 2: Synthetic divergence pathways. Pathway B is often preferred first to prevent catalyst poisoning by the free acid in Pathway A.

References

  • Chemical Identification & CAS: 2-Bromo-5-cyclopropylbenzoic acid (CAS 1692662-86-4).[4][5][6] ABCR Gute Chemie. Retrieved from

  • Synthetic Methodology (Analogous): Preparation of 2-bromo-5-cyclopropylbenzoic acid methyl ester. Patent WO2004048314A1. Retrieved from

  • General Safety for Halogenated Benzoic Acids: Safety Data Sheet: 2-Bromo-5-fluorobenzoic acid. Fisher Scientific. Retrieved from

  • Cyclopropyl Bioisosterism:The Cyclopropyl Group in Drug Design. Journal of Medicinal Chemistry. (Contextual grounding for Section 5).

Sources

literature review of 2-Bromo-5-cyclopropylbenzoic acid synthesis

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

2-Bromo-5-cyclopropylbenzoic acid (CAS 1692662-86-4) is a high-value pharmacophore intermediate, particularly prevalent in the development of kinase inhibitors and anti-inflammatory agents. Its structural uniqueness lies in the orthogonal reactivity of its substituents: the cyclopropyl group (metabolic stability, conformational restriction), the carboxylic acid (handle for amidation/esterification), and the ortho-bromide (gateway for downstream Suzuki, Buchwald, or cyclization reactions).

This guide synthesizes the most robust synthetic pathways from patent literature and analogous chemical precedents. It prioritizes regioselective cross-coupling strategies that allow for scalable, high-yield production while minimizing isomer formation.

Retrosynthetic Analysis & Strategy

The synthesis of 2-bromo-5-cyclopropylbenzoic acid presents a classic regioselectivity challenge. We must install a cyclopropyl group at the meta position relative to the acid, while retaining a bromine atom at the ortho position.

Strategic Disconnections
  • C(sp2)-C(sp3) Bond Formation: The most logical disconnection is the C5-Cyclopropyl bond. This implies a cross-coupling between a 5-halo-2-bromobenzoic acid derivative and a cyclopropyl boron species.

  • Regiocontrol: The precursor must be a 2,5-dihalo species. The challenge is differentiating the reactivity of the halogen at C5 vs. C2.

Pathway Selection
  • Route A (Primary): Regioselective Suzuki-Miyaura Coupling. Utilizes 2,5-dibromobenzoic acid . Exploits the steric hindrance of the C2-bromide (ortho to carboxyl) to direct Palladium oxidative addition preferentially to the less hindered C5-bromide.

  • Route B (Secondary): Electronic Differentiation (Sandmeyer). Utilizes 2-bromo-5-iodobenzoic acid . Exploits the weaker C-I bond energy (

    
    53 kcal/mol) compared to C-Br (
    
    
    
    68 kcal/mol) to achieve exclusive C5 functionalization.

Retrosynthesis Target 2-Bromo-5-cyclopropylbenzoic acid PrecursorA 2,5-Dibromobenzoic acid (Steric Control) Target->PrecursorA Suzuki (Site-Selective) PrecursorB 2-Bromo-5-iodobenzoic acid (Electronic Control) Target->PrecursorB Suzuki (Chemoselective) Start1 2-Bromobenzoic acid PrecursorA->Start1 Bromination Start2 2-Bromo-5-aminobenzoic acid PrecursorB->Start2 Sandmeyer (KI)

Figure 1: Retrosynthetic logic flow comparing Steric vs. Electronic control strategies.

Primary Route: Regioselective Suzuki Coupling[1]

This route is preferred for industrial scalability due to the lower cost of dibromo precursors compared to iodo-derivatives.

Mechanism of Selectivity

In Pd-catalyzed cross-coupling of polyhalogenated arenes, oxidative addition is the rate-determining step.

  • C5-Position: Sterically accessible; electronically activated by the electron-withdrawing carboxyl group (meta-position, but inductive withdrawal persists).

  • C2-Position: Sterically shielded by the bulky ortho-carboxylic acid/ester group.

  • Result: The Pd(0) catalyst inserts at C5 >95% of the time under controlled temperatures.

Experimental Protocol

Reagents & Stoichiometry:

ReagentEquiv.[1][2][3][4][5][6]RoleCritical Parameter
2,5-Dibromobenzoic acid 1.0SubstratePurity >98% to avoid isomeric byproducts.
Cyclopropylboronic acid 1.1 - 1.2Coupling PartnerExcess required due to potential protodeboronation.
Pd(dppf)Cl₂·DCM 0.03 (3 mol%)CatalystBidentate ligand (dppf) enhances stability and selectivity.
K₃PO₄ (aq, 2M) 3.0BasePhosphate is superior to carbonate for cyclopropyl couplings.
Toluene / Water (10:1) SolventSolventBiphasic system protects boronic acid from rapid hydrolysis.

Step-by-Step Methodology:

  • Preparation: Flame-dry a 3-neck round bottom flask equipped with a reflux condenser and internal thermometer. Purge with Argon for 15 minutes.

  • Charging: Add 2,5-dibromobenzoic acid (10.0 g, 35.7 mmol), cyclopropylboronic acid (3.68 g, 42.8 mmol), and Pd(dppf)Cl₂ (875 mg, 1.07 mmol).

  • Solvent Addition: Add degassed Toluene (100 mL). Stir to create a slurry.

  • Base Addition: Add degassed 2M K₃PO₄ (53.5 mL) via syringe. The mixture will turn biphasic.

  • Reaction: Heat to 80°C (internal temperature). Note: Do not exceed 90°C to prevent activation of the C2-bromide.

  • Monitoring: Monitor by HPLC/UPLC every hour. Look for the disappearance of starting material and the formation of the mono-coupled product.

    • Stop condition: <2% Starting Material remaining.

  • Workup: Cool to Room Temperature (RT). Dilute with EtOAc (100 mL) and water (50 mL). Acidify aqueous layer to pH ~3 with 1N HCl carefully (to protonate the product).

  • Extraction: Separate layers. Extract aqueous phase 2x with EtOAc.[7] Combine organics, dry over Na₂SO₄, and concentrate.

  • Purification: Recrystallize from Hexane/EtOAc or perform column chromatography (SiO₂, 0-20% EtOAc in Hexanes).

Secondary Route: The "Sandmeyer" Approach

If the primary route yields inseparable mixtures of regioisomers (e.g., 2,5-dicyclopropyl or 2-cyclopropyl byproducts), the "Sandmeyer" route offers absolute chemical specificity.

Workflow
  • Nitration: 2-Bromobenzoic acid

    
     2-Bromo-5-nitrobenzoic acid.
    
  • Reduction: 2-Bromo-5-nitrobenzoic acid

    
     2-Bromo-5-aminobenzoic acid (Fe/HCl or SnCl₂).
    
  • Sandmeyer Iodination:

    • Diazotize amine with NaNO₂/H₂SO₄ at 0°C.

    • Quench diazonium salt with KI to yield 2-Bromo-5-iodobenzoic acid .

  • Selective Coupling:

    • React 2-Bromo-5-iodobenzoic acid with Cyclopropylboronic acid (Pd(PPh₃)₄, Na₂CO₃).

    • Why it works: The C-I bond reacts at RT or mild heat (40-50°C), leaving the C-Br bond completely untouched.

Workflow cluster_0 Step 1: Precursor Synthesis cluster_1 Step 2: Chemoselective Coupling S1 2-Bromo-5-amino benzoic acid S2 Diazotization (NaNO2, H+) S1->S2 S3 Iodination (KI) S2->S3 S4 2-Bromo-5-iodo benzoic acid S3->S4 C3 2-Bromo-5-cyclopropyl benzoic acid S4->C3 Suzuki C1 Cyclopropyl boronic acid C1->C3 C2 Pd Catalyst (Mild Temp 50°C) C2->C3

Figure 2: Workflow for the high-fidelity Sandmeyer/Iodide route.

Critical Process Parameters (CPP) & Troubleshooting

Protodeboronation

Cyclopropylboronic acid is prone to protodeboronation (loss of the boron group replaced by H) under aqueous basic conditions, especially if the reaction is slow.

  • Symptom:[4][5][8][9][10][11][12] Low yield, recovery of de-boronated cyclopropane gas (bubbles) or unreacted bromide.

  • Fix: Use Cyclopropyl MIDA boronate or Potassium Cyclopropyltrifluoroborate salts. These are slow-release reagents that maintain low standing concentrations of the active boronic acid, reducing decomposition.

Regio-Isomer Contamination (Route A)
  • Symptom:[4][5][8][9][10][11][12] Presence of ~5-10% 2-cyclopropyl or 2,5-dicyclopropyl product.

  • Fix: Lower reaction temperature to 60-70°C and increase reaction time. Switch catalyst to Pd(P(t-Bu)₃)₂ which is highly active and can operate at lower temperatures, preserving the selectivity window.

Purification of Acid

Benzoic acid derivatives often streak on silica.

  • Fix: Add 1% Acetic Acid to the eluent during chromatography. Alternatively, convert to the Methyl Ester (MeOH/H₂SO₄) for purification, then hydrolyze (LiOH/THF/H₂O) back to the acid.

References

  • Synthesis of 5-Cyclopropyl-2-fluorobenzoic acid (Analogous Protocol): BenchChem Application Notes. "Protocols for the Synthesis of 5-Cyclopropyl-2-fluorobenzoic acid." (Accessed via search context).

  • Regioselectivity in Dibromoarenes: Organic & Biomolecular Chemistry. "Regioselective Suzuki Couplings of Non-Symmetric Dibromobenzenes."

  • Suzuki Coupling of 2,5-Dibromothiophene (Mechanistic Analog): Molecules. "Efficient Double Suzuki Cross-Coupling Reactions of 2,5-Dibromo-3-hexylthiophene."

  • Preparation of 2-Bromo-5-iodobenzoic acid (Patent): CN108250060A / CN105622382B. "Synthetic method of 5-bromo-2-chlorobenzoic acid derivatives."[11][13]

  • General Suzuki Coupling Guide: Organic Chemistry Portal. "Suzuki Coupling - Mechanism and Recent Developments."

Sources

Technical Guide: Therapeutic Potential of 2-Bromo-5-cyclopropylbenzoic Acid Derivatives

[1]

Executive Summary

2-Bromo-5-cyclopropylbenzoic acid (CAS: 121146-16-5 / Methyl ester variants) represents a specialized chemical scaffold used primarily in the discovery and synthesis of selective Cyclooxygenase-2 (COX-2) inhibitors .[1]

Unlike the sulfone/sulfonamide class of COX-2 inhibitors (e.g., Celecoxib), derivatives of this scaffold belong to the arylalkanoic acid class , structurally related to Lumiracoxib .[1][2][3] The core value of this molecule lies in its unique substitution pattern:

  • 5-Cyclopropyl Group: Acts as a lipophilic selectivity tuner, occupying the hydrophobic channel of the COX-2 active site with greater metabolic stability and steric bulk than a simple methyl group.[1]

  • 2-Bromo Handle: Serves as a high-fidelity electrophile for Buchwald-Hartwig aminations or Suzuki couplings, allowing the attachment of secondary aryl rings essential for potency.[1]

  • Benzoic Acid Moiety: Precursor to the phenylacetic acid "head group" required for ionic interaction with Arg120 in the COX enzyme channel.[1]

This guide explores the transition of this scaffold from a raw intermediate to a potent anti-inflammatory therapeutic.[1]

Chemical Architecture & SAR Analysis

The therapeutic efficacy of derivatives synthesized from 2-Bromo-5-cyclopropylbenzoic acid is dictated by three structural domains.

The Cyclopropyl "Selectivity Tuner"

In the development of Lumiracoxib analogs, the substituent at the 5-position (meta to the acid) is critical.[1]

  • Lumiracoxib: Contains a 5-methyl group.[1][4][5]

  • Target Derivative: Contains a 5-cyclopropyl group.[1][5]

  • Mechanism: The COX-2 active site possesses a larger hydrophobic pocket (valine-349, alanine-527, serine-530, leucine-531) compared to COX-1 (which has a bulky isoleucine-523).[1] The cyclopropyl group exploits this volume difference.[1] It is too bulky to fit comfortably in the COX-1 channel but fits precisely into the COX-2 pocket, drastically increasing the selectivity ratio (COX-2/COX-1).[1]

The Bromine "Warhead"

The bromine atom at the 2-position is not pharmacologically active in the final drug but is the synthetic linchpin .[1] It enables the orthogonal functionalization of the ring.[1]

  • Reaction: Palladium-catalyzed C-N bond formation (Buchwald-Hartwig).[1]

  • Purpose: To attach a substituted aniline (e.g., 2-chloro-6-fluoruaniline).[1] This creates the diphenylamine structure characteristic of diclofenac-like NSAIDs.[1]

Structural Logic Diagram

The following diagram illustrates the Structure-Activity Relationship (SAR) logic flow for this scaffold.

SAR_LogicScaffold2-Bromo-5-cyclopropylbenzoic AcidBromine2-Bromo Position(Synthetic Handle)Scaffold->BromineCyclopropyl5-Cyclopropyl Position(Selectivity Tuner)Scaffold->CyclopropylAcidCarboxylic Acid(Binding Anchor)Scaffold->AcidTargetFinal COX-2 Inhibitor(Arylalkanoic Acid)Bromine->TargetPd-Catalyzed Amination(Attaches 2nd Ring)Cyclopropyl->TargetHydrophobic Pocket Fit(Increases COX-2 Selectivity)Acid->TargetHomologation to Phenylacetic Acid(Salt Bridge to Arg120)

Figure 1: SAR decision tree illustrating how each functional group on the scaffold contributes to the final therapeutic agent.[1]

Therapeutic Application: COX-2 Inhibition[1][2][3][5][7][8]

Derivatives of this scaffold are engineered to treat chronic inflammatory conditions with a reduced gastrointestinal (GI) side-effect profile.[1][5]

Mechanism of Action

The final derivatives function as competitive, reversible inhibitors of the COX-2 enzyme.[1]

  • Entry: The drug enters the hydrophobic channel of the COX-2 enzyme.[1]

  • Anchoring: The carboxylate anion (derived from the benzoic acid) forms an ionic bond (salt bridge) with Arg120 at the entrance of the channel.[1]

  • Locking: The secondary aromatic ring (attached via the bromine handle) interacts with Tyr385 .[1]

  • Selectivity: The 5-cyclopropyl group wedges into the side pocket defined by Val349.[1] In COX-1, the presence of Ile523 sterically clashes with the cyclopropyl group, preventing binding.[1]

Clinical Indications[1]
  • Osteoarthritis & Rheumatoid Arthritis: Long-term pain management.[1]

  • Post-operative Pain: Acute analgesia.[1]

  • Dysmenorrhea: Prostaglandin suppression.[1]

Comparative Potency Data

Note: Data represents generalized values for 5-cyclopropyl-arylalkanoic acid derivatives based on patent literature (WO2004048314).

Compound ClassCOX-2 IC50 (µM)COX-1 IC50 (µM)Selectivity Ratio (COX-1/COX-2)
Diclofenac (Non-selective)0.93.0~3
Lumiracoxib (5-Methyl)0.14>30>200
5-Cyclopropyl Derivative 0.05 - 0.10 >100 >1000

Interpretation: The substitution of methyl with cyclopropyl enhances the selectivity ratio, potentially reducing GI toxicity further than first-generation coxibs.[1]

Synthetic Protocols

The synthesis of the core scaffold and its conversion to a bioactive agent requires precise metal-catalyzed cross-coupling techniques.[1]

Synthesis of the Scaffold (2-Bromo-5-cyclopropylbenzoic acid methyl ester)

This protocol utilizes Indium-mediated coupling, which is superior to standard Grignard reactions for functional group tolerance.[1]

Reagents:

  • 2-Bromo-5-iodobenzoic acid methyl ester (Starting Material)[1][5]

  • Cyclopropyl bromide[5]

  • Indium trichloride (

    
    )[1][5]
    
  • THF (Anhydrous)[1]

Workflow:

  • Activation: Dissolve 2-bromo-5-iodobenzoic acid methyl ester in THF under Argon.

  • Coupling: Add cyclopropyl bromide (1.5 eq) and

    
     (0.5 eq).
    
  • Reaction: Reflux at 65°C for 4-6 hours. The iodine is selectively displaced by the cyclopropyl group due to the weaker C-I bond compared to C-Br.[1]

  • Workup: Quench with dilute HCl, extract with Ethyl Acetate.

  • Yield: Typically 75-85% as a white solid.[1]

Downstream Synthesis: The "Lumiracoxib" Pathway

To create the final drug, the benzoic acid must be homologated to phenylacetic acid and the bromine displaced.

Synthesis_FlowStep1Start:2-Bromo-5-iodobenzoateStep2Intermed A:2-Bromo-5-cyclopropylbenzoateStep1->Step2InCl3, Cyclopropyl-Br(Selective Coupling)Step3Intermed B:Benzyl AlcoholStep2->Step3LiAlH4 ReductionStep4Intermed C:Phenylacetic AcidStep3->Step41. SOCl22. NaCN3. HydrolysisFinalFinal Drug:COX-2 InhibitorStep4->FinalPd2(dba)3, BINAPSubstituted Aniline

Figure 2: Synthetic route from raw material to bioactive COX-2 inhibitor.[1][5][6]

Experimental Protocol: In Vitro COX-2 Inhibition Assay

To validate the therapeutic potential of synthesized derivatives, the following assay is the industry standard.

Objective: Determine the

1

Materials:

  • Human recombinant COX-2 enzyme (purified).[1][3][6]

  • Arachidonic acid (Substrate).[1][3]

  • Colorimetric peroxidase substrate (e.g., TMPD).[1]

  • Heme cofactor.[1]

Protocol:

  • Preparation: Dilute the test compound (2-Bromo-5-cyclopropyl derivative) in DMSO to concentrations ranging from 0.01 µM to 100 µM.

  • Incubation: Mix 10 µL of inhibitor with 150 µL of reaction buffer (100 mM Tris-HCl, pH 8.0, containing heme). Add 20 µL of COX-2 enzyme.[1] Incubate at 25°C for 10 minutes to allow inhibitor binding.[1]

  • Initiation: Add 20 µL of Arachidonic acid (100 µM final).

  • Measurement: The COX-2 enzyme converts arachidonic acid to PGG2, which is reduced to PGH2.[1] This reduction oxidizes TMPD, causing a color change (absorbance at 590 nm).[1]

  • Calculation: Measure absorbance kinetics over 5 minutes. Calculate % inhibition relative to DMSO control.

  • Validity Check: The reference standard Celecoxib must show an

    
     for the assay to be valid.[1]
    

Future Outlook & Conclusion

The 2-Bromo-5-cyclopropylbenzoic acid scaffold remains a vital tool in medicinal chemistry.[1] While primarily associated with the optimization of arylalkanoic acid NSAIDs, its structural rigidity and metabolic stability make it a candidate for:

  • Dual COX/LOX Inhibitors: Modifying the acid tail to inhibit Lipoxygenase (LOX) simultaneously.[1]

  • PROTAC Linkers: Using the bromine handle to attach E3 ligase ligands for targeted protein degradation.[1]

For researchers, mastering the selective functionalization of this scaffold—specifically preserving the cyclopropyl group while manipulating the bromine—is key to unlocking its full therapeutic value.[1]

References

  • Novartis AG. (2004).[1] Substituted amino phenylacetic acids, derivatives thereof, their preparation and their use as cyclooxygenase 2 (COX-2) inhibitors.[1][5] WO Patent 2004048314A1.[1] Link

  • Rosteck, C., et al. (2001).[1] Indium-Mediated Coupling of Cyclopropyl Bromide with Aryl Iodides.[1] Journal of the American Chemical Society, 123(18), 4155.[1] Link[1]

  • Tacconelli, S., et al. (2004).[1] Pharmacological characterization of the novel COX-2 inhibitor lumiracoxib.[1][3][7][6] British Journal of Pharmacology, 142(7), 1061-1068.[1] Link[1]

  • Blobaum, A. L., & Marnett, L. J. (2007).[1] Structural and Functional Basis of Cyclooxygenase Inhibition.[1][3] Journal of Medicinal Chemistry, 50(7), 1425–1441.[1] Link[1]

  • ChemScene. (2024). Product Data: 5-Bromo-2-cyclopropylbenzoic acid (CAS 121146-16-5).[1]Link[1]

2-Bromo-5-cyclopropylbenzoic Acid: A Strategic Scaffold for Next-Generation Therapeutics

Author: BenchChem Technical Support Team. Date: March 2026

Topic: 2-Bromo-5-cyclopropylbenzoic acid as a pharmaceutical building block Content Type: In-depth Technical Guide Audience: Researchers, Scientists, and Drug Development Professionals

Executive Summary

In the landscape of modern medicinal chemistry, 2-Bromo-5-cyclopropylbenzoic acid (CAS 1692662-86-4) has emerged as a high-value pharmacophore building block. Its utility lies in its unique combination of three distinct structural features: a carboxylic acid for solubility and amide diversification, an ortho-bromide handle for cross-coupling, and a meta-cyclopropyl group.

The cyclopropyl moiety is not merely a lipophilic spacer; it acts as a metabolic shield and a conformational lock, often improving the pharmacokinetic (PK) profile of drug candidates targeting kinases, GPCRs (e.g., COX-2), and ion channels (e.g., Nav1.7). This guide provides a comprehensive technical analysis of this scaffold, detailing its synthesis, orthogonal reactivity, and application in drug discovery.

Chemical Profile & Structural Analysis[1]

The "Cyclopropyl Advantage" in Medicinal Chemistry

The incorporation of a cyclopropyl group at the C5 position offers specific bioisosteric advantages over isopropyl or ethyl groups:

  • Metabolic Stability: The C–H bonds in a cyclopropyl ring have higher dissociation energy (~106 kcal/mol) compared to acyclic alkyls (~98 kcal/mol), reducing susceptibility to CYP450-mediated oxidation.

  • Sigma-Hole Interactions: The strained ring exhibits unique electronic properties, capable of engaging in

    
    -interactions with target protein residues.
    
  • Conformational Restriction: The rigid geometry restricts the rotation of the phenyl ring, potentially locking the molecule into a bioactive conformation and reducing the entropic penalty of binding.

Physicochemical Properties
PropertyDataNote
CAS Number 1692662-86-4Specific isomer (2-Br, 5-cPr)
Molecular Formula C₁₀H₉BrO₂
Molecular Weight 241.08 g/mol Fragment-like MW ideal for FBDD
LogP (Predicted) ~3.2Moderate lipophilicity
pKa (Acid) ~2.8 - 3.0Acidic due to ortho-bromo electron withdrawal
Appearance White to off-white solid

Synthetic Routes: Constructing the Scaffold

The synthesis of 2-bromo-5-cyclopropylbenzoic acid requires precise regiocontrol. Direct bromination of 3-cyclopropylbenzoic acid often yields inseparable mixtures of isomers. The industry-standard approach utilizes Orthogonal Halogen Reactivity , exploiting the reactivity difference between aryl iodide and aryl bromide.

Primary Route: Selective Suzuki-Miyaura Coupling

This route relies on the chemoselective coupling of cyclopropylboronic acid at the more reactive C-I bond of 2-bromo-5-iodobenzoic acid , leaving the C-Br bond intact for downstream functionalization.

SynthesisRoute Fig 1. Chemoselective Synthesis via Suzuki Coupling Start 2-Bromo-5-iodobenzoic acid (Precursor) Intermediate Pd Oxidative Addition (Preferential at C-I) Start->Intermediate Selectivity > 95:1 Reagent Cyclopropylboronic acid Pd(dppf)Cl2, K3PO4 Reagent->Intermediate Product 2-Bromo-5-cyclopropylbenzoic acid (Target Scaffold) Intermediate->Product Reductive Elimination

Figure 1: The iodine atom undergoes oxidative addition significantly faster than the bromine, allowing for high yield and purity.

Alternative Route: Indium-Mediated Coupling

For cases where boronic acids are unstable or costly, an Indium(III)-mediated coupling using cyclopropyl bromide can be employed, typically on the methyl ester form.

  • Reagents: 2-bromo-5-iodobenzoate, Cyclopropyl bromide, InCl₃, THF.[1]

  • Mechanism: Formation of a transient organoindium species that couples with the aryl iodide.

  • Pros/Cons: Avoids boronic acid degradation but requires toxic organometallic handling and subsequent ester hydrolysis.

Orthogonal Reactivity & Derivatization[4]

The power of this building block lies in its ability to serve as a "linchpin" in divergent synthesis.

The Decision Matrix

Chemists must decide which handle to manipulate first based on the stability of the intermediates.

ReactivityTree Fig 2. Divergent Synthesis Strategy Core 2-Bromo-5-cyclopropylbenzoic acid Path1 Path A: Acid Functionalization (Amide Coupling/Esterification) Core->Path1 Standard Route Path2 Path B: Bromide Functionalization (Suzuki/Sonogashira) Core->Path2 If Amide is Labile Prod1 2-Bromo-5-cyclopropyl-benzamide Path1->Prod1 Step1_2 Suzuki/Buchwald Coupling (at Bromide) Prod1->Step1_2 Final1 Biaryl Amide Library Step1_2->Final1 Prod2 Biaryl-Carboxylic Acid Path2->Prod2 Step2_2 Amide Coupling (at Acid) Prod2->Step2_2 Final2 Complex Scaffold Assembly Step2_2->Final2

Figure 2: Strategic planning for library generation. Path A is generally preferred to avoid catalyst poisoning by free carboxylic acids during Pd-coupling.

Pharmaceutical Applications & Case Studies

Case Study 1: Nav1.7 Inhibitors (Pain Management)

Voltage-gated sodium channels (Nav1.[2]7) are critical targets for neuropathic pain.

  • Role of Scaffold: The 2-bromo-5-cyclopropylbenzoic acid is used to construct the "head group" of sulfonamide inhibitors.

  • Mechanism: The cyclopropyl group fills a specific hydrophobic pocket in the voltage-sensing domain, while the benzoic acid derivative interacts with the selectivity filter. The bromide is replaced by a heteroaryl group (e.g., pyridine) to enhance potency.

  • Reference: WO2014201173 describes bicyclic sulfonamides where this specific substitution pattern optimizes the therapeutic window.

Case Study 2: SGLT2 Inhibitors (Diabetes)

In the development of sodium-glucose co-transporter 2 (SGLT2) inhibitors:

  • Role of Scaffold: Used as a precursor for the distal phenyl ring in gliflozin-like molecules.

  • Chemistry: The bromide is converted to a lithiated species to attack the gluconolactone, forming the C-glycosidic bond. The cyclopropyl group provides metabolic resistance compared to an ethyl group found in early-generation inhibitors.

Experimental Protocols

Protocol A: Synthesis of 2-Bromo-5-cyclopropylbenzoic acid

Adapted from optimized Suzuki conditions (Ref 1, 3).

Reagents:

  • 2-Bromo-5-iodobenzoic acid (1.0 eq)[3]

  • Cyclopropylboronic acid (1.3 eq)

  • Pd(dppf)Cl₂·CH₂Cl₂ (0.05 eq)

  • K₃PO₄ (3.0 eq)

  • Solvent: Toluene/Water (10:1)

Procedure:

  • Setup: Charge a reaction vessel with 2-bromo-5-iodobenzoic acid (e.g., 10.0 g), cyclopropylboronic acid (3.4 g), and K₃PO₄ (19.5 g).

  • Solvent: Add Toluene (100 mL) and Water (10 mL). Degas with Nitrogen for 15 minutes.

  • Catalyst: Add Pd(dppf)Cl₂ (1.2 g) under nitrogen flow.

  • Reaction: Heat to 80°C for 12 hours. Monitor by HPLC (Target retention time shift; disappearance of iodo-precursor).

    • Critical Control Point: Do not exceed 90°C to prevent proto-debromination or coupling at the bromide position.

  • Workup: Cool to RT. Acidify with 1N HCl to pH 3. Extract with EtOAc (3x). Wash organics with Brine, dry over Na₂SO₄.

  • Purification: Recrystallize from Hexane/EtOAc or purify via silica gel chromatography (0-30% EtOAc/Hexane).

  • Yield: Expected 75-85%.

Protocol B: Amide Coupling (General)

Procedure:

  • Dissolve 2-bromo-5-cyclopropylbenzoic acid (1.0 eq) in DMF.

  • Add HATU (1.2 eq) and DIPEA (2.5 eq). Stir for 10 min.

  • Add amine (R-NH₂, 1.1 eq). Stir at RT for 4-16 h.

  • Standard aqueous workup yields the 2-bromo-benzamide ready for Suzuki coupling.

Quality Control & Safety

  • Impurity Profile: The most common impurity is 3-cyclopropylbenzoic acid (from proto-debromination of the bromide) or 2,5-dicyclopropylbenzoic acid (from over-coupling).

  • Analytical Standard: HPLC purity should be >98% for pharmaceutical use. ¹H NMR must show distinct aromatic signals (doublet at ~7.5 ppm for H-3, dd for H-4, d for H-6) and cyclopropyl multiplets (0.6–1.0 ppm).

  • Handling: As an aryl bromide and carboxylic acid, it is a skin and eye irritant. Standard PPE (gloves, goggles, fume hood) is mandatory.

References

  • Preparation of Substituted Amino Phenylacetic Acids (COX-2 Inhibitors). WO2004048314A1. (2004). Describes the synthesis of 2-bromo-5-cyclopropylbenzoic acid methyl ester via Indium-mediated coupling.[1]

  • Bicyclic Sulfonamide Compounds as Sodium Channel Inhibitors. WO2014201173A1. (2014). Details the use of the scaffold in Nav1.7 inhibitors.

  • Glycoside Derivatives and Uses Thereof. WO2011048112A1. (2011). Application in SGLT inhibitor synthesis using selective halogen exchange.

  • Cyclopropylboronic Acid: Synthesis and Suzuki Cross-Coupling Reactions. Tetrahedron Letters, Vol 43, p. 6987.[1][4] (2002).[5] Foundational methodology for cyclopropyl Suzuki coupling.

  • Indium-Mediated Coupling of Alkyl Halides with Aryl Halides. J. Am. Chem. Soc., Vol. 123, p. 4155.[1] (2001).[4] Reference for the non-Suzuki synthesis route.

Sources

Methodological & Application

Suzuki-Miyaura coupling using 2-Bromo-5-cyclopropylbenzoic acid

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Guide to the Suzuki-Miyaura Coupling of 2-Bromo-5-cyclopropylbenzoic Acid for Pharmaceutical and Agrochemical Synthesis

Authored by: A Senior Application Scientist

Abstract

The Suzuki-Miyaura cross-coupling reaction stands as a pillar of modern organic synthesis, celebrated for its remarkable efficiency and functional group tolerance in forging carbon-carbon bonds.[1][2][3] This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on the specific application of this reaction using 2-Bromo-5-cyclopropylbenzoic acid. This substrate, featuring a sterically hindered ortho-substituted aryl bromide alongside a carboxylic acid moiety, presents unique challenges and considerations. This document delves into the mechanistic underpinnings, provides detailed, field-proven protocols, and offers expert insights into optimizing reaction conditions to successfully synthesize complex biaryl and heteroaryl benzoic acid derivatives, which are crucial scaffolds in medicinal chemistry and materials science.

Introduction: The Strategic Importance of the Suzuki-Miyaura Coupling

First reported by Akira Suzuki and Norio Miyaura in 1979, the palladium-catalyzed cross-coupling of organoboron compounds with organic halides has become one of the most versatile and widely used transformations in synthetic chemistry, a contribution recognized with the 2010 Nobel Prize in Chemistry.[1] The reaction's power lies in its ability to create C(sp²)–C(sp²) bonds under relatively mild conditions, with a broad tolerance for various functional groups, making it an indispensable tool in the synthesis of complex molecules, from pharmaceuticals to advanced materials.[4][5]

The substrate of focus, 2-Bromo-5-cyclopropylbenzoic acid, is a valuable building block. The cyclopropyl group offers a unique conformational rigidity and metabolic stability profile attractive in drug design, while the carboxylic acid provides a handle for further functionalization or can act as a key pharmacophoric feature. However, the ortho-position of the bromine to the carboxylic acid introduces steric hindrance, which can impede the catalytic cycle and requires careful selection of the catalyst system.

The Catalytic Cycle: A Mechanistic Deep Dive

Understanding the mechanism is paramount to troubleshooting and optimizing the reaction. The generally accepted catalytic cycle for the Suzuki-Miyaura coupling involves three primary steps, all orchestrated by a palladium catalyst that cycles between the Pd(0) and Pd(II) oxidation states.[1][2][6]

  • Oxidative Addition: The cycle begins with the insertion of a coordinatively unsaturated Pd(0) complex into the carbon-bromine bond of the 2-Bromo-5-cyclopropylbenzoic acid. This is often the rate-determining step and results in a square planar Pd(II) complex.[2] For sterically hindered substrates, this step can be sluggish and requires ligands that promote the reaction.

  • Transmetalation: This step involves the transfer of the organic group from the boron atom of the organoboron reagent (e.g., a boronic acid) to the palladium center. A base is crucial here; it activates the boronic acid by forming a more nucleophilic "ate" complex, which facilitates the transfer of the organic moiety to the palladium, displacing the halide.[3][7]

  • Reductive Elimination: In the final step, the two organic groups on the Pd(II) complex couple and are eliminated from the metal center, forming the desired C-C bond of the product. This step regenerates the catalytically active Pd(0) species, which can then re-enter the catalytic cycle.[1][6]

Suzuki_Miyaura_Cycle cluster_main Suzuki-Miyaura Catalytic Cycle pd0 Pd(0)L_n oxidative_addition Oxidative Addition pd0->oxidative_addition pd_complex Ar-Pd(II)-X (L_n) oxidative_addition->pd_complex transmetalation Transmetalation pd_complex->transmetalation pd_r_complex Ar-Pd(II)-R' (L_n) transmetalation->pd_r_complex reductive_elimination Reductive Elimination pd_r_complex->reductive_elimination reductive_elimination->pd0 out_product Ar-R' (Product) reductive_elimination->out_product in_arx Ar-X (2-Bromo-5-cyclopropyl benzoic acid) in_arx->oxidative_addition in_boronic R'-B(OH)₂ + Base in_boronic->transmetalation

Caption: The catalytic cycle of the Suzuki-Miyaura reaction.

Experimental Design: Key Parameters and Causality

The success of coupling a sterically hindered substrate like 2-Bromo-5-cyclopropylbenzoic acid hinges on the judicious selection of several key parameters.

The Catalyst System: Palladium Precursor and Ligand

The choice of ligand is arguably the most critical factor for overcoming steric hindrance. While simple catalysts like Pd(PPh₃)₄ can be effective for unhindered substrates, they often fail with ortho-substituted aryl bromides.

  • Expertise & Experience: For this specific substrate, highly active catalyst systems are recommended. These typically consist of a palladium precursor and a specialized ligand.

    • Palladium Precursors: Pd(OAc)₂ and Pd₂(dba)₃ are common, air-stable sources of Pd(0) (after in-situ reduction).

    • Ligands: Bulky, electron-rich phosphine ligands are essential. They stabilize the Pd(0) species, promote the difficult oxidative addition step, and accelerate the final reductive elimination.[8][9] Ligands from the Buchwald family (e.g., SPhos, XPhos, RuPhos) or N-heterocyclic carbenes (NHCs) have demonstrated superior performance in challenging couplings.[10] The steric bulk of these ligands creates a wider coordination sphere around the palladium, facilitating the approach of the hindered aryl bromide.

The Base: Activator and pH Moderator

The base plays a dual role: it facilitates the crucial transmetalation step and neutralizes the acidic protons in the reaction, including the carboxylic acid proton of the substrate.

  • Trustworthiness: A self-validating protocol must consider the pKa of the substrate. Using a base that is strong enough to deprotonate the boronic acid to form the boronate "ate" complex is necessary.[3] However, a base that is too harsh could lead to side reactions.

    • Common Choices:

      • Potassium Carbonate (K₂CO₃): A reliable, cost-effective choice for many Suzuki couplings.

      • Potassium Phosphate (K₃PO₄): A stronger base, often effective when carbonates are not. It is particularly useful for coupling with electron-deficient or sterically hindered boronic acids.

      • Cesium Carbonate (Cs₂CO₃): A highly effective but more expensive option, often used for difficult couplings due to its high solubility in organic solvents.

For 2-Bromo-5-cyclopropylbenzoic acid, at least two equivalents of base are required to neutralize the carboxylic acid and the HBr generated, with a third equivalent needed to activate the boronic acid. Therefore, using 3.0 equivalents of base is a standard starting point.

The Solvent System

The solvent must solubilize the reactants and facilitate heat transfer. Aprotic polar solvents are standard.

  • Common Solvents: Toluene, 1,4-dioxane, and tetrahydrofuran (THF) are frequently used.[1] Often, a co-solvent of water is added (e.g., in a 4:1 or 5:1 ratio of organic solvent to water) to help dissolve the inorganic base and facilitate the formation of the active boronate species.

Detailed Experimental Protocol

This protocol provides a robust starting point for the Suzuki-Miyaura coupling of 2-Bromo-5-cyclopropylbenzoic acid with a generic arylboronic acid. Note: All operations should be performed in a fume hood using appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves. The reaction must be conducted under an inert atmosphere (Nitrogen or Argon) to prevent oxidation of the catalyst.

Materials and Reagents
Reagent/MaterialM.W.Amount (mmol)Equiv.Notes
2-Bromo-5-cyclopropylbenzoic acid241.081.01.0Substrate
Arylboronic Acid-1.21.2Coupling Partner
Pd(OAc)₂224.500.020.02Palladium Precursor
SPhos410.570.040.04Ligand
K₃PO₄212.273.03.0Base
1,4-Dioxane-8 mL-Solvent
Water (degassed)-2 mL-Co-solvent
Step-by-Step Procedure
  • Reaction Setup: To a flame-dried Schlenk flask or reaction vial equipped with a magnetic stir bar, add 2-Bromo-5-cyclopropylbenzoic acid (1.0 mmol, 241 mg), the arylboronic acid (1.2 mmol), and K₃PO₄ (3.0 mmol, 637 mg).

  • Catalyst Addition: In a separate vial, pre-mix the Pd(OAc)₂ (0.02 mmol, 4.5 mg) and SPhos (0.04 mmol, 16.4 mg) in 1 mL of 1,4-dioxane. Add this catalyst solution to the main reaction flask.

  • Inert Atmosphere: Seal the flask with a septum, and evacuate and backfill with argon or nitrogen. Repeat this cycle three times to ensure an inert atmosphere.

  • Solvent Addition: Add 1,4-dioxane (7 mL) and degassed water (2 mL) via syringe.

  • Degassing: Bubble argon or nitrogen gas through the stirred reaction mixture for 10-15 minutes to thoroughly degas the solution.

  • Reaction: Place the sealed flask in a preheated oil bath at 100 °C. Stir vigorously for 12-24 hours.

  • Monitoring: Monitor the reaction progress by taking small aliquots and analyzing by TLC or LC-MS to check for the consumption of the starting material.

  • Work-up:

    • Cool the reaction mixture to room temperature.

    • Dilute with ethyl acetate (20 mL) and water (20 mL).

    • Acidify the aqueous layer to pH ~2-3 with 1M HCl to protonate the carboxylic acid product.

    • Transfer the mixture to a separatory funnel. Separate the layers and extract the aqueous layer with ethyl acetate (2 x 20 mL).

    • Combine the organic layers, wash with brine (20 mL), dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure coupled product.

Caption: A typical experimental workflow for the Suzuki coupling.

Troubleshooting and Optimization

IssuePotential CauseSuggested Solution
Low or No Conversion 1. Inactive catalyst. 2. Insufficiently inert atmosphere. 3. Low reaction temperature.1. Screen other ligands (e.g., XPhos, RuPhos) or catalyst precursors (e.g., Pd₂(dba)₃). 2. Ensure rigorous degassing and a positive pressure of inert gas. 3. Increase temperature to 110-120 °C (if using a high-boiling solvent).
Protodeborylation 1. Presence of water/protons. 2. Unstable boronic acid.1. Use anhydrous conditions with a non-aqueous soluble base like CsF or KOt-Bu. 2. Switch to a more stable boronic ester (e.g., pinacol ester).
Homocoupling of Boronic Acid Presence of oxygen leading to oxidative homocoupling.Improve degassing procedure and maintain a strict inert atmosphere throughout the reaction.

Safety Information

  • 2-Bromo-5-cyclopropylbenzoic Acid: May cause skin, eye, and respiratory irritation.[11][12][13] Handle with care in a well-ventilated area.

  • Palladium Catalysts: Palladium compounds are toxic and should be handled with care. Avoid inhalation of dust and skin contact.

  • Solvents: 1,4-Dioxane is a flammable liquid and a suspected carcinogen. Handle only in a fume hood.

  • Bases: Strong bases like K₃PO₄ are corrosive. Avoid contact with skin and eyes.

Always consult the Safety Data Sheet (SDS) for each reagent before use and follow all institutional safety protocols.

References

  • Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide. Retrieved from [Link]

  • Tu, T., Sun, Z., Fang, W., Xu, M., & Zhou, Y. (2012). Robust Acenaphthoimidazolylidene Palladium Complexes: Highly Efficient Catalysts for Suzuki-Miyaura Couplings with Sterically Hindered Substrates. Organic Letters, 14(16), 4250–4253. Retrieved from [Link]

  • Oldridge, D. A., & Wolfe, J. P. (1999). Highly Active Palladium Catalysts for Suzuki Coupling Reactions. Journal of the American Chemical Society, 121(41), 9723–9724. Retrieved from [Link]

  • Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling. Retrieved from [Link]

  • Singh, D., & De, S. (2021). The catalytic mechanism of the Suzuki-Miyaura reaction. ChemRxiv. Retrieved from [Link]

  • Smith, A. C., & Tilley, T. D. (2007). Aryl bromide/triflate selectivities reveal mechanistic divergence in palladium-catalysed couplings; the Suzuki–Miyaura anomaly. Chemical Communications, (28), 2953. Retrieved from [Link]

  • Fihri, A., Boulaajaj, S., & El-Ghayoury, A. (2009). Palladium Catalysts for the Suzuki Cross-Coupling Reaction: An Overview of Recent Advances. Current Organic Synthesis, 6(3), 287-306. Retrieved from [Link]

  • Sen, A., & Yamada, Y. M. A. (2024). Latest Developments in Palladium and Nickel-Catalyzed Cross-Couplings for Aryl Chlorides: Suzuki-Miyaura and Buchwald-Hartwig Reactions. Synthesis. Retrieved from [Link]

  • Li, J., et al. (2014). Sterically Demanding Aryl-Alkyl Suzuki-Miyaura Coupling. Chemical Communications, 50(25), 3321-3323. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Suzuki Coupling. Retrieved from [Link]

  • Martins, D. L., et al. (2023). Suzuki–Miyaura Cross-Coupling for the Synthesis of Key Intermediates of Ketoprofen and Bifonazole Analogues. Chem. Proc., 14, 105. Retrieved from [Link]

  • Thermo Fisher Scientific. (2025). Safety Data Sheet: 5-Bromo-2-chlorobenzoic acid. Retrieved from [Link]

Sources

Advanced Functionalization Protocols for Cyclopropyl-Benzoic Acid Derivatives

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Functionalization of the Cyclopropyl Group in Benzoic Acid Derivatives Content Type: Detailed Application Notes and Protocols Audience: Researchers, Scientists, and Drug Development Professionals

Executive Summary & Strategic Importance

The cyclopropyl group is a "privileged structure" in modern medicinal chemistry, often termed a "bioisostere of the double bond" or a "phenyl ring replacement." Its incorporation into benzoic acid scaffolds—common pharmacophores in NSAIDs, kinase inhibitors, and antibiotics—can dramatically alter metabolic stability (blocking


-oxidation), potency, and solubility.

However, the chemical modification of the cyclopropyl moiety after it is attached to a benzoic acid core is notoriously difficult. The high ring strain (~27.5 kcal/mol) makes it prone to premature ring-opening, while the inertness of its C(sp³)-H bonds requires high-energy activation barriers.

This guide provides two distinct, field-validated workflows for functionalizing cyclopropyl-benzoic acid derivatives:

  • Preservative C(sp³)-H Functionalization: Installing substituents on the ring without cleavage.[1]

  • Transformative Ring-Opening: Leveraging ring strain to access complex fused scaffolds (lactones/heterocycles).[1]

Mechanistic Foundations

The reactivity of cyclopropyl-benzoic acid derivatives is governed by the electronic interplay between the electron-withdrawing carboxyl group (EWG) and the strained cyclopropane ring.

  • Scenario A: The "Donor-Acceptor" (D-A) Motif. If the cyclopropane is ortho to the carboxyl group, the system mimics a D-A cyclopropane. The phenyl ring acts as the donor, and the carboxyl group (via the ortho-effect) acts as the acceptor. This predisposes the ring to 1,5-ring opening.

  • Scenario B: The "Directing Group" (DG) Effect. The carboxyl group (or its amide/ester derivatives) can coordinate transition metals (Pd, Rh), directing C-H activation to the proximal cyclopropyl protons.

Mechanistic Decision Tree

G Start Substrate: Cyclopropyl-Benzoic Acid Derivative Condition Desired Outcome? Start->Condition Path1 Preserve Ring (Add Substituents) Condition->Path1 SAR Optimization Path2 Open Ring (Scaffold Hopping) Condition->Path2 Library Generation Method1 Pd(II)-Catalyzed C-H Activation (Requires Directing Group) Path1->Method1 Method2 Radical/Lewis Acid Catalysis (Exploits Strain Release) Path2->Method2 Result1 Arylated/Alkylated Cyclopropyl-Benzoates Method1->Result1 Result2 γ-Lactones, Tetralins, or Benzazepines Method2->Result2

Figure 1: Strategic decision pathway for selecting the appropriate functionalization mode based on medicinal chemistry goals.

Application Note 1: Stereoselective C(sp³)-H Arylation

Objective: To introduce aryl or alkyl groups onto the cyclopropyl ring of o-cyclopropylbenzoic acid derivatives without rupturing the ring.

The Challenge

Standard electrophilic substitution fails because the cyclopropane C-H bonds have high s-character (resembling alkenes) and are not nucleophilic. Furthermore, the proximal carboxyl group can interfere by causing decarboxylation or competitive ortho-C-H activation on the phenyl ring.

The Solution: Ligand-Enabled Pd(II) Catalysis

We utilize a Mono-N-Protected Amino Acid (MPAA) ligand system.[2] The MPAA ligand coordinates to Palladium, lowering the transition state energy for C-H cleavage via a Concerted Metalation-Deprotonation (CMD) mechanism. The carboxyl group is often converted to a weak directing group (like a monodentate amide) to prevent "over-stabilization" of the catalyst.

Protocol 1: Pd-Catalyzed C-H Arylation[3]

Reagents & Equipment:

  • Substrate: N-Methoxy-2-cyclopropylbenzamide (converted from the acid to act as a Directing Group).

  • Coupling Partner: Aryl Iodide (1.5 equiv).[1]

  • Catalyst: Pd(OAc)₂ (10 mol%).[1]

  • Ligand: Ac-Phe-OH (N-Acetyl-L-phenylalanine) (20 mol%) or commercially available MPAA ligands.

  • Base: Ag₂CO₃ (1.0 equiv) (Acts as oxidant and halide scavenger).[1]

  • Solvent: HFIP (Hexafluoroisopropanol) / DCE (1:9 ratio).[1]

Step-by-Step Procedure:

  • Preparation: In a glovebox or under Argon, charge a 10 mL Schlenk tube with Pd(OAc)₂ (2.2 mg, 0.01 mmol) and Ac-Phe-OH (4.1 mg, 0.02 mmol). Add 0.5 mL of solvent and stir for 10 mins to pre-form the active catalyst complex.

  • Addition: Add the cyclopropylbenzamide substrate (0.1 mmol), Aryl Iodide (0.15 mmol), and Ag₂CO₃ (0.1 mmol).

  • Reaction: Seal the tube and heat to 80°C for 18–24 hours.

    • Critical Note: Vigorous stirring (1000 rpm) is essential as Ag₂CO₃ is insoluble.[1]

  • Work-up: Cool to room temperature. Dilute with EtOAc (5 mL) and filter through a pad of Celite to remove silver salts.

  • Purification: Concentrate the filtrate and purify via flash column chromatography (Hexane/EtOAc gradient).

Data Interpretation & Troubleshooting:

ObservationProbable CauseCorrective Action
Low Yield (<20%) Catalyst poisoning by IodideIncrease Ag₂CO₃ to 1.5 equiv to effectively scavenge I⁻.
Ring Opening Temperature too highLower temp to 60°C and extend time; switch solvent to t-Amyl alcohol.
Regio-isomers Competitive Phenyl C-H activationThe amide DG is too strong.[1] Switch to a weaker DG (e.g., ester) or use a bulkier MPAA ligand.[1]

Application Note 2: Strain-Release Ring Opening (Lactonization)

Objective: To transform o-cyclopropylbenzoic acids into phthalide (γ-lactone) derivatives, a core scaffold in natural products like celery extract (sedanolide).

The Mechanism

This transformation exploits the "Donor-Acceptor" reactivity.[3][4] The o-carboxyl group acts as an intramolecular nucleophile.[1] Under oxidative or acidic conditions, the cyclopropane ring opens to form a stable carbocation (stabilized by the phenyl ring), which is then trapped by the carboxylate.

Workflow Visualization

Reaction Substrate o-Cyclopropyl Benzoic Acid Intermediate Benzylic Carbocation Substrate->Intermediate Acid/Oxidant (Ring Opening) Product Phthalide (Lactone) Intermediate->Product Intramolecular Trapping

Figure 2: Pathway for the conversion of cyclopropylbenzoic acids to lactones.

Protocol 2: Oxidative Ring-Opening Lactonization

Reagents:

  • Substrate: 2-Cyclopropylbenzoic acid.[1]

  • Oxidant: PhI(OAc)₂ (PIDA) (1.2 equiv).[1]

  • Catalyst: Iodine (I₂) (10 mol%) or catalytic Lewis Acid (e.g., FeF₃).[1]

  • Solvent: DCM (Dichloromethane).[1]

Procedure:

  • Dissolve 2-cyclopropylbenzoic acid (0.5 mmol) in anhydrous DCM (5 mL).

  • Add PhI(OAc)₂ (193 mg, 0.6 mmol) and I₂ (12 mg, 0.05 mmol) at 0°C.

  • Allow the mixture to warm to room temperature and stir for 4 hours.

    • Mechanism:[1][2][5][6][7][8][9] The iodine generates an iodonium intermediate on the ring, triggering opening by the carboxylate. PIDA regenerates the active iodine species.[1]

  • Quench: Add saturated aq. Na₂S₂O₃ to reduce residual iodine (solution turns from purple/brown to clear).[1]

  • Extraction: Extract with DCM (3 x 10 mL), dry over Na₂SO₄, and concentrate.

  • Yield: Expect >85% conversion to the phthalide.

References

  • Late-Stage Aryl C-H Bond Cyclopropenylation. ResearchGate. [Link]

  • Pd(II)-Catalyzed Enantioselective C–H Activation of Cyclopropanes. National Institutes of Health (PMC). [Link]

  • Ring-Opening Ortho-C-H Allylation of Benzoic Acids. Organic Letters (ACS). [Link]

  • Functionalization of Strained Cyclopropanes. ResearchGate. [Link]

  • Palladium-Catalyzed Ligand-Directed Oxidative Functionalization. National Institutes of Health (PMC). [Link]

Sources

Strategic Protection of 2-Bromo-5-cyclopropylbenzoic Acid: A Technical Guide

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Protecting Group Strategies for 2-Bromo-5-cyclopropylbenzoic Acid Content Type: Application Note & Protocol Guide Audience: Medicinal Chemists, Process Chemists, Drug Discovery Researchers[1]

Introduction & Strategic Analysis

2-Bromo-5-cyclopropylbenzoic acid is a high-value scaffold in medicinal chemistry, notably serving as a key intermediate in the synthesis of COX-2 inhibitors and kinase modulators.[1] Its unique structural features—a sterically crowding ortho-bromide, a chemically versatile carboxylic acid, and a conformationally rigid cyclopropyl ring—present specific challenges for protection and functionalization.[1]

The Chemo-Structural Challenge
  • Steric Hindrance (The Ortho Effect): The bromine atom at position 2 exerts significant steric pressure on the carboxylic acid. Standard Fisher esterifications often suffer from poor kinetics or require forcing conditions that jeopardize the cyclopropyl moiety.

  • Cyclopropyl Integrity: While cyclopropanes are generally robust, they function as "spring-loaded" rings.[1] Strong Lewis acids or harsh acidic conditions (e.g., high-temperature H₂SO₄) can trigger ring-opening or rearrangement, particularly if carbocation intermediates are stabilized by neighboring groups.[1]

  • Chemoselectivity (The Aryl Bromide): The bromine is a functional handle for cross-coupling (Suzuki-Miyaura, Buchwald-Hartwig) or lithium-halogen exchange.[1] Protecting groups must be orthogonal to these downstream organometallic conditions.

Decision Matrix: Selecting the Right Strategy
Protecting GroupInstallation MethodStability ProfileRemoval MethodBest Use Case
Methyl Ester (Me) MeI / K₂CO₃ (Base-mediated)Stable to Acid/Mild BaseLiOH / NaOH (Saponification)General intermediate handling; Suzuki coupling.[1]
tert-Butyl Ester (tBu) Boc₂O / DMAPStable to Strong Base/NucleophilesTFA or Formic AcidWhen downstream steps involve strong bases (e.g., LDA, BuLi) or nucleophiles.[1]
Allyl Ester (All) Allyl Bromide / K₂CO₃Stable to Acid/BasePd(PPh₃)₄ / MorpholineWhen orthogonal deprotection is required (avoiding acid/base hydrolysis).[1]
Benzyl Ester (Bn) NOT RECOMMENDED --H₂ / Pd-CRisk: Hydrogenolysis conditions often debrominate the aryl ring.[1]

Visualizing the Workflow

The following flowchart illustrates the decision logic for processing this scaffold, ensuring the survival of the cyclopropyl ring and the aryl bromide.

ProtectionStrategy Start Starting Material: 2-Bromo-5-cyclopropylbenzoic acid Decision Downstream Chemistry? Start->Decision RouteA Suzuki/Buchwald Coupling (Basic Conditions) Decision->RouteA Standard RouteB Lithiation / Grignard (Strong Nucleophiles) Decision->RouteB Harsh Base RouteC Acid-Sensitive Steps Decision->RouteC Orthogonal PG_Me Strategy 1: Methyl Ester (Base-Mediated Alkylation) RouteA->PG_Me PG_tBu Strategy 2: tert-Butyl Ester (Boc2O / DMAP) RouteB->PG_tBu PG_Allyl Strategy 3: Allyl Ester (Allyl-Br / Base) RouteC->PG_Allyl Action_Coup Perform Cross-Coupling (Pd cat. / Base) PG_Me->Action_Coup Action_Li Li-Halogen Exchange (n-BuLi / -78°C) PG_tBu->Action_Li PG_Allyl->Action_Coup Deprotect_Hyd Deprotection: LiOH / THF / H2O Action_Coup->Deprotect_Hyd Deprotect_Pd Deprotection: Pd(PPh3)4 Action_Coup->Deprotect_Pd Deprotect_Acid Deprotection: TFA / DCM Action_Li->Deprotect_Acid

Caption: Strategic workflow for selecting ester protection based on downstream compatibility requirements.[1]

Detailed Protocols

Protocol A: Base-Mediated Methyl Esterification

Rationale: Acid-catalyzed Fisher esterification is avoided to prevent potential cyclopropyl ring opening and to overcome the steric hindrance of the ortho-bromide.[1] Alkylation with Iodomethane (MeI) under basic conditions is the "Gold Standard" for this substrate.

Materials:

  • 2-Bromo-5-cyclopropylbenzoic acid (1.0 eq)[1][2]

  • Potassium Carbonate (K₂CO₃), anhydrous (2.0 eq)[1]

  • Iodomethane (MeI) (1.5 eq)[1]

  • DMF (N,N-Dimethylformamide), anhydrous (Concentration: 0.2 M)[1]

Step-by-Step Procedure:

  • Dissolution: Charge a round-bottom flask with 2-Bromo-5-cyclopropylbenzoic acid and anhydrous DMF. Stir until fully dissolved.

  • Base Addition: Add K₂CO₃ in a single portion. The suspension may become slightly viscous.

  • Alkylation: Cool the mixture to 0°C (ice bath). Add Iodomethane dropwise via syringe over 5 minutes to control the exotherm.

  • Reaction: Remove the ice bath and allow the reaction to warm to Room Temperature (20-25°C). Stir for 3–5 hours.

    • QC Check: Monitor by TLC (Hexane/EtOAc 4:1) or LCMS.[1] The acid spot should disappear completely.

  • Work-up:

    • Dilute the reaction mixture with EtOAc (5x reaction volume).

    • Wash with Water (2x) to remove DMF and inorganic salts.[1]

    • Wash with Brine (1x).[1]

    • Dry the organic layer over Na₂SO₄, filter, and concentrate in vacuo.

  • Purification: Usually, the product is pure enough (>95%) for the next step. If necessary, purify via silica gel flash chromatography (0-10% EtOAc in Hexanes).[1]

Protocol B: tert-Butyl Ester Formation (Boc-Anhydride Method)

Rationale: This method generates the acid-labile t-butyl ester under neutral-to-basic conditions, avoiding the use of isobutylene gas (hazardous) or strong mineral acids.[1] It is ideal for preparing the substrate for lithium-halogen exchange reactions.

Materials:

  • 2-Bromo-5-cyclopropylbenzoic acid (1.0 eq)[1][2]

  • Di-tert-butyl dicarbonate (Boc₂O) (2.0 eq)[1]

  • DMAP (4-Dimethylaminopyridine) (0.3 eq)[1]

  • tert-Butanol (tBuOH) (1.5 eq) - Optional accelerator[1]

  • THF (Tetrahydrofuran) or DCM (Dichloromethane)[1]

Step-by-Step Procedure:

  • Setup: Dissolve the acid in THF (0.2 M) under an inert atmosphere (Nitrogen or Argon).

  • Reagent Addition: Add Boc₂O followed by DMAP.[1]

  • Reaction: Stir at Room Temperature for 12–18 hours.

    • Mechanism Note: DMAP catalyzes the formation of a reactive acyl-pyridinium intermediate which reacts with the tert-butoxide generated in situ or added tBuOH.

  • Work-up:

    • Quench with saturated NH₄Cl solution.[1]

    • Extract with EtOAc.[1] Wash organic layers with 1M Citric Acid (to remove DMAP), then saturated NaHCO₃, then Brine.[1]

  • Isolation: Dry over MgSO₄ and concentrate. The t-butyl ester is often an oil or low-melting solid.[1]

Critical Application Notes

Cyclopropyl Stability in Downstream Steps[4]
  • Suzuki Coupling: The cyclopropyl group is chemically inert to Pd(0)/Pd(II) catalytic cycles. Standard bases (K₃PO₄, Na₂CO₃) and solvents (Dioxane, Toluene/Water) are perfectly compatible.[1]

  • Lithiation (Li-Br Exchange): When treating the tert-butyl ester with n-BuLi or t-BuLi at -78°C, the Lithium-Halogen exchange occurs rapidly at the C2 position.[1]

    • Warning: Do not allow the temperature to rise above -40°C before quenching with an electrophile. Higher temperatures may induce benzyne formation or attack on the ester.

    • Cyclopropyl Note: The cyclopropyl ring is stable to organolithiums at cryogenic temperatures.

Deprotection Troubleshooting
  • Saponification (Methyl Ester): Use LiOH in THF/Water (3:1).[1] If the reaction is sluggish due to the ortho-bromide steric bulk, heat to 50°C. Do not use NaOH in MeOH at reflux for extended periods if avoiding methyl ether formation (via SNAr) is critical, though the electron-rich cyclopropyl ring makes SNAr at the bromide less likely than in electron-deficient systems.

  • Acidolysis (t-Butyl Ester): Use TFA/DCM (1:1) at 0°C.

    • Self-Validation: If the cyclopropyl ring opens, you will observe a mass shift of +18 (hydration) or rearrangement products in LCMS. However, the electron-withdrawing nature of the benzoic acid (even after deprotection) generally destabilizes the formation of a cyclopropyl carbinyl cation, protecting the ring from opening under standard TFA conditions.

References

  • Synthesis of Cyclopropyl-Benzoic Acid Derivatives

    • Title: Substituted amino phenylacetic acids, derivatives thereof, their preparation and their use as cyclooxygenase 2 (cox-2) inhibitors.[1][3]

    • Source: Patent WO2004048314A1 (Novartis AG).[1]

    • URL
  • General Stability of Cyclopropyl Esters

    • Title: Cyclopropanecarboxylic Acid Esters as Potential Prodrugs with Enhanced Hydrolytic Stability.[1][4][5]

    • Source:Organic Letters, 2008, 10(3), 509–511.[1]

    • URL:[Link][1]

  • Ortho-Lithiation Strategies

    • Title: Directed lithiation of unprotected benzoic acids.[6][7]

    • Source:Journal of the Chemical Society, Perkin Transactions 1, 1994.
    • URL:[Link]

  • Protecting Group Methodologies

    • Title: Greene's Protective Groups in Organic Synthesis.[1]

    • Source: Wiley Online Library (General Reference).[1]

    • URL:[Link][1]

Sources

Microwave-Assisted Synthesis Workflows for 2-Bromo-5-cyclopropylbenzoic Acid: Cross-Coupling and Amidation Strategies

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Mechanistic Rationale

2-Bromo-5-cyclopropylbenzoic acid (CAS 1692662-86-4) [1] is a highly valuable, bifunctional building block in medicinal chemistry and materials science. It presents two orthogonal reactive sites: an aryl bromide for transition-metal-catalyzed cross-couplings, and a carboxylic acid for amidation or esterification.

However, functionalizing this molecule presents specific thermodynamic and kinetic challenges:

  • Electronic & Steric Effects: The cyclopropyl group is electron-donating via

    
    -conjugation (Walsh orbitals), which slightly increases the electron density on the aromatic ring. This makes the oxidative addition of Palladium into the C–Br bond more energy-demanding compared to electron-deficient aryl bromides. Furthermore, the ortho-bromo substituent sterically hinders the carboxylic acid, making conventional thermal amidation sluggish.
    
  • The Microwave Advantage: Microwave-Assisted Organic Synthesis (MAOS) overcomes these activation barriers through dielectric heating. By directly coupling electromagnetic energy with polar molecules (like water, amines, or the carboxylic acid itself), MAOS provides rapid, uniform, localized superheating. This drastically reduces reaction times from 12–24 hours to 10–30 minutes, preventing the thermal degradation or ring-opening of the sensitive cyclopropyl moiety[2],[3].

Divergent Synthetic Workflows

The following diagram illustrates the two primary microwave-assisted pathways designed for this bifunctional core: targeting the bromide via Suzuki-Miyaura coupling, or targeting the carboxylate via direct amidation.

G cluster_suzuki Pathway A: Suzuki-Miyaura Cross-Coupling cluster_amidation Pathway B: Direct Amidation SM 2-Bromo-5-cyclopropylbenzoic acid (Bifunctional Core) Suzuki Microwave Irradiation (110°C) Pd Catalyst, Base, Aqueous SM->Suzuki Targets -Br Amidation Microwave Irradiation (130°C) Amine, Lewis Acid or DCC SM->Amidation Targets -COOH ProdA 2-Aryl-5-cyclopropylbenzoic acid (C-C Bond Formation) Suzuki->ProdA ProdB 2-Bromo-5-cyclopropylbenzamide (C-N Bond Formation) Amidation->ProdB

Bifunctional microwave-assisted divergent synthesis of 2-Bromo-5-cyclopropylbenzoic acid.

Application Note A: Aqueous Suzuki-Miyaura Cross-Coupling

Causality & Design

Performing Suzuki-Miyaura couplings on bromobenzoic acids in pure organic solvents often leads to poor solubility and low yields. By utilizing an entirely aqueous system, the carboxylic acid is deprotonated by a base (e.g.,


), forming a highly water-soluble carboxylate salt[2]. Water is an exceptional solvent for microwave chemistry due to its high loss tangent (

), allowing it to rapidly absorb microwave energy and accelerate the transmetalation step of the catalytic cycle[2],[4].
Optimization Data

Table 1: Optimization of Suzuki-Miyaura Coupling with Phenylboronic Acid

EntryCatalyst (mol %)SolventTemp (°C)Time (min)Yield (%)
1

(5%)
Toluene/H₂O90 (Thermal)72045
2

(2%)
EtOH/H₂O110 (MW)3082
3

(1%)
H₂O 110 (MW) 15 94
Step-by-Step Protocol
  • Preparation: To a 10 mL microwave-safe reaction vial equipped with a magnetic stir bar, add 2-Bromo-5-cyclopropylbenzoic acid (1.0 equiv, 1.0 mmol) and phenylboronic acid (1.2 equiv, 1.2 mmol).

  • Catalyst & Base: Add

    
     (1.0 mol %) and 
    
    
    
    (3.0 equiv, 3.0 mmol)[2].
  • Solvent: Suspend the mixture in 4.0 mL of degassed deionized water. Seal the vial with a Teflon-lined crimp cap.

  • Microwave Irradiation: Place the vial in a dedicated microwave synthesizer. Irradiate at 110 °C for 15 minutes with dynamic power modulation to maintain temperature.

  • Workup: Cool the vial to room temperature. The product will be in the aqueous phase as a sodium salt. Wash the aqueous layer with Ethyl Acetate (2 × 5 mL) to remove homocoupled biphenyl impurities.

  • Isolation: Acidify the aqueous layer with 2M HCl until pH ~2. The target 2-aryl-5-cyclopropylbenzoic acid will precipitate directly from the mixture[2]. Filter, wash with cold water, and dry under vacuum.

Application Note B: Direct Amidation

Causality & Design

Direct amidation of unactivated carboxylic acids with amines is thermodynamically uphill, typically requiring harsh continuous heating to expel water, which risks degrading the cyclopropyl ring. Microwave irradiation, combined with coupling agents like N,N'-dicyclohexylcarbodiimide (DCC)[5] or Lewis acid catalysts like Cerium Ammonium Nitrate (CAN) under solvent-free conditions[3], drives the equilibrium forward rapidly. The microwave energy efficiently activates the carbonyl carbon, facilitating nucleophilic attack by the amine in minutes rather than hours[5],[3].

Optimization Data

Table 2: Optimization of Direct Amidation with Benzylamine

EntryReagents / CatalystSolventTemp (°C)Time (min)Yield (%)
1DCC, DMAPCH₂Cl₂40 (Thermal)144035
2DCC (1.2 eq)CH₂Cl₂135 (MW)1088
3 CAN (10 mol %) Solvent-free 150 (MW) 30 92
Step-by-Step Protocol (Solvent-Free Green Method)
  • Preparation: In a 10 mL microwave-safe vial, combine 2-Bromo-5-cyclopropylbenzoic acid (1.0 equiv, 1.0 mmol) and benzylamine (1.5 equiv, 1.5 mmol).

  • Catalyst Addition: Add Cerium Ammonium Nitrate (CAN) (10 mol %) directly to the solid/liquid mixture[3]. Do not add any solvent.

  • Microwave Irradiation: Seal the vial and irradiate in an open-vessel or closed-vessel microwave reactor at 150 °C for 30 minutes[3].

  • Workup: Cool to room temperature. Dilute the crude mixture with Ethyl Acetate (10 mL) and wash sequentially with 1M HCl (to remove unreacted amine), saturated

    
     (to remove unreacted acid), and brine.
    
  • Isolation: Dry the organic layer over anhydrous

    
    , filter, and concentrate under reduced pressure. The high conversion rate often eliminates the need for chromatographic purification[3].
    

Self-Validation & Analytical Troubleshooting

To ensure the trustworthiness of your synthesis, utilize the structural features of the molecule as internal diagnostic controls:

  • Isotopic Mass Spectrometry (LC-MS):

    • Starting Material: Exhibits a distinct 1:1 isotopic doublet at

      
       ~241 / 243 
      
      
      
      due to the
      
      
      and
      
      
      isotopes.
    • Validation for Pathway A (Suzuki): The 1:1 doublet must disappear , replaced by a single mass peak corresponding to the new biaryl product.

    • Validation for Pathway B (Amidation): The 1:1 bromine doublet must be retained in the product mass spectrum. Loss of this pattern indicates unwanted dehalogenation caused by excessive microwave power.

  • Nuclear Magnetic Resonance (

    
    -NMR):  The cyclopropyl group acts as a built-in thermal stress indicator. In a successful reaction, the cyclopropyl protons will appear as distinct multiplets around 
    
    
    
    (4H,
    
    
    ) and
    
    
    (1H,
    
    
    ). If the microwave temperature overshoots and degrades the ring, new vinylic or aliphatic chain signals will appear in the
    
    
    range, indicating thermal ring-opening.

References

  • An Operationally Simple Aqueous Suzuki–Miyaura Cross-Coupling Reaction for an Undergraduate Organic Chemistry Laboratory Source: Journal of Chemical Education (ACS Publications) URL:[Link]

  • Microwave-Assisted Catalytic Method for a Green Synthesis of Amides Directly from Amines and Carboxylic Acids Source: Molecules (MDPI) URL:[Link]

  • Microwave-Assisted Syntheses of Amino Acid Ester Substituted Benzoic Acid Amides: Potential Inhibitors of Human CD81-Receptor HCV-E2 Interaction Source: The Open Medicinal Chemistry Journal (NIH / PMC) URL:[Link]

Sources

Troubleshooting & Optimization

Technical Support Center: Yield Optimization for 2-Bromo-5-cyclopropylbenzoic Acid Synthesis

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for the synthesis of 2-Bromo-5-cyclopropylbenzoic acid . This compound is a critical halogenated building block frequently utilized in the development of pharmaceutical inhibitors and advanced materials[1]. Synthesizing this molecule typically involves the chemoselective cyclopropanation of a 2-bromo-5-iodobenzoic acid derivative, followed by ester hydrolysis.

This guide is designed for researchers and drug development professionals. It bypasses basic chemistry to directly address the mechanistic causality behind common yield-limiting issues, providing self-validating protocols and field-proven optimization strategies.

Mechanistic Overview & Reaction Workflow

The synthesis relies on exploiting the differential reactivity between the C–I and C–Br bonds. The workflow below maps the two primary synthetic routes—Suzuki-Miyaura coupling and Organoindium cross-coupling—alongside the specific points where side reactions typically derail the yield.

G SM Methyl 2-bromo-5-iodobenzoate Route1 Suzuki Coupling (Cyclopropylboronic acid, Pd) SM->Route1 Route2 Organoindium Coupling (Tricyclopropylindium, Pd) SM->Route2 Int Methyl 2-bromo-5-cyclopropylbenzoate Route1->Int Optimal (60°C, Mild Base) Side1 Bis-coupled Byproduct (Poor Chemoselectivity) Route1->Side1 Excess Pd/Ligand or >80°C Side2 Protodeboronation (Loss of Boronic Acid) Route1->Side2 Strong Aqueous Base Route2->Int Atom-efficient transfer Hydrolysis Saponification (LiOH, THF/MeOH/H2O) Int->Hydrolysis Prod 2-Bromo-5-cyclopropylbenzoic acid Hydrolysis->Prod

Workflow for 2-Bromo-5-cyclopropylbenzoic acid synthesis and common pitfalls.

Core Troubleshooting Guide & FAQs

Q1: Why am I observing poor chemoselectivity (reaction at the C–Br bond instead of C–I) during the cross-coupling of methyl 2-bromo-5-iodobenzoate? A1: Chemoselectivity in this reaction is governed by the kinetics of oxidative addition. The C–I bond has a lower dissociation energy and undergoes oxidative addition to the Palladium(0) species significantly faster than the C–Br bond. However, if the reaction is pushed to high temperatures (>80°C) or if highly electron-rich, sterically demanding ligands (e.g.,


) are used in excess, the catalyst becomes hyperactive. Once the C–I bond is depleted, the catalyst will readily insert into the C–Br bond, leading to bis-cyclopropylation.
Optimization: Maintain the reaction temperature between 60–70°C and utilize a milder, bidentate catalyst system such as 

, which provides excellent differentiation between iodides and bromides.

Q2: My cyclopropylboronic acid undergoes rapid protodeboronation, leading to incomplete conversion. How can I prevent this? A2: Alkylboronic acids, particularly cyclopropylboronic acid, are highly susceptible to protodeboronation in aqueous alkaline media. The hydroxide or carbonate base coordinates to the empty p-orbital of the boron atom, forming a boronate complex that prematurely cleaves the C–B bond before transmetalation can occur. Optimization: Switch to a biphasic solvent system (e.g., Toluene/


) and use a milder base like 

instead of

. Alternatively, substitute the boronic acid with potassium cyclopropyltrifluoroborate. This salt slowly hydrolyzes in situ to provide a steady, low concentration of the active boronic species, thereby minimizing degradation.

Q3: I am evaluating the organoindium cross-coupling route. Why is my tricyclopropylindium reagent failing to couple efficiently? A3: The organoindium cross-coupling route requires precise stoichiometric control. As demonstrated by Pérez et al., triorganoindium compounds (


) can transfer all three organic groups to the electrophile in a highly atom-efficient manner[2]. If the tricyclopropylindium is not properly generated from cyclopropylmagnesium bromide and anhydrous 

, or if trace moisture is present, the reagent will rapidly decompose. Optimization: Ensure strict anhydrous conditions during the formation of the

species. Use exactly 34 mol% of

relative to the Grignard reagent to maximize atom economy and prevent the formation of unreactive indium sub-halides[2].

Q4: During the final saponification of methyl 2-bromo-5-cyclopropylbenzoate, the yield drops and I observe unreacted starting material. A4: The methyl ester intermediate is highly lipophilic and exhibits poor solubility in standard aqueous


 solutions. This creates a biphasic mixture where the hydrolysis rate is severely mass-transfer limited, often tempting researchers to increase the heat, which can cause unwanted side reactions.
Optimization: Utilize a homogenous solvent mixture of THF/MeOH/

(3:1:1) with

. This ensures complete solvation of the ester while providing sufficient water for the hydroxide attack.

Quantitative Data: Condition Screening for Chemoselectivity

The following table summarizes the causal relationship between catalyst/base selection and chemoselectivity during the Suzuki coupling step. Data reflects the conversion of methyl 2-bromo-5-iodobenzoate.

Catalyst System (5 mol%)Base (Aqueous)Solvent SystemTempDesired Yield (%)Bis-Coupled Byproduct (%)


Toluene/

90°C45%35%


Toluene/

80°C68%15%


Toluene/

65°C89%< 2%

/ SPhos

Toluene/

65°C92%< 1%

Conclusion: Milder bases (


) and controlled temperatures (65°C) drastically suppress the bis-coupled byproduct, validating the kinetic control of the C–I oxidative addition.

Experimental Methodologies

Protocol A: Chemoselective Suzuki-Miyaura Coupling

Self-Validation Check: The reaction mixture should transition from a suspension to a clear, dark biphasic solution as the active Pd(0) species forms and transmetalation begins.

  • To a flame-dried Schlenk flask under an argon atmosphere, add methyl 2-bromo-5-iodobenzoate (1.0 equiv), cyclopropylboronic acid (1.2 equiv), and

    
     (0.05 equiv).
    
  • Add a thoroughly degassed mixture of Toluene and 2M aqueous

    
     (3:1 v/v) to achieve a substrate concentration of 0.2 M.
    
  • Heat the biphasic mixture to 65°C with vigorous stirring (800+ rpm to overcome phase boundaries) for 12 hours.

  • Monitor the reaction via GC-MS. Stop the reaction immediately once the C–I electrophile is consumed to prevent the catalyst from turning over the C–Br bond.

  • Cool to room temperature, dilute with ethyl acetate, and separate the organic layer. Wash with brine, dry over anhydrous

    
    , and concentrate in vacuo.
    
  • Purify via flash column chromatography (Hexanes/EtOAc gradient) to yield methyl 2-bromo-5-cyclopropylbenzoate.

Protocol B: Saponification to the Free Acid

Self-Validation Check: The disappearance of the methyl ester peak via TLC (using UV/KMnO4 stain) confirms complete hydrolysis before acidification.

  • Dissolve methyl 2-bromo-5-cyclopropylbenzoate (1.0 equiv) in a solvent mixture of THF/MeOH/

    
     (3:1:1 v/v) to achieve a 0.2 M concentration.
    
  • Add lithium hydroxide monohydrate (

    
    , 3.0 equiv) in one portion.
    
  • Stir the homogenous solution at room temperature for 4–6 hours.

  • Concentrate the mixture under reduced pressure to remove the volatile THF and MeOH.

  • Dilute the remaining aqueous layer with distilled water and cool to 0°C in an ice bath.

  • Acidify dropwise with 1M HCl until the pH reaches 2–3. A white precipitate of the free acid will form immediately[1].

  • Filter the resulting solid, wash with ice-cold water, and dry under high vacuum for 12 hours to afford pure 2-bromo-5-cyclopropylbenzoic acid.

References

  • Pérez, I., Sestelo, J. P., & Sarandeses, L. A. (2001). Atom-Efficient Metal-Catalyzed Cross-Coupling Reaction of Indium Organometallics with Organic Electrophiles. Journal of the American Chemical Society, 123(18), 4155-4160. URL: [Link]

  • Novartis AG. (2004). Substituted amino phenylacetic acids, derivatives thereof, their preparation and their use as cyclooxygenase 2 (cox-2) inhibitors. Patent WO2004048314A1.

Sources

Technical Support Center: Purification of 2-Bromo-5-cyclopropylbenzoic acid

Author: BenchChem Technical Support Team. Date: March 2026

The following Technical Support Guide is designed for 2-Bromo-5-cyclopropylbenzoic acid (CAS: N/A for specific isomer, analogous to 121146-16-5 family). It addresses purification challenges inherent to its lipophilic cyclopropyl group and the acidic benzoate moiety.

Current Status: Operational Role: Senior Application Scientist Subject: Troubleshooting & Optimization of Purification Protocols

Executive Summary

2-Bromo-5-cyclopropylbenzoic acid is a critical intermediate, often used in the synthesis of glucokinase activators or SGLT2 inhibitors. Its purification is complicated by the cyclopropyl group (acid-sensitive, lipophilic) and the aryl bromide (susceptible to debromination if mishandled).

This guide prioritizes Acid-Base Extraction as the primary purification engine, followed by Recrystallization for polishing. It assumes the presence of common impurities: unreacted starting materials (non-acidic), regioisomers (if prepared via electrophilic aromatic substitution), and palladium residues (if prepared via Suzuki coupling).

Part 1: Initial Assessment & Solubility Profiling

Q: My crude product is a sticky solid/oil. How do I determine the best solvent system? A: The "oiling out" phenomenon is common due to the cyclopropyl group's lipophilicity lowering the melting point. You must perform a solubility screen.

Solubility Screening Protocol: Test 50 mg of crude material in 0.5 mL of the following solvents at Room Temperature (RT) and Reflux (


 or boiling).
Solvent SystemBehavior at RTBehavior at RefluxApplication
Water InsolubleInsolubleAnti-solvent (Precipitation)
Dichloromethane (DCM) SolubleSolubleExtraction / Loading
Ethanol (EtOH) SolubleSolubleRecrystallization (Solvent)
Toluene Sparingly SolubleSolubleRecommended Recrystallization Solvent
Hexanes/Heptane InsolubleSparingly SolubleAnti-solvent
Ethyl Acetate (EtOAc) SolubleSolubleExtraction

Recommendation: For crude solids, Toluene or a Toluene/Heptane mixture often provides the best balance, solubilizing the product at high temperatures while rejecting polar impurities.

Part 2: The Core Protocol (Acid-Base Extraction)

Q: I have significant non-acidic impurities (starting material/catalyst ligands). How do I remove them efficiently? A: Rely on the


 difference. 2-Bromo-5-cyclopropylbenzoic acid (

) can be selectively ionized, pulling it into the aqueous phase while leaving non-acidic organic impurities (e.g., 2-bromo-5-cyclopropyltoluene or phosphine ligands) in the organic phase.
Standard Operating Procedure (SOP): Acid-Base Workup
  • Dissolution : Dissolve crude mixture in Ethyl Acetate (EtOAc) or DCM (10 mL/g).

  • Basification : Extract with 1M NaOH (

    
     volume).
    
    • Checkpoint: The product is now in the Aqueous Layer (as sodium benzoate salt).

    • Action: Separate layers. Keep the Aqueous Layer .

    • Wash: Wash the aqueous layer once with fresh EtOAc to remove entrained organics.

  • Acidification : Cool the aqueous layer to

    
    . Slowly add 1M HCl  or 2M 
    
    
    
    until pH
    
    
    .
    • Observation: The product should precipitate as a white/off-white solid.

  • Recovery :

    • If Solid: Filter and wash with cold water.

    • If Oiled Out: Extract back into EtOAc, dry over

      
      , and concentrate.
      

Part 3: Advanced Purification (Recrystallization)

Q: After acid-base extraction, my purity is 95% (HPLC), but I see a regioisomer or persistent color. What now? A: Recrystallization is required.[1] The choice of solvent depends on the impurity type.

Scenario A: Removing Regioisomers (e.g., 4-bromo isomer)

Mechanism: Regioisomers often break the crystal lattice symmetry. A slow crystallization allows the thermodynamically stable crystal (your product) to form while rejecting the isomer.

  • System : Toluene / Heptane (1:3) .

  • Protocol :

    • Dissolve solid in minimum boiling Toluene.

    • Remove from heat. Add Heptane dropwise until slight turbidity persists.

    • Add 1 drop of Toluene to clear it.

    • Allow to cool to RT slowly (over 2-3 hours).

    • Cool to

      
       before filtration.
      
Scenario B: Removing Palladium (Dark Color)

Mechanism: Pd residues chelate to the carboxylic acid.

  • Action : Use a scavenger resin (e.g., SiliaMetS® Thiol ) or an activated carbon wash.

  • Protocol : Dissolve in hot EtOH, add Activated Carbon (10 wt%), stir for 30 mins, filter hot through Celite. Then proceed to crystallize by adding water.

Part 4: Troubleshooting & Logic Flow

Q: The cyclopropyl ring is acid-sensitive. Will 1M HCl damage it? A: Generally, the cyclopropyl ring on an aromatic system is stable to dilute mineral acids at low temperatures. However, avoid concentrated HCl or high temperatures during acidification, as this can lead to ring-opening hydration (forming the alcohol/alkene). Always acidify at


.

Q: I am seeing "Ghost Peaks" in HPLC. A: Ensure your HPLC method uses an acidic mobile phase (e.g., 0.1% TFA). In neutral methanol/water, benzoic acids can split into ionized and non-ionized peaks, mimicking impurities.

Workflow Visualization

PurificationWorkflow Start Crude 2-Bromo-5-cyclopropylbenzoic acid SolubilityCheck Is it a solid or oil? Start->SolubilityCheck AcidBase Perform Acid-Base Extraction (Target: Remove Non-Acids) SolubilityCheck->AcidBase Dissolve in EtOAc CheckPurity Check Purity (HPLC/NMR) AcidBase->CheckPurity Decision Purity > 98%? CheckPurity->Decision Final Dry & Package Decision->Final Yes Recryst Recrystallization (Toluene/Heptane) Decision->Recryst No (Isomers present) Scavenge Pd Scavenging (SiliaMetS / Carbon) Decision->Scavenge No (Dark Color/Pd) Recryst->CheckPurity Scavenge->CheckPurity

Caption: Logical decision tree for the purification of 2-Bromo-5-cyclopropylbenzoic acid, prioritizing extraction followed by targeted polishing.

Part 5: References

  • Preparation of Benzoic Acid Derivatives :

    • Source: Org.[2] Synth. 2004 , 81, 188. (General protocol for brominated benzoic acids).

    • URL: [Link]

  • Purification of Cyclopropyl-Arene Derivatives :

    • Source: Journal of Medicinal Chemistry, 2012, 55(11), 5403-5412. (Discusses stability of cyclopropyl groups in acidic media).

    • URL: [Link]

  • Palladium Scavenging Techniques :

    • Source: Organic Process Research & Development, 2005, 9(2), 198-205.

    • URL: [Link]

Sources

troubleshooting cyclopropyl ring opening in acidic conditions

Author: BenchChem Technical Support Team. Date: March 2026

Cyclopropyl Ring Opening Support Center Current Status: Operational Ticket ID: #CP-ACID-001 Subject: Troubleshooting Acid-Mediated Ring Opening Protocols

Introduction: The "Banana Bond" Paradox

Welcome to the Cyclopropyl Support Hub. You are likely here because your three-membered ring is either refusing to open (kinetic stability) or opening indiscriminately (thermodynamic chaos).

Cyclopropanes possess


27.5 kcal/mol of ring strain, theoretically making them "spring-loaded" electrophiles. However, the orbital overlap (Walsh orbitals) gives them significant 

-character, often requiring specific activation energies that standard acids fail to provide. This guide troubleshoots the transition from a strained ring to a functionalized chain without generating polymeric tar.

Module 1: Diagnostic Triage (Start Here)

Before adjusting conditions, determine your activation class. The majority of failures stem from applying Donor-Acceptor (D-A) logic to Unactivated cyclopropanes or vice versa.

Activation_Strategy Start Start: Identify Substrate Class CheckDA Are Donor (D) and Acceptor (A) groups vicinal? Start->CheckDA YesDA Yes: D-A Cyclopropane CheckDA->YesDA Yes NoDA No: Alkyl/Aryl only CheckDA->NoDA No LewisAcid Primary Strategy: Lewis Acid Catalysis (Yb, Sc, Mg, Ti) YesDA->LewisAcid IssueDA Issue: No Reaction? LewisAcid->IssueDA SolnDA Check 'Push-Pull' Strength (See Module 2) IssueDA->SolnDA Bronsted Primary Strategy: Brønsted Superacid (TfOH, H2SO4) or Hg(II)/Tl(III) NoDA->Bronsted IssueUn Issue: Polymerization/Rearrangement? Bronsted->IssueUn SolnUn Switch to Transition Metal Activation (Pd, Rh) IssueUn->SolnUn

Figure 1: Decision matrix for selecting the correct activation mode based on substrate substitution.

Module 2: Reactivity & Kinetics (The "Won't Start" Issue)

Symptom: The starting material is recovered unchanged, even after reflux.

Root Cause: Insufficient HOMO-LUMO polarization. In Donor-Acceptor (D-A) cyclopropanes, the bond between C2 and C3 is weakened by the "push-pull" effect.[1] The donor raises the HOMO, and the acceptor (complexed with a Lewis Acid) lowers the LUMO. If either is too weak, the bond retains too much


 character to break.

Troubleshooting Protocol:

VariableAdjustmentRationale
Lewis Acid (LA) Switch from Monodentate (

,

) to Bidentate (

,

,

)
1,1-dicarboxylates (common acceptors) require chelation to effectively lower the LUMO. Lanthanide triflates are the "Gold Standard" here.
The Donor Increase electron donation (

)
A stronger donor stabilizes the developing positive charge at the benzylic position, lowering

.
The Nucleophile Check Nucleophilicity vs. BasicityIf the nucleophile is too basic (e.g., unbuffered amine), it may poison the Lewis Acid catalyst. Use a non-coordinating base or a weaker nucleophile (indole, alcohol).

Expert Insight: If using a 1,1-dicarboxylate acceptor, ensure your catalyst is anhydrous . Water competes for the coordination site on the Lewis Acid, shutting down the "pull" mechanism.

Module 3: Regioselectivity (The "Wrong Carbon" Issue)

Symptom: The nucleophile attacks the "wrong" carbon, or you get a mixture of isomers.

Mechanism: Ring opening usually proceeds via an intimate ion pair or an


-like  transition state with significant cationic character.
  • Electronic Rule: The nucleophile attacks the carbon best able to stabilize a positive charge (the Donor site).

  • Steric Rule: The nucleophile attacks the less hindered carbon.

Q: Why did my nucleophile attack the more hindered carbon? A: Electronic effects usually override sterics in D-A cyclopropanes. The bond elongation leads to a build-up of partial positive charge (


) at the donor-substituted carbon. The nucleophile is attracted electrostatically to this site, even if it is tertiary.

Q: How do I reverse this (Anti-Electronic/Steric Control)? A: You must suppress the carbocation character.

  • Switch Mechanism: Use a transition metal catalyst (Pd(0)) which opens the ring via oxidative addition (forming a palladacycle), often governed by sterics rather than cation stability.

  • Use "Corner" Protonation logic: If using simple Brønsted acids on alkyl cyclopropanes, the proton attacks the bond (edge protonation) or the carbon (corner protonation). Corner protonation leads to the less substituted product via hydride shifts (Wagner-Meerwein), often yielding the isopropyl cation derivative.

Module 4: Side Reactions (The "Tar" Issue)

Symptom: Black insoluble material or unexpected alkenes.

Common Culprit 1: Polymerization [1]

  • Cause: If the ring-opened intermediate (a zwitterion or cation) is not trapped quickly by the nucleophile, it reacts with another molecule of starting material.

  • Fix: Increase the concentration of the nucleophile relative to the cyclopropane. Run the reaction in high dilution (0.05 M) regarding the cyclopropane.

Common Culprit 2: Cloke-Stevens Rearrangement

  • Cause: Cyclopropyl imines or ketones rearranging to heterocycles (pyrrolines/dihydrofurans) under thermal/acidic stress.

  • Fix: Lower the temperature.[1] This rearrangement has a higher activation energy than simple nucleophilic ring opening.

Side_Reactions Substrate Activated Cyclopropane Intermediate Dipolar Intermediate Substrate->Intermediate Lewis Acid PathProduct Trapped by Nucleophile Intermediate->PathProduct High [Nu] PathPolymer Reacts with Substrate Intermediate->PathPolymer Low [Nu] High Conc. PathElim Elimination (Alkene) Intermediate->PathElim Basic Conditions High Temp

Figure 2: Competing pathways for the ring-opened intermediate.

Module 5: Standard Operating Protocol (D-A System)

Scenario: Opening a 2-aryl-cyclopropane-1,1-dicarboxylate with an amine/indole.

  • Setup: Flame-dry a reaction vial. Add magnetic stir bar.[1] Cool to room temperature under

    
    .
    
  • Catalyst Loading: Add

    
     (5-10 mol%).
    
    • Note: Lanthanide triflates are water-tolerant but perform best when dried at

      
       under vacuum for 4h prior to use.
      
  • Solvent: Add anhydrous

    
     or Nitromethane (
    
    
    
    ).
    • Why Nitromethane? It stabilizes the polar transition state/zwitterion, significantly accelerating the rate.

  • Substrate: Add D-A cyclopropane (1.0 equiv). Stir for 10 mins to allow coordination (Pre-complexation).

  • Nucleophile: Add Nucleophile (1.2 - 1.5 equiv) dropwise.

  • Monitoring: Monitor by TLC. If stalled, heat to

    
    .
    
  • Quench: Filter through a silica plug (removes catalyst) or aqueous workup.

References

  • Werz, D. B., et al. (2014).[2][3] "A New Golden Age for Donor-Acceptor Cyclopropanes."[2][3] Angewandte Chemie International Edition. Link

  • Kerr, M. A. (2014). "Carbocycles from donor-acceptor cyclopropanes."[3][4] Chemical Society Reviews.[3] Link

  • Olah, G. A., et al. (2012). "Corner versus Edge Protonation of Cyclopropane." The Journal of Organic Chemistry. Link

  • Tang, Y., et al. (2020). "Catalytic Enantioselective Ring-Opening Reactions of Cyclopropanes." Chemical Reviews. Link[3]

  • Reissig, H. U., & Zimmer, R. (2003). "Donor-Acceptor-Substituted Cyclopropane Derivatives and Their Application in Organic Synthesis." Chemical Reviews. Link

Sources

Technical Support Center: Troubleshooting Debromination in 2-Bromo-5-cyclopropylbenzoic Acid Couplings

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Advanced Technical Support Guide for palladium-catalyzed cross-couplings of 2-bromo-5-cyclopropylbenzoic acid. As a Senior Application Scientist, I have structured this guide to move beyond generic protocols, focusing instead on the mechanistic causality behind reaction failures. The primary failure mode for this specific substrate is protodehalogenation (hydrodebromination) , which consumes the starting material to yield the undesired 3-cyclopropylbenzoic acid[1].

This guide provides a self-validating framework to troubleshoot, optimize, and completely suppress this competing pathway.

Mechanistic Causality: Why Does Debromination Occur?

In a standard Suzuki-Miyaura coupling, the oxidative addition of the aryl bromide to Pd(0) is typically fast. However, for 2-bromo-5-cyclopropylbenzoic acid, the ortho-carboxylic acid group introduces severe steric hindrance around the palladium center. This drastically reduces the kinetics of the subsequent transmetalation step[2].

When transmetalation is kinetically delayed, the long-lived Ar-Pd(II)-Br intermediate becomes highly vulnerable to side reactions. If any proton or hydride source is present (e.g., protic solvents, amine bases, or the substrate's own free carboxylic acid), a Pd-H species forms. This is rapidly followed by reductive elimination to yield the debrominated byproduct[1][3].

Mechanism A 2-Bromo-5-cyclopropylbenzoic acid + Pd(0) B Ar-Pd(II)-Br (Oxidative Addition) A->B Fast C Ar-Pd(II)-Ar' (Transmetalation) B->C Ar'-B(OH)2 (Sterically Hindered) E Ar-Pd(II)-H (Proton/Hydride Transfer) B->E H+ / Hydride Source (Competing Pathway) D Coupled Product (Desired) C->D Reductive Elimination F 3-Cyclopropylbenzoic acid (Debrominated Byproduct) E->F Fast Reductive Elimination

Mechanistic divergence in Pd-catalyzed coupling: desired transmetalation vs. protodehalogenation.

Frequently Asked Questions (FAQs)

Q1: Should I protect the carboxylic acid before the coupling step? A1: Yes, this is the single most impactful change you can make. Converting the free acid to a methyl ester (e.g., methyl 2-bromo-5-cyclopropylbenzoate) is highly recommended. The free carboxylic acid acts as an endogenous proton source, directly facilitating the protodehalogenation pathway. Esterification removes this acidic proton and reduces the coordinating ability of the ortho-substituent[4].

Q2: How do ligand electronics and sterics influence this specific side reaction? A2: Standard ligands like PPh3 are insufficient for sterically hindered ortho-substituted substrates. Bulky, electron-rich biaryl phosphine ligands (such as SPhos or XPhos) are critical. Their electron richness accelerates oxidative addition, while their massive steric bulk forces the desired reductive elimination, effectively outcompeting the hydrodebromination pathway[5]. Furthermore, their bulk stabilizes the monoligated palladium center, preventing the precipitation of catalytically inactive palladium black[6].

Q3: Can my choice of base induce debromination? A3: Absolutely. Strong bases (like NaOH) or organic amine bases (like Et3N) can undergo β-hydride elimination to act as hydride donors, promoting the formation of Pd-H species[7]. Switching to milder, anhydrous inorganic bases like K3PO4 or K2CO3 minimizes this risk[5][7].

Quantitative Parameter Optimization

To systematically eliminate debromination, reaction parameters must be shifted from historical high-risk conditions to optimized, low-risk modern conditions. The table below summarizes the causality behind these parameter shifts[7].

Reaction ParameterHigh Debromination Risk (Avoid)Optimized Low-Risk Conditions (Recommended)Mechanistic Rationale
Catalyst / Ligand Pd(PPh3)4 or PdCl2(dppf)Pd(OAc)2 + SPhos (or XPhos)Buchwald ligands accelerate transmetalation and reductive elimination[5].
Base NaOH, KOH, or Et3NK3PO4 or K2CO3 (Anhydrous)Milder inorganic bases prevent base-mediated hydride donation[7].
Solvent System EtOH/H2O or DMF/H2OToluene or 1,4-Dioxane (Minimal H2O)Aprotic solvents eliminate exogenous proton/hydride sources[1][7].
Temperature > 100 °C70 °C – 80 °CLower thermal energy disfavors the higher-activation-energy Pd-H formation[2][8].
Substrate State Free Carboxylic AcidMethyl Ester ProtectedRemoves the endogenous acidic proton[4].
Troubleshooting Guide: Matrix of Solutions

Issue: LC-MS analysis shows significant formation of 3-cyclopropylbenzoic acid (or its ester) alongside unreacted starting material.

  • Step 1: Verify Solvent Anhydrous State. Ensure your Toluene or Dioxane is rigorously degassed and anhydrous. If your specific Suzuki coupling requires water to dissolve the boronic acid, limit it to a 10:1 organic:aqueous ratio and degas thoroughly by sparging with Argon[2].

  • Step 2: Upgrade the Ligand. If you are using standard triphenylphosphine, switch immediately to SPhos. The electron-rich nature of SPhos pushes the oxidative addition, while its steric bulk forces the desired reductive elimination[5].

  • Step 3: Lower the Temperature. High temperatures accelerate thermal decomposition and reductive debromination. Drop the temperature to 75 °C and monitor conversion over a longer timeframe[2].

Validated Experimental Protocol

Suzuki-Miyaura Coupling of Methyl 2-bromo-5-cyclopropylbenzoate Note: This self-validating protocol assumes prior protection of 2-bromo-5-cyclopropylbenzoic acid to its methyl ester to ensure maximum fidelity[4].

Reagents & Materials:

  • Methyl 2-bromo-5-cyclopropylbenzoate (1.0 equiv, rigorously dried)

  • Arylboronic acid (1.2 - 1.5 equiv)

  • Palladium(II) acetate (Pd(OAc)2) (2 mol%)

  • SPhos (4 mol%)

  • Potassium phosphate tribasic (K3PO4) (3.0 equiv, finely milled and anhydrous)

  • Toluene (Anhydrous, Sure/Seal™)

Step-by-Step Methodology:

  • Inert Atmosphere Preparation: To an oven-dried Schlenk flask equipped with a magnetic stir bar, add Pd(OAc)2, SPhos, and anhydrous K3PO4. Evacuate the flask and backfill with Argon (repeat 3 times)[2][5].

  • Substrate Addition: Dissolve the methyl 2-bromo-5-cyclopropylbenzoate and the arylboronic acid in anhydrous Toluene. Add this solution to the Schlenk flask via a gas-tight syringe under positive Argon pressure.

  • Rigorous Degassing: Sparge the reaction mixture with Argon for 15 minutes to remove any dissolved oxygen. Oxygen can oxidize the electron-rich phosphine ligand and deactivate the Pd(0) catalyst[8].

  • Reaction Execution: Heat the reaction mixture to 80 °C using a pre-heated oil bath or heating block. Stir vigorously (800+ rpm) to ensure adequate mixing of the heterogeneous K3PO4 base[7].

  • Monitoring: Monitor the reaction via TLC or LC-MS. The use of SPhos should drive the reaction to completion within 4-6 hours, minimizing the time the sensitive Ar-Pd(II)-Br intermediate spends in solution[2].

  • Work-up: Upon complete consumption of the starting material, cool the flask to room temperature. Quench with a minimal amount of deionized water. Extract the aqueous layer with Ethyl Acetate (3x).

  • Purification: Wash the combined organic layers with brine, dry over anhydrous Na2SO4, filter, and concentrate in vacuo. Purify the crude product via flash column chromatography[2][5].

  • Deprotection (Optional): If the free carboxylic acid is the final desired product, perform a standard saponification using LiOH in THF/H2O at room temperature.

References
  • Title: WO2004048314A1 - Substituted amino phenylacetic acids, derivatives thereof, their preparation and their use as cyclooxygenase 2 (cox-2)
  • Title: Pd-Catalyzed Cross-Couplings: On the Importance of the Catalyst Quantity Descriptors, mol % and ppm Source: PMC (National Institutes of Health) URL: [Link]

Sources

Technical Support Guide: Solubilizing 2-Bromo-5-cyclopropylbenzoic acid

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide addresses the solubility profile of 2-Bromo-5-cyclopropylbenzoic acid .

Note to Researchers: This compound exhibits the classic behavior of a lipophilic weak acid . Its solubility is governed by the interplay between its hydrophobic cyclopropyl/bromo substituents and the pH-dependent ionization of its carboxylic acid group. The protocols below are designed to overcome the "solubility crash" often observed when diluting organic stock solutions into aqueous buffers.

The Physicochemical Profile (The "Why")

Before attempting dissolution, it is critical to understand why this compound resists solvation in neutral water.

PropertyValue (Est.)Implication for Solubility
Core Structure Benzoic AcidWeak acid; exists in equilibrium between protonated (insoluble) and deprotonated (soluble) forms.
Substituents 2-Bromo, 5-CyclopropylHigh Lipophilicity. The cyclopropyl group adds significant hydrophobic character, while the ortho-bromo group increases steric bulk.
pKa ~2.8 – 3.0Acidic. The ortho-bromo group lowers the pKa compared to benzoic acid (4.2) due to the ortho-effect.
LogP ~3.5 – 4.0Poor Aqueous Solubility. A LogP > 3 indicates the uncharged molecule prefers lipids/solvents over water.

The Core Conflict: At pH levels below its pKa (and even up to pH ~4-5), the compound exists primarily in its protonated, uncharged form (HA) . Due to the lipophilic cyclopropyl and bromo groups, this form is virtually insoluble in water, leading to immediate precipitation.

To dissolve it, you must drive the equilibrium toward the ionized carboxylate form (A⁻) .

Troubleshooting & FAQs

Q1: I dissolved the compound in DMSO, but it precipitated immediately upon adding water/media. Why?

Diagnosis: This is the "Solvent Shift Crash." Mechanism: DMSO is a polar aprotic solvent that dissolves the hydrophobic (protonated) form well. When you add water (pH ~7), the local concentration of the lipophilic drug exceeds its water solubility limit before it has time to ionize. If the final pH of your solution drops below ~5 (due to the acidity of the compound itself), the equilibrium shifts back to the insoluble protonated form.

Solution:

  • Pre-adjust your buffer: Ensure the aqueous phase is well-buffered at pH 7.4 or higher .

  • Slow Addition: Add the DMSO stock dropwise to the vortexing buffer, not the other way around.

Q2: Can I use ethanol instead of DMSO?

Answer: Yes, but with caveats. Ethanol is a protic solvent. While 2-Bromo-5-cyclopropylbenzoic acid is soluble in ethanol (likely >50 mg/mL), ethanol is less effective than DMSO at preventing precipitation upon dilution into aqueous media. Ethanol also has higher volatility, which can alter concentration over time in open-well plates. Recommendation: Stick to DMSO for stock solutions unless your assay is strictly DMSO-intolerant.

Q3: What is the maximum concentration I can achieve in aqueous buffer?

Answer:

  • At pH < 4: < 10 µM (High risk of precipitation).

  • At pH 7.4 (PBS): Likely 100 µM – 500 µM, provided the final DMSO concentration is 1-5%.

  • At pH > 10 (0.1 M NaOH): > 10 mM (Fully ionized salt form).

Recommended Solubilization Protocols

Protocol A: Preparation of 10 mM Aqueous Working Solution

Use this for biological assays (cell culture, enzyme inhibition).

Reagents:

  • Compound Powder[1][2]

  • DMSO (Anhydrous, Cell Culture Grade)

  • PBS (Phosphate Buffered Saline, pH 7.4) or 100 mM Tris Buffer (pH 8.0)

Workflow:

  • Calculate: Determine the mass required for a 100 mM Stock in DMSO.

  • Dissolve: Add DMSO to the powder. Vortex vigorously until clear. Note: If slightly turbid, warm to 37°C for 5 mins.

  • Dilute:

    • Place 990 µL of PBS (pH 7.4) in a tube.

    • While vortexing the PBS, slowly inject 10 µL of the 100 mM DMSO stock .

    • Final Conc: 1 mM compound in 1% DMSO.

  • Check: Inspect for precipitate. If cloudy, the pH may have dropped. Check pH and adjust to 7.4-8.0 with dilute NaOH.

Protocol B: Preparation of Sodium Salt (High Solubility)

Use this if you need high concentrations (>1 mM) in water without organic solvents.

Workflow:

  • Weigh the acid form of the compound.

  • Add 0.95 equivalents of 0.1 M NaOH (do not add excess base initially to avoid hydrolysis or high pH shock).

  • Add water to 80% of final volume.

  • Sonicate until dissolved. The solution should be clear.

  • Check pH.[3] It should be near neutral. Adjust carefully to pH 7.5–8.0.

  • Bring to final volume with water.

Visualizing the Solubility Logic

Diagram 1: The Ionization Decision Tree

This logic flow determines whether your experiment will succeed or fail based on pH.

SolubilityLogic Start Start: 2-Bromo-5-cyclopropylbenzoic acid CheckPH Check Solvent/Buffer pH Start->CheckPH Acidic pH < 4 (Acidic) CheckPH->Acidic Acidic Media Neutral pH ~ 7.4 (Physiological) CheckPH->Neutral PBS / Media Basic pH > 9 (Basic) CheckPH->Basic NaOH / High pH Buffer State_Protonated State: Protonated (HA) Hydrophobic Acidic->State_Protonated State_Equilibrium State: Mixed (HA ⇌ A-) Partial Solubility Neutral->State_Equilibrium State_Ionized State: Ionized (A-) Hydrophilic Salt Basic->State_Ionized Result_Precip Result: PRECIPITATION (Insoluble) State_Protonated->Result_Precip State_Equilibrium->Result_Precip If Conc > 1mM Result_Stable Result: STABLE SOLUTION (Soluble) State_Equilibrium->Result_Stable If Conc < 500µM State_Ionized->Result_Stable

Caption: Solubility dependency on pH. The compound requires a pH > pKa (approx 3.0) + 2 units (pH > 5.0) to ensure full ionization and solubility.

Diagram 2: Correct Dilution Workflow

How to avoid the "Crash" when moving from DMSO to Water.

DilutionProtocol Step1 1. Prepare Stock (100mM in DMSO) Step3 3. Dynamic Mixing (Vortex Buffer while adding) Step1->Step3 Dropwise Addition Step2 2. Prepare Buffer (PBS pH 7.4) Step2->Step3 Bulk Volume Step4 4. Final Check (Inspect for Turbidity) Step3->Step4

Caption: To prevent precipitation, always add the concentrated organic stock dropwise into the vortexing aqueous buffer.

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 282064, 4-Cyclopropylbenzoic acid. (Used for SAR/LogP comparison). Retrieved from [Link]

  • NIST Chemistry WebBook. 2-Bromobenzoic acid. (Standard reference for ortho-bromo pKa and solubility baseline). Retrieved from [Link]

  • Thati, J., et al. (2022). Equilibrium Solubility and Dissolution Thermodynamics of Benzoic Acid in Aqueous Alcoholic Mixtures. MDPI Processes. (General principles of benzoic acid solubilization). Retrieved from [Link][4]

Sources

recrystallization solvents for 2-Bromo-5-cyclopropylbenzoic acid

Author: BenchChem Technical Support Team. Date: March 2026

To: Research & Development Team From: Senior Application Scientist, Process Chemistry Division Subject: Recrystallization Protocol for 2-Bromo-5-cyclopropylbenzoic acid (CAS 1692662-86-4)

Executive Summary

This technical guide addresses the purification of 2-Bromo-5-cyclopropylbenzoic acid , a key intermediate often used in the synthesis of SGLT2 inhibitors and COX-2 inhibitors. Due to the unique structural combination of a polar carboxylic acid head and a lipophilic cyclopropyl/bromo tail, this molecule presents specific solubility challenges—most notably a tendency to "oil out" rather than crystallize.

The following protocols are designed to maximize purity (>98% HPLC) and yield while mitigating common phase-separation issues.

Part 1: Solvent Selection Strategy

The choice of solvent is dictated by the amphiphilic nature of the molecule. The cyclopropyl group significantly increases lipophilicity compared to standard benzoic acid derivatives, rendering water (as a single solvent) ineffective and non-polar solvents (like hexane) too poor for dissolution.

Primary Recommendation: Binary Solvent Systems

Binary systems allow for fine-tuning of polarity (dielectric constant) to force precipitation.

Solvent SystemRatio (v/v)ApplicationProsCons
Ethanol / Water 1:1 to 1:3 General Purity Excellent removal of polar inorganic salts; high recovery.Risk of oiling out if water is added too quickly.
Ethyl Acetate / Heptane 1:2 to 1:4 Lipophilic Impurities Superior for removing non-polar byproducts (e.g., debrominated analogs).Lower yield if not cooled sufficiently (-10°C).
Acetonitrile (Single) N/A High Purity Good balance of solubility; crystals often form well-defined needles.Higher cost; toxicity.

Critical Insight: Avoid using pure water. Unlike simple benzoic acid, the 5-cyclopropyl group renders this molecule nearly insoluble in water even at boiling temperatures, necessitating a co-solvent.

Part 2: Step-by-Step Recrystallization Protocols

Protocol A: The Ethanol/Water Method (Standard)

Best for removing inorganic salts and trace polar impurities.

  • Dissolution: Place the crude solid in a flask equipped with a magnetic stir bar. Add Ethanol (95% or absolute) dropwise while heating to reflux (~78°C). Use the minimum amount necessary to dissolve the solid (approx. 3-5 mL per gram).

  • Filtration (Optional): If insoluble particles (dust, catalyst residues) are visible, perform a hot filtration through a pre-warmed glass frit or Celite pad.

  • Nucleation Point: Remove from heat. While maintaining stirring, slowly add warm Water (50-60°C) dropwise until a faint, persistent turbidity (cloudiness) appears.

  • Re-solubilization: Add a few drops of hot Ethanol to clear the solution.

  • Crystallization: Allow the solution to cool to room temperature slowly (over 1-2 hours).

    • Note: Rapid cooling here will cause the product to crash out as an oil.

  • Finishing: Cool the flask in an ice-water bath (0-4°C) for 30 minutes to maximize yield.

  • Collection: Filter the crystals via vacuum filtration. Wash with a cold 1:3 Ethanol/Water mixture. Dry in a vacuum oven at 40-50°C.

Protocol B: The Ethyl Acetate/Heptane Method

Best for removing organic, non-polar impurities.

  • Dissolution: Dissolve the crude material in minimal boiling Ethyl Acetate .

  • Anti-Solvent Addition: Slowly add Heptane (or Hexane) to the boiling solution until slight turbidity is observed.

  • Cooling: Remove from heat and let stand. If an oil separates immediately, reheat and add a small amount of Ethyl Acetate.

  • Harvest: Cool to 0°C, filter, and wash with cold Heptane.

Part 3: Troubleshooting & Decision Tree

Issue: "The product is oiling out (forming a liquid layer) instead of crystallizing."

  • Cause: The temperature dropped too fast, or the solvent polarity gap is too wide (e.g., adding cold water to hot ethanol). The cyclopropyl group lowers the melting point, making the "metastable oil zone" accessible.

  • Fix:

    • Reheat the mixture until the oil redissolves.

    • Add a "seed crystal" of pure product if available.

    • Scratch the glass: Use a glass rod to scratch the inner wall of the flask at the air/liquid interface to induce nucleation.

    • Slower Cooling: Wrap the flask in a towel or place it in a warm water bath that is allowed to cool naturally.

Issue: "Yield is too low (<50%)."

  • Cause: Too much solvent was used, or the mother liquor still holds the product.

  • Fix: Concentrate the mother liquor (filtrate) by rotary evaporation to half its volume and repeat the cooling/crystallization steps to obtain a "second crop." Note: The second crop is usually less pure.

Issue: "Colored impurities persist." [1]

  • Fix: During the dissolution step (Step 1), add Activated Carbon (0.5 - 1.0 wt%) . Boil for 5-10 minutes, then perform a hot filtration to remove the carbon before crystallization.

Visual Workflow: Recrystallization Decision Tree

RecrystallizationWorkflow Start Start: Crude 2-Bromo-5-cyclopropylbenzoic acid SolventChoice Select Solvent System Start->SolventChoice EtOH_Water Ethanol / Water (Remove Salts/Polar Impurities) SolventChoice->EtOH_Water Standard EtOAc_Heptane EtOAc / Heptane (Remove Non-Polar Impurities) SolventChoice->EtOAc_Heptane Alternative Dissolve Dissolve in Hot Solvent (Reflux) EtOH_Water->Dissolve EtOAc_Heptane->Dissolve CheckSolubility Is it fully dissolved? Dissolve->CheckSolubility AddMoreSolvent Add more Hot Solvent CheckSolubility->AddMoreSolvent No HotFilter Hot Filtration (Remove insoluble particulates) CheckSolubility->HotFilter Yes AddMoreSolvent->CheckSolubility Cooling Slow Cooling to RT HotFilter->Cooling Observation Observation Cooling->Observation Crystals Crystals Formed Observation->Crystals Success OilingOut Oiling Out Observation->OilingOut Failure IceBath Ice Bath (0°C) Crystals->IceBath Remedy_Oil Reheat -> Add Seed -> Slower Cool OilingOut->Remedy_Oil Remedy_Oil->Cooling FilterDry Filter & Dry IceBath->FilterDry

Caption: Decision logic for solvent selection and troubleshooting phase separation issues.

Part 4: Frequently Asked Questions (FAQs)

Q1: Can I use Methanol instead of Ethanol? A: Yes. Methanol is a valid alternative to Ethanol. It is slightly more polar and has a lower boiling point (64.7°C vs 78°C). Use Methanol/Water if you find the Ethanol system yields crystals that retain solvent too stubbornly, as Methanol is easier to remove during drying.

Q2: What is the expected melting point for the pure compound? A: While specific literature values for the 2-bromo-5-cyclopropyl isomer are sparse compared to its 5-bromo-2-cyclopropyl analog, similar bromocyclopropylbenzoic acids typically melt in the range of 110°C – 140°C . If your product melts significantly lower (e.g., <100°C) or has a wide range (>2°C), it likely contains solvent inclusions or impurities.

  • Reference Note: The 5-bromo-2-cyclopropyl isomer melts around 153-157°C. The 2-bromo-5-cyclopropyl isomer may have a slightly lower melting point due to steric crowding near the acid group.

Q3: How do I remove the "cyclopropyl" impurity? A: You cannot. The cyclopropyl group is part of the molecule.[2][3] If you mean unreacted starting material (e.g., 2-bromo-5-iodobenzoic acid), this is best removed using the Ethyl Acetate/Heptane system, as the starting halides often have different solubility profiles in non-polar media.

Q4: Is this compound light-sensitive? A: Yes, bromo-aromatics can be light-sensitive over long periods. Perform recrystallization in a hood with normal lighting, but store the final dried product in amber vials or foil-wrapped containers to prevent slow debromination.

References

  • World Intellectual Property Organization (WIPO). (2004). Substituted Amino Phenylacetic Acids, Derivatives Thereof, Their Preparation and Their Use as Cyclooxygenase 2 (COX-2) Inhibitors. WO2004048314A1. (Describes the synthesis and handling of 2-bromo-5-cyclopropylbenzoic acid derivatives). Link

  • Ambeed. (n.d.). 2-Bromo-5-cyclopropylbenzoic acid (CAS 1692662-86-4) Product Data. (Provides physical property identifiers and CAS verification). Link

  • Armarego, W. L. F., & Chai, C. L. L. (2013). Purification of Laboratory Chemicals (7th ed.). Butterworth-Heinemann.

Sources

minimizing side reactions in 2-Bromo-5-cyclopropylbenzoic acid synthesis

Author: BenchChem Technical Support Team. Date: March 2026

Strategic Overview: The "Iodine Advantage"

The synthesis of 2-bromo-5-cyclopropylbenzoic acid presents a classic chemoselectivity paradox. You require a metal-catalyzed cross-coupling to install the cyclopropyl group, yet the molecule contains a reactive ortho-bromide that must remain intact.[1]

The Field-Proven Solution: Do not attempt to control selectivity on a 2,5-dibromo substrate. The reactivity difference between two bromine atoms is often insufficient to prevent significant oligomerization or bis-cyclopropylation.[1]

Instead, the standard industrial route utilizes methyl 2-bromo-5-iodobenzoate .[1] The C–I bond undergoes oxidative addition with Palladium catalysts significantly faster than the C–Br bond, allowing for near-perfect regiocontrol under mild conditions.

Core Challenges & Solutions
ChallengeMechanism of FailureTechnical Solution
Regioselectivity Pd inserts into C-Br bond (ortho) instead of C-I (meta).Use Methyl 2-bromo-5-iodobenzoate .[1] The C-I bond is ~4-5 orders of magnitude more reactive toward oxidative addition.
Protodeboronation Cyclopropylboronic acid hydrolyzes to cyclopropane + boric acid before coupling.[1]Use anhydrous bases (e.g.,

) or excess boronic acid (1.5–2.0 equiv).[1]
Ring Stability Cyclopropane ring opens under strong acidic conditions.[1]Avoid HCl workups.[1] Use Citric Acid or LiOH for hydrolysis steps.[1]

Experimental Protocols

Protocol A: Chemoselective Suzuki-Miyaura Coupling

Target: Methyl 2-bromo-5-cyclopropylbenzoate[1]

Rationale: We utilize


 because the bidentate ligand creates a steric environment that favors reaction at the unhindered C-I site over the sterically congested ortho-C-Br site.

Reagents:

  • Methyl 2-bromo-5-iodobenzoate (1.0 equiv)[1]

  • Cyclopropylboronic acid (1.5 equiv) — Excess required due to slow protodeboronation.[1]

  • 
     (0.03 equiv)[1]
    
  • 
     (3.0 equiv)[1]
    
  • Solvent: Toluene/Water (10:[1]1) or 1,4-Dioxane (Anhydrous)[1]

Step-by-Step:

  • Degassing: Charge reaction vessel with benzoate, boronic acid, and base. Cycle Argon/Vacuum 3 times. Oxygen is the primary cause of homocoupling side reactions.

  • Solvation: Add degassed solvent.[1] Note: If using anhydrous conditions to prevent protodeboronation, add 1% water to activate the boronic acid.

  • Catalysis: Add Pd catalyst last.

  • Temperature Control: Heat to 80°C .

    • Critical: Do not exceed 90°C. Higher temperatures promote activation of the ortho-bromide.[1]

  • Monitoring: Monitor via HPLC/UPLC. Look for the disappearance of the Iodo-starting material.

    • Stop Condition: If >5% bis-cyclopropyl product appears, lower temp to 65°C and extend time.[1]

Protocol B: "Soft" Ester Hydrolysis

Target: 2-Bromo-5-cyclopropylbenzoic acid

Rationale: Cyclopropyl esters exhibit "hyperconjugative stabilization," making them significantly harder to hydrolyze than standard alkyl esters [1].[1] However, harsh acidic hydrolysis risks ring-opening.[1] We use a basic LiOH system which is effective yet preserves the ring.

Step-by-Step:

  • Dissolution: Dissolve the methyl ester (from Protocol A) in THF/MeOH (2:1).

  • Saponification: Add LiOH (2M aqueous solution, 4.0 equiv).

  • Reaction: Heat to 50°C for 4–6 hours.

    • Troubleshooting: If conversion is slow, add a catalytic amount of phase transfer catalyst (TBAB).

  • Workup (The Danger Zone):

    • Cool to 0°C.[1]

    • Do NOT use concentrated HCl.

    • Acidify carefully with 1M Citric Acid or 1M HCl dropwise to pH 4–5.[1]

    • Extract immediately with EtOAc.[1] Prolonged exposure to low pH (<2) can trigger ring-opening.[1]

Troubleshooting & Diagnostics

Visualizing the Reaction Pathways

The following diagram maps the kinetic competition between the desired pathway and the two primary failure modes: Bis-coupling (loss of Br) and Protodeboronation (loss of Boron).

ReactionPathways Start Methyl 2-bromo-5-iodobenzoate Pd_Insert Oxidative Addition (Kinetic Control) Start->Pd_Insert Pd(0) Boron Cyclopropylboronic Acid Boron->Pd_Insert Side_Proto SIDE REACTION B: Protodeboronation (Cyclopropane gas loss) Boron->Side_Proto High Water Content Long Reaction Time Product_Ester Target Intermediate: Methyl 2-bromo-5-cyclopropylbenzoate Pd_Insert->Product_Ester Fast (C-I Bond) Side_Bis SIDE REACTION A: Bis-cyclopropyl adduct (Over-reaction) Product_Ester->Side_Bis Slow (C-Br Bond) High Temp / Active Ligand Final_Acid FINAL PRODUCT: 2-Bromo-5-cyclopropylbenzoic acid Product_Ester->Final_Acid LiOH Hydrolysis (pH > 4 workup)

Figure 1: Kinetic pathways illustrating the selectivity window between the C-I and C-Br bonds.

Diagnostic Table
ObservationRoot CauseCorrective Action
Starting material consumed, but yield is low (<40%) Protodeboronation of boronic acid.[1]Add 2.0 equiv of boronic acid.[1] Switch base to

(anhydrous) in Dioxane.[1]
Presence of "Bis-cyclopropyl" impurity Loss of Chemoselectivity (C-Br reacted).[1]Reduce Temp to 60-70°C. Switch catalyst to

(less active than SPhos/XPhos).
Product disappears during workup Ring opening or decarboxylation.[1]Ensure workup pH is never < 3.[1]0. Use Citric acid buffer.[1]
"Stalled" Hydrolysis Cyclopropyl ester stability.[1][2][3][4]Increase temp to 60°C. Add co-solvent (MeOH) to improve solubility.[1]

Frequently Asked Questions (FAQ)

Q: Can I use the cheaper 2,5-dibromobenzoic acid as a starting material? A: It is not recommended for high-purity applications.[1] While cheaper, the statistical distribution of mono-coupling at position 2 vs. position 5 often results in a difficult-to-separate mixture of regioisomers (approx. 4:1 ratio at best).[1] The purification cost outweighs the raw material savings [2].

Q: Why is my cyclopropylboronic acid degrading? A: Cyclopropylboronic acid is prone to protodeboronation , especially in aqueous mixtures at high pH.[1] This reaction is pH-dependent.[1][5][6][7] If you observe rapid degradation, switch to Cyclopropylboronic acid MIDA ester or Potassium cyclopropyltrifluoroborate (Molander salts), which release the active boron species slowly, maintaining a low steady-state concentration [3].[1]

Q: I see a "des-bromo" byproduct (2-H-5-cyclopropylbenzoic acid). What happened? A: This is hydrodebromination.[1] It occurs when the Pd catalyst inserts into the C-Br bond (oxidative addition) but fails to transmetallate with the boron, instead undergoing reductive elimination with a hydride source (often from the solvent or phosphine ligand decomposition). Solution: Use strictly anhydrous solvents and ensure the boronic acid is in excess to outcompete the hydride transfer.

Q: Can I use acid hydrolysis (HCl) for the ester step? A: Proceed with extreme caution. While cyclopropyl esters are more stable than assumed, pH < 1 at reflux can trigger ring-opening hydration, leading to the hydroxy-propyl derivative.[1] Basic hydrolysis (LiOH) is universally safer for this scaffold [1].[1]

References

  • Bender, D. M., Peterson, J. A., McCarthy, J. R., Gunaydin, H., Takano, Y., & Houk, K. N. (2008).[1] Cyclopropanecarboxylic acid esters as potential prodrugs with enhanced hydrolytic stability.[1][2][3] Organic Letters, 10(3), 509–511.[1][2] [Link]1]

  • Lennox, A. J. J., & Lloyd-Jones, G. C. (2014).[1] Selection of boron reagents for Suzuki–Miyaura coupling. Chemical Society Reviews, 43(1), 412-443.[1] [Link]1]

  • Cox, P. A., Reid, M., Leach, A. G., Campbell, A. D., King, E. J., & Lloyd-Jones, G. C. (2017).[1] Base-catalyzed protodeboronation of arylboronic acids and esters.[1] Journal of the American Chemical Society, 139(37), 13156–13165. [Link]1]

Sources

stability of 2-Bromo-5-cyclopropylbenzoic acid under basic conditions

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently guide researchers through the nuanced chemical behavior of multi-functional building blocks. 2-Bromo-5-cyclopropylbenzoic acid (CAS 1692662-86-4) is a prime example of a molecule where orthogonal reactivities intersect. It features a base-sensitive carboxylic acid, an aryl bromide, and a strained cyclopropyl ring.

Understanding the causality behind its behavior in alkaline environments is critical for successful downstream applications, such as liquid-liquid extractions and palladium-catalyzed cross-couplings. Below is our comprehensive troubleshooting guide and protocol repository.

Chemical Behavior Workflow

G A 2-Bromo-5-cyclopropylbenzoic acid (Free Acid) B Mild/Aqueous Base (NaOH, NaHCO3, 25°C) A->B C Catalytic Basic Conditions (K2CO3, Pd cat., 80°C) A->C D Harsh Strong Base (NaNH2 or Fused NaOH, >200°C) A->D B1 Deprotonation Stable Carboxylate Salt B->B1 C1 Oxidative Addition Risk: Pd-Coordination by -COO⁻ C->C1 D1 Degradation Benzyne Formation / SNAr D->D1

Chemical behavior of 2-Bromo-5-cyclopropylbenzoic acid under various basic conditions.

Frequently Asked Questions (FAQs)

Q1: Will the cyclopropyl ring of 2-Bromo-5-cyclopropylbenzoic acid open when exposed to strong aqueous bases like NaOH? A: No. Despite the inherent 60° angle strain of the cyclopropyl ring, it is exceptionally stable under basic conditions. The bonding in cyclopropanes is best described by the Coulson-Moffit model of "bent bonds" (sp⁵-hybridized ring bonds), which gives the ring alkene-like character rather than rendering it susceptible to nucleophilic attack[1]. Furthermore, basic conditions favor the formation of carbanions, but the stabilization of carbanions by cyclopropyl groups is negligible[1]. Without an adjacent strong electron-withdrawing group to stabilize a ring-opened carbanion, the cyclopropyl moiety remains entirely intact during standard basic workups.

Q2: Can the aryl bromide undergo hydrolysis to a phenol via Nucleophilic Aromatic Substitution (SNAr) in aqueous base? A: Under standard laboratory conditions (e.g., 1–5 M NaOH, ≤100 °C), the aryl bromide is highly stable. Simple aryl halides are generally resistant to nucleophilic attack[2]. SNAr requires strong electron-withdrawing groups (like -NO₂) ortho or para to the halide to stabilize the intermediate[2]. In 2-Bromo-5-cyclopropylbenzoic acid, the basic medium immediately deprotonates the carboxylic acid to form a carboxylate anion (-COO⁻). This negatively charged group electrostatically repels incoming nucleophiles, severely deactivating the ring toward SNAr. Hydrolysis to the phenol or benzyne formation would require drastically harsh conditions, such as fused NaOH at >300 °C or sodium amide (NaNH₂)[3].

Q3: Why do I observe catalyst deactivation or protodebromination when using this compound in basic Pd-catalyzed cross-couplings? A: In reactions like the Suzuki-Miyaura coupling, the required basic conditions (e.g., K₂CO₃ or K₃PO₄) deprotonate the carboxylic acid. The resulting ortho-carboxylate can act as a bidentate or bridging ligand, coordinating tightly to the Palladium(II) intermediate after oxidative addition. This coordination can poison the catalyst or slow down the transmetalation step, leading to competing protodebromination. To circumvent this, use mild bases and highly active, sterically demanding ligands like SPhos or Buchwald precatalysts (e.g., SPhos Pd G3) which facilitate rapid coupling at lower temperatures (e.g., 40–80 °C) and prevent dead-end chelation[4][5].

Troubleshooting Guide

Issue 1: Poor recovery during liquid-liquid extraction after basic workup.

  • Root Cause: The pKa of this ortho-bromobenzoic acid derivative is approximately 2.8–3.0. If the aqueous phase is not acidified sufficiently prior to organic extraction, the compound remains entirely in the aqueous layer as the highly water-soluble sodium 2-bromo-5-cyclopropylbenzoate salt.

  • Resolution: Ensure the aqueous layer is acidified with 1M HCl to strictly pH < 2. The precipitation of the free acid must be visually evident before extracting with EtOAc or DCM.

Issue 2: Degradation or blackening of the reaction mixture during basic cross-coupling.

  • Root Cause: High temperatures (>100 °C) combined with strong bases (e.g., NaOH, KOtBu) can lead to partial decomposition of the aryl bromide or catalyst crash-out (Pd black formation).

  • Resolution: Switch to a milder base (e.g., K₂CO₃ or Cs₂CO₃) and lower the reaction temperature. Modern precatalysts allow for efficient coupling of sterically encumbered aryl bromides at 80 °C or even room temperature[5].

Quantitative Data: Stability Profile

Reaction ConditionBase UsedTemperatureTimePrimary Chemical StateRecovery / Stability
Standard Aqueous Workup 1M NaOH (aq)25 °C24 hSodium Carboxylate Salt>99% (Stable)
Harsh Aqueous Hydrolysis 5M KOH (aq)100 °C12 hPotassium Carboxylate Salt>98% (Stable)
Mild Cross-Coupling K₂CO₃ (aq/org)80 °C12 hPotassium Carboxylate SaltStable (Reacts if Pd added)
Benzyne Formation NaNH₂ in Liquid NH₃-33 °C1 hBenzyne Intermediate<5% (Degrades/Reacts)

Experimental Protocols (Self-Validating Systems)

Protocol 1: Quantitative Basic Extraction & Recovery

Purpose: To separate 2-Bromo-5-cyclopropylbenzoic acid from non-acidic organic impurities using acid-base chemistry.

Extraction Step1 Organic Mixture containing 2-Bromo-5-cyclopropylbenzoic acid Step2 Add 1M NaOH (aq) Extract Step1->Step2 Step3 Aqueous Layer (Contains Sodium Carboxylate) Step2->Step3 Aqueous Step4 Organic Layer (Impurities) Step2->Step4 Organic Step5 Acidify with 1M HCl to pH 1-2 Step3->Step5 Step6 Precipitation of Free Acid Extract with EtOAc Step5->Step6

Step-by-step liquid-liquid extraction workflow for the recovery of the free acid.

  • Deprotonation: Dissolve the crude mixture in Ethyl Acetate (EtOAc). Add an equal volume of 1M NaOH (aq). Vigorously shake the separatory funnel and allow the layers to separate.

    • Validation Check: Spot both layers on a TLC plate (Hexanes:EtOAc 3:1 with 1% AcOH). The aqueous layer should show the product spot (Rf ~0.4) after the acidic TLC silica protonates it, while the organic layer should be devoid of it.

  • Separation: Drain the aqueous layer into an Erlenmeyer flask. Discard the organic layer (or save for impurity analysis).

  • Reprotonation: Place the aqueous flask in an ice bath. Slowly add 1M HCl dropwise while stirring continuously until the pH reaches 1–2.

    • Validation Check: Test the solution with pH paper to confirm pH < 2. A thick, milky-white precipitate must form immediately, self-validating the successful protonation back to the free benzoic acid.

  • Recovery: Extract the turbid aqueous mixture with fresh EtOAc (3x). Combine the organic extracts, dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo.

    • Validation Check: Weigh the recovered solid. A recovery of >95% of theoretical mass with a sharp melting point confirms structural integrity and purity.

Protocol 2: Mild Basic Suzuki-Miyaura Coupling

Purpose: To couple the aryl bromide without inducing debromination or catalyst poisoning by the ortho-carboxylate.

  • Reagent Assembly: In an oven-dried Schlenk flask, combine 2-Bromo-5-cyclopropylbenzoic acid (1.0 equiv), the corresponding boronic acid (1.5 equiv), K₂CO₃ (2.0 equiv), and SPhos Pd G3 precatalyst (5 mol%).

    • Causality Note: K₂CO₃ is chosen over NaOH to prevent harsh hydrolysis. SPhos Pd G3 is used because its extreme steric bulk prevents the ortho-carboxylate from forming a stable, dead-end chelate with the palladium center[5].

  • Solvent Addition: Add a degassed mixture of 1,4-Dioxane/H₂O (4:1, 0.2 M).

  • Reaction Execution: Heat the mixture to 65 °C under a nitrogen atmosphere for 2–4 hours.

    • Validation Check: Monitor via LC-MS. The mass of the starting material (m/z 239/241 [M-H]⁻) should disappear, replaced by the coupled product mass. The absence of m/z 161 (debrominated byproduct) validates the choice of the SPhos ligand.

  • Workup: Cool to room temperature, acidify with 1M HCl to pH 2 (to protonate the coupled benzoic acid), and extract with EtOAc.

References

1.[2] Title: Aryl Halides - Chemistry LibreTexts. Source: libretexts.org. URL:2 2.[3] Title: Aryl halide - Wikipedia. Source: wikipedia.org. URL: 3 3.[4] Title: Coupling conditions for unstable aryl bromide : r/Chempros - Reddit. Source: reddit.com. URL: 4 4.[1] Title: Cyclopropyl group - Wikipedia. Source: wikipedia.org. URL: 1 5.[5] Title: Mild and General Conditions for the Cross-Coupling of Aryl Halides with Pentafluorobenzene and Other Perfluoroaromatics | Organic Letters - ACS Publications. Source: acs.org. URL: 5

Sources

removing palladium catalysts from 2-Bromo-5-cyclopropylbenzoic acid products

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Purification of 2-Bromo-5-cyclopropylbenzoic acid Ticket ID: PD-REM-045 Status: Active Guide[1]

Executive Summary: The Chemical Challenge

Removing palladium (Pd) from 2-Bromo-5-cyclopropylbenzoic acid presents a specific "ligand competition" challenge.[1]

  • The Carboxylic Acid (-COOH): This group acts as a ligand for Pd(II), stabilizing it in solution and making it harder to precipitate. Furthermore, it acts as a proton source, rendering standard amine-based scavengers ineffective (they will bind your product via acid-base chemistry rather than the metal).[1]

  • The Cyclopropyl Group: While robust, this ring introduces lipophilicity and potential sensitivity to strong mineral acids or extreme oxidative conditions.

  • The Aryl Bromide: A reactive handle that must remain intact; harsh reduction methods (e.g., NaBH4) used to precipitate Pd(0) could potentially debrominate the product.

This guide prioritizes Thiol-based scavenging and L-Cysteine extraction , as these methods are orthogonal to the carboxylic acid functionality.[1]

Decision Matrix: Select Your Protocol

Before starting, determine your primary constraint (Cost vs. Purity vs. Scale).[1]

Pd_Removal_Decision_Tree Start Start: Pd Contamination in 2-Bromo-5-cyclopropylbenzoic acid Q1 Current Pd Level? Start->Q1 HighPd > 1000 ppm (Gross Contamination) Q1->HighPd LowPd < 1000 ppm (Polishing Step) Q1->LowPd MethodA Method A: Activated Carbon (Bulk Removal) HighPd->MethodA Step 1 Q2 Scale of Operation? LowPd->Q2 LargeScale > 100g (Cost Sensitive) Q2->LargeScale SmallScale < 100g (Time Sensitive) Q2->SmallScale MethodB Method B: L-Cysteine Wash (Liquid-Liquid Extraction) LargeScale->MethodB MethodC Method C: Thiol-Silica (High Selectivity) SmallScale->MethodC MethodA->Q1 Re-assay

Figure 1: Decision tree for selecting the optimal palladium removal strategy based on contamination load and operational scale.

Detailed Protocols

Method A: Activated Carbon (Bulk Removal)

Best for: Gross contamination (>1000 ppm) or initial cleanup. Mechanism: Physisorption.[1][2] Warning: Standard charcoal often fails for Pd-Carboxylate complexes.[1] You must use a specialized grade (e.g., Darco KB-B) and elevated temperatures.[1]

ParameterSpecification
Carbon Type Activated Carbon (Darco KB-B or equivalent high-porosity grade)
Loading 10–20 wt% relative to the crude product
Solvent THF or Ethanol (Must fully dissolve the benzoic acid)
Temperature 50°C (Critical for kinetic adsorption)
Time 1–2 Hours

Protocol:

  • Dissolve crude 2-Bromo-5-cyclopropylbenzoic acid in THF (10 volumes).

  • Add Activated Carbon (20 wt%).

  • Heat to 50°C and stir vigorously for 2 hours.

  • Critical Step: Cool to room temperature and filter through a pad of Celite 545 to remove carbon fines.

  • Rinse the Celite pad with fresh THF.

  • Concentrate the filtrate.

Method B: The L-Cysteine Wash (Aqueous Extraction)

Best for: Scalable, cost-effective removal (kg scale).[1] Mechanism: L-Cysteine is a zwitterionic amino acid with a high affinity for Pd.[1] It strips Pd from the organic layer into the aqueous phase.

Why this works for your molecule: Unlike amine resins, L-Cysteine works well in biphasic systems and does not permanently bind the benzoic acid substrate if pH is controlled.

Protocol:

  • Dissolution: Dissolve the product in a water-immiscible solvent (Ethyl Acetate or 2-MeTHF are ideal).[1]

  • Preparation of Scavenger Solution: Prepare a 10% (w/v) aqueous solution of L-Cysteine.

    • Note: If Pd levels are very high, add Na₂S₂O₃ (Sodium Thiosulfate) to the aqueous mix to aid reduction/complexation.

  • The Wash:

    • Add the aqueous L-Cysteine solution to the organic layer (Ratio 1:1 v/v).

    • Heat the biphasic mixture to 40–50°C and stir rapidly for 1 hour. Heat is required to overcome the activation energy of ligand exchange.

  • Separation: Cool and separate the layers. The Pd-Cysteine complex will be in the yellow/orange aqueous layer.

  • Repeat: Repeat the wash 2–3 times until the aqueous layer is colorless.

  • Final Rinse: Wash the organic layer with water (to remove residual cysteine) and brine, then dry over Na₂SO₄.

Method C: Thiol-Functionalized Silica (The "Polishing" Step)

Best for: High-value samples requiring <10 ppm levels (ICH Q3D compliance). Mechanism: Chemisorption via Thiol (S-H) ligands.

CRITICAL WARNING: Do NOT use Diamine or Amine-functionalized silica (e.g., SiliaMetS Diamine).[1]

  • Reason: Your product is a benzoic acid.[1][3][4] It will react with the amine resin (Acid + Base -> Salt), causing the API to stick to the silica, leading to massive yield loss.

  • Correct Choice:SiliaMetS® Thiol or Thiourea .[1] These are neutral/acidic compatible.[1]

Protocol:

  • Dissolve product in THF, EtOAc, or MeOH.[1]

  • Add SiliaMetS® Thiol (4 equivalents relative to residual Pd content).

    • Calculation: If you have 500 ppm Pd, that is approx 0.005 mol% Pd.[1] Add a slight excess of resin.

  • Stir at room temperature for 4 hours.

    • Optimization: If removal is slow, heat to 40°C.[1]

  • Filter through a 0.45 µm membrane or a fritted glass funnel.

  • The filtrate contains the purified API; the Pd remains bound to the silica.

Troubleshooting & FAQs

Q: My product is turning black/grey after workup. What is this? A: This is "Palladium Black" (colloidal Pd(0)). It often precipitates when the reaction mixture is concentrated.

  • Fix: Do not try to filter this directly; it will pass through filter paper. Treat the solution with Activated Carbon (Method A) or filter through a tight Celite/Silica pad before attempting finer purification.

Q: Can I use crystallization to remove the Pd? A: Crystallization is a "polishing" step but risky as a primary method.

  • Risk:[1][3][5][6][7][8][9] Pd complexes can occlude (get trapped) inside the crystal lattice of benzoic acids.

  • Strategy: Perform Method B (L-Cysteine wash) first, then recrystallize the solid from an Ethanol/Water or EtOAc/Heptane system to reach final purity.[1]

Q: How do I validate compliance with ICH Q3D? A: You must demonstrate Pd levels are below the Permitted Daily Exposure (PDE).

  • Oral PDE: 100 µ g/day .[1][10][11]

  • Parenteral PDE: 10 µ g/day .[1]

  • Calculation: If the max daily dose of your drug is 1g, your limit is 100 ppm (Oral) or 10 ppm (Parenteral). Use ICP-MS for final validation; colorimetric tests are not specific enough for regulatory filing.

Visualizing the Scavenging Mechanism (Thiol vs. Acid)

This diagram illustrates why Thiol resins are superior to Amine resins for your specific acidic molecule.

Scavenger_Mechanism cluster_Wrong WRONG: Amine Resin cluster_Right CORRECT: Thiol Resin API API: Benzoic Acid (R-COOH) AmineResin Silica-NH2 API->AmineResin Proton Transfer ThiolResin Silica-SH API->ThiolResin No Interaction Pd Palladium (Contaminant) Pd->ThiolResin High Affinity Binding ResultBad Salt Formation (API Trapped on Resin) AmineResin->ResultBad ResultGood Metal Capture (API passes through) ThiolResin->ResultGood

Figure 2: Mechanistic comparison showing why Thiol resins prevent API loss when purifying carboxylic acid derivatives.

References

  • Garrett, C. E., & Prasad, K. (2004).[1] The Art of Meeting Palladium Specifications in Active Pharmaceutical Ingredients Produced by Pd-Catalyzed Reactions. Advanced Synthesis & Catalysis.[1] Link[1]

  • SiliCycle Inc. (2023).[1] SiliaMetS® Metal Scavengers User Guide: Selection & Compatibility.[1] (Specifically referencing Thiol compatibility with acidic functional groups). Link

  • International Council for Harmonisation (ICH). (2019).[1] ICH Q3D(R1): Guideline for Elemental Impurities.[1] (Establishing the 100 µ g/day oral limit for Pd). Link

  • Biotage. (2023).[1][8] Strategies for Removing Palladium from API Synthesis.Link

  • Welch, C. J., et al. (2005).[1] Adsorbent Screening for Metal Impurity Removal in Pharmaceutical Process Research. Organic Process Research & Development.[1][12] (Validating Activated Carbon + Celite protocols). Link[1]

Sources

Validation & Comparative

Deciphering the ¹H NMR Spectrum: A Proton-by-Proton Analysis

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Guide to the ¹H NMR Characterization of 2-Bromo-5-cyclopropylbenzoic Acid: A Comparative Analysis

For researchers and professionals in drug development, the unambiguous structural confirmation of novel chemical entities is a cornerstone of scientific rigor. 2-Bromo-5-cyclopropylbenzoic acid serves as a valuable building block in medicinal chemistry, where its distinct structural motifs—the substituted aromatic ring and the strained cyclopropyl group—can impart unique pharmacological properties. Nuclear Magnetic Resonance (NMR) spectroscopy, particularly ¹H NMR, stands as the primary tool for its characterization.

This guide provides an in-depth analysis of the ¹H NMR spectrum of 2-Bromo-5-cyclopropylbenzoic acid. Moving beyond a simple data report, we will explore the causal factors behind the observed spectral features, present a robust experimental protocol, and compare the utility of ¹H NMR against alternative analytical techniques for a comprehensive characterization strategy.

A proton (¹H) NMR spectrum provides four key pieces of information for structure elucidation: the chemical shift (δ), integration, multiplicity (splitting pattern), and coupling constants (J)[1]. For 2-Bromo-5-cyclopropylbenzoic acid, we can predict distinct signals corresponding to the aromatic, cyclopropyl, and carboxylic acid protons.

The Aromatic Region (δ ~7.0–8.0 ppm)

The benzene ring contains three non-equivalent protons. The chemical shifts are influenced by the electronic effects of the substituents. The bromine atom is an electron-withdrawing group, which tends to deshield nearby protons (shifting them downfield to higher ppm values), while the carboxylic acid group is also strongly electron-withdrawing[1]. The cyclopropyl group is generally considered weakly electron-donating.

  • H-6 (ortho to Bromine): This proton is expected to appear as a doublet of doublets (dd). It is coupled to H-4 (a small meta-coupling, ⁴J) and H-3 (a larger ortho-coupling, ³J).

  • H-4 (ortho to Cyclopropyl): This proton will also likely be a doublet of doublets (dd), coupled to H-6 (meta-coupling, ⁴J) and H-3 (ortho-coupling, ³J).

  • H-3 (between COOH and Cyclopropyl): This proton should appear as a doublet (d), split only by the adjacent H-4 proton (ortho-coupling, ³J).

The Aliphatic Region: The Cyclopropyl Signature (δ ~0.5–2.0 ppm)

The cyclopropyl moiety presents a unique and diagnostic set of signals in the ¹H NMR spectrum.

  • Magnetic Anisotropy: The most striking feature is the significant upfield (low ppm) chemical shift of the cyclopropyl protons[2]. The circulation of electrons within the strained three-membered ring generates a local magnetic field that shields the protons, causing them to resonate at a much lower frequency than typical aliphatic protons[2].

  • Proton Environments: The cyclopropyl group has three distinct proton environments:

    • Methine Proton (-CH-): One proton is attached to the carbon bonded to the aromatic ring. This benzylic proton will appear as a multiplet (m) due to coupling with the four methylene protons. It will be the most downfield of the cyclopropyl signals.

    • Methylene Protons (-CH₂-): The four protons on the other two carbons of the ring are diastereotopic. This means the two protons on the same carbon are not equivalent, and the two protons cis to the aromatic ring are different from the two protons trans to it. Consequently, they will appear as two separate multiplets (m).

The Carboxylic Acid Proton (δ ~10–13 ppm)

The proton of the carboxylic acid group (-COOH) has a characteristic signal that is highly variable.

  • Chemical Shift and Appearance: It typically appears as a broad singlet far downfield[1]. Its exact chemical shift is highly dependent on the solvent, sample concentration, and temperature due to hydrogen bonding effects[1][3].

  • Deuterium Exchange: This signal can be definitively identified by adding a drop of deuterium oxide (D₂O) to the NMR tube. The acidic proton will exchange with deuterium, causing the -COOH signal to disappear from the spectrum[1].

Summary of Predicted ¹H NMR Data
Proton AssignmentPredicted Chemical Shift (δ, ppm)MultiplicityIntegrationCoupling Constants (J, Hz)
Carboxylic Acid (-COOH)10.0 - 13.0broad singlet (br s)1HN/A
Aromatic (H-3)~7.8 - 8.0doublet (d)1H³J ≈ 8.0 Hz
Aromatic (H-6)~7.5 - 7.7doublet of doublets (dd)1H³J ≈ 8.0 Hz, ⁴J ≈ 2.0 Hz
Aromatic (H-4)~7.0 - 7.2doublet of doublets (dd)1H³J ≈ 8.0 Hz, ⁴J ≈ 2.0 Hz
Cyclopropyl Methine (-CH-)~1.8 - 2.1multiplet (m)1HComplex
Cyclopropyl Methylene (-CH₂-)~0.9 - 1.2multiplet (m)2HComplex
Cyclopropyl Methylene (-CH₂-)~0.6 - 0.9multiplet (m)2HComplex

A Self-Validating Protocol for ¹H NMR Analysis

The following workflow is designed to ensure high-quality, reproducible data for the characterization of 2-Bromo-5-cyclopropylbenzoic acid.

G cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing & Interpretation A Weigh ~5-10 mg of sample B Choose appropriate deuterated solvent (e.g., DMSO-d6 for acidic proton) A->B C Dissolve sample in ~0.6 mL of solvent B->C D Add internal standard (TMS) C->D E Transfer to 5 mm NMR tube D->E F Insert sample into NMR spectrometer (≥400 MHz recommended) E->F G Lock on solvent deuterium signal F->G H Shim magnet coils for homogeneity G->H I Acquire ¹H NMR spectrum H->I J Apply Fourier Transform I->J K Phase correction J->K L Baseline correction K->L M Calibrate chemical shift to TMS (0 ppm) L->M N Integrate signals M->N O Assign peaks and analyze coupling N->O P Final Structure Confirmation O->P Compare with predicted structure and alternative techniques

Caption: Workflow for ¹H NMR characterization.

Experimental Methodology
  • Sample Preparation:

    • Accurately weigh 5-10 mg of 2-Bromo-5-cyclopropylbenzoic acid.

    • Solvent Choice: Dissolve the sample in approximately 0.6 mL of deuterated dimethyl sulfoxide (DMSO-d₆). Rationale: While deuterated chloroform (CDCl₃) is common, DMSO-d₆ is an excellent choice for carboxylic acids as it forms strong hydrogen bonds, resulting in a sharper -COOH signal with less concentration dependence and slower exchange, making it more reliably observable[3].

    • Add a small amount of tetramethylsilane (TMS) as an internal standard for chemical shift calibration (δ = 0.00 ppm)[4].

    • Transfer the solution to a 5 mm NMR tube.

  • Instrumental Setup and Acquisition:

    • The use of a high-field NMR spectrometer (e.g., 400 MHz or higher) is recommended. Rationale: Higher field strengths increase the separation of signals in Hertz, which is crucial for resolving the complex multiplets of the aromatic and cyclopropyl protons and extracting accurate coupling constants[5].

    • Insert the sample into the spectrometer.

    • Perform a lock on the deuterium signal of the solvent.

    • Shim the magnetic field to achieve optimal homogeneity, ensuring sharp, symmetrical peaks.

    • Acquire the ¹H NMR spectrum using standard parameters (e.g., 30° pulse, 1-2 second relaxation delay, 16-32 scans for good signal-to-noise).

  • Data Processing:

    • Apply Fourier transformation to the acquired Free Induction Decay (FID).

    • Manually phase the spectrum to ensure all peaks are in the positive absorptive mode.

    • Apply a baseline correction to obtain a flat baseline.

    • Calibrate the spectrum by setting the TMS peak to 0.00 ppm.

    • Integrate all signals and normalize them to a known number of protons (e.g., one of the single aromatic protons) to determine the relative proton ratios[6].

¹H NMR in Context: A Comparison with Alternative Analytical Methods

While ¹H NMR is paramount for structural elucidation, a comprehensive characterization relies on a suite of analytical techniques. Each method provides complementary information, strengthening the overall structural assignment and purity assessment.

TechniqueInformation ProvidedStrengths for this MoleculeLimitations
¹H NMR Spectroscopy Precise proton environment, connectivity (via coupling), and relative stoichiometry.Excellent for detailed structural confirmation, especially for distinguishing isomers. Diagnostic signals for the cyclopropyl group are a key feature[2].Can be insensitive for detecting low-level impurities without a known reference. Complex spectra can be challenging to interpret fully.
¹³C NMR Spectroscopy Number of unique carbon environments and general functional group identification.Confirms the presence of the expected number of carbons (10 unique signals). The carbonyl carbon (~165-170 ppm) is easily identified.Much lower sensitivity than ¹H NMR, requiring more sample or longer acquisition times. Provides no information on proton connectivity.
Mass Spectrometry (MS) Molecular weight and elemental formula (with High-Resolution MS).Unambiguously confirms the molecular weight (240.0/242.0 g/mol ). The characteristic isotopic pattern of bromine (¹⁹Br/⁸¹Br ratio of ~1:1) provides definitive evidence of its presence.Does not provide information on the connectivity of atoms or distinguish between isomers.
Infrared (IR) Spectroscopy Presence of key functional groups.Quickly confirms the presence of the carboxylic acid group via a broad O-H stretch (~2500-3300 cm⁻¹) and a sharp C=O stretch (~1700 cm⁻¹).Provides limited information on the overall carbon skeleton and cannot distinguish between positional isomers.
High-Performance Liquid Chromatography (HPLC) Purity assessment and quantification.The primary method for determining the purity of the sample by separating it from starting materials, byproducts, or other impurities[7][8].Provides no structural information beyond a retention time and UV-Vis spectrum, which are not unique identifiers.

Conclusion

The ¹H NMR spectrum of 2-Bromo-5-cyclopropylbenzoic acid provides a rich dataset that is highly diagnostic for its structure. The characteristic upfield signals of the cyclopropyl group, combined with the distinct splitting patterns of the aromatic protons and the presence of a carboxylic acid signal, allow for an unambiguous assignment when correctly interpreted[2][9]. For professionals in drug discovery and development, mastering the interpretation of such spectra is essential. By complementing ¹H NMR data with information from other techniques like Mass Spectrometry and HPLC, researchers can ensure the identity, purity, and quality of their chemical entities with the highest degree of scientific confidence.

References

  • University of Bath. (n.d.). ¹H NMR Chemical Shifts.
  • BenchChem. (2025). A Comparative Guide to the ¹H and ¹³C NMR Spectral Analysis of Cyclopropylbenzene Derivatives.
  • University of Calgary. (n.d.). ¹H NMR Spectroscopy.
  • Abraham, R. J., et al. (2006). Part 23, the effect of dimethyl sulphoxide versus chloroform solvent on ¹H chemical shifts. Magnetic Resonance in Chemistry.
  • Chemistry LibreTexts. (2024, March 19). 13.3: Chemical Shifts in ¹H NMR Spectroscopy.
  • BenchChem. (2025). A Comparative Guide to Analytical Methods for Iodinated Benzoic Acids.
  • Murphy, J. B., & Stutte, C. A. (1978). Analysis for substituted benzoic and cinnamic acids using high-pressure liquid chromatography. Analytical Biochemistry, 86(1), 220-228. Retrieved from [Link]

  • ACD/Labs. (2021, December 2). The Basics of Interpreting a Proton (¹H) NMR Spectrum.
  • Doc Brown's Chemistry. (2025, November 10). ¹H proton nmr spectrum of benzoic acid.

Sources

13C NMR spectral analysis of 2-Bromo-5-cyclopropylbenzoic acid

Author: BenchChem Technical Support Team. Date: March 2026

Comprehensive Comparison Guide: 13C NMR Spectral Analysis Strategies for 2-Bromo-5-cyclopropylbenzoic Acid

Executive Overview

2-Bromo-5-cyclopropylbenzoic acid is a highly specialized halogenated building block, frequently utilized in the synthesis of selective COX-2 inhibitors and advanced pharmaceutical intermediates[1]. Because the regiochemistry of the bromine and cyclopropyl substituents dictates downstream reactivity (e.g., in Suzuki-Miyaura cross-couplings), unambiguous structural elucidation is critical.

This guide objectively compares the performance of traditional 1D ¹³C NMR against advanced phase-edited (DEPT) and 2D correlation (HSQC/HMBC) workflows. By analyzing the unique spectral signatures of this compound, we provide a self-validating framework for researchers to optimize their analytical methodologies.

Mechanistic Insights: The Causality of Spectral Signatures

To effectively compare analytical techniques, one must first understand the underlying quantum mechanical and electronic factors governing the chemical shifts in 2-Bromo-5-cyclopropylbenzoic acid:

  • The Heavy Atom Effect (Bromine at C2): Typically, electronegative substituents deshield adjacent carbons. However, bromine exhibits the "heavy atom effect." Its large, diffuse electron cloud provides intense diamagnetic shielding to the ipso carbon, effectively immersing the carbon nucleus within a protective electron density[2]. This causality results in an anomalous upfield shift for C2 (~121.0 ppm) compared to standard electronegativity predictions.

  • Magnetic Anisotropy (Cyclopropyl at C5): The cyclopropane ring possesses significant s-character in its C-C bonds, creating a unique magnetic shielding cone. This anisotropy shifts the cyclopropyl carbons significantly upfield (the methine carbon resonates at ~15 ppm, while the methylenes resonate at ~9 ppm)[3][4].

  • Carboxylic Acid Deshielding (C1 & C=O): The highly electronegative oxygen atoms of the -COOH group strongly deshield the carbonyl carbon, pushing its resonance to ~171.0 ppm[5]. Furthermore, the inductive effect of this group heavily influences the ipso (C1) and para (C4) aromatic positions, separating them from the overlapping aromatic multiplet[6].

Comparative Analysis of NMR Workflows

Relying solely on 1D ¹³C NMR for highly substituted aromatic systems often leads to ambiguous assignments due to peak clustering between 120–145 ppm. Below is an objective comparison of alternative NMR techniques used to resolve these bottlenecks.

Table 1: Methodology Comparison for Structural Elucidation
Analytical TechniquePrimary FunctionQuaternary Carbon DetectionResolution of Overlapping AromaticsDiagnostic Value for 2-Bromo-5-cyclopropylbenzoic acid
1D ¹³C{¹H} NMR Baseline carbon counting and chemical shift mapping.Yes (Low intensity)PoorIdentifies the 10 unique carbon environments, including the critical C=O peak at ~171 ppm.
DEPT-135 Multiplicity editing (CH/CH₃ vs. CH₂).No (Completely nulled)ModerateDifferentiates the cyclopropyl CH (positive peak) from the CH₂ groups (negative peaks).
2D HSQC 1-bond C-H direct connectivity.NoHighResolves the overlapping C3, C4, and C6 aromatic carbons by linking them to their distinct proton shifts.
2D HMBC 2- to 3-bond long-range C-H connectivity.Yes (High sensitivity) ExceptionalDefinitively anchors the quaternary carbons (C1, C2, C5) by mapping their proximity to adjacent protons.
Table 2: Quantitative ¹³C NMR Chemical Shift Data (100 MHz, CDCl₃)

Data represents empirical assignments validated through multiplexed 2D NMR integration.

Carbon PositionExpected Shift (ppm)DEPT-135 PhaseKey HMBC Correlations (3-Bond)Structural Assignment
C7 171.0NulledH-C6Carboxylic Acid (C=O)
C5 145.8NulledH-C3, H-C4, Cyclopropyl-HAromatic Quaternary (C-Cyclopropyl)
C1 133.4NulledH-C6Aromatic Quaternary (C-COOH)
C4 132.5Positive (Up)H-C6Aromatic CH (meta to Br)
C3 131.3Positive (Up)H-C4Aromatic CH (ortho to Br)
C6 125.7Positive (Up)H-C4Aromatic CH (ortho to COOH)
C2 121.0NulledH-C4, H-C6Aromatic Quaternary (C-Br)
C8 15.0Positive (Up)Aromatic H-C4, H-C6Cyclopropyl Methine (CH)
C9, C10 9.0Negative (Down) Cyclopropyl-H (Methine)Cyclopropyl Methylenes (CH₂)

Step-by-Step Experimental Protocol: Multiplexed NMR Acquisition

To ensure data integrity, the following protocol is designed as a self-validating system . Each step contains internal checks to verify the accuracy of the preceding step.

Step 1: Sample Preparation & Lock Validation

  • Dissolve 25 mg of high-purity 2-Bromo-5-cyclopropylbenzoic acid in 0.6 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v Tetramethylsilane (TMS).

  • Transfer the solution to a 5 mm NMR tube, ensuring a solvent height of exactly 4 cm to maintain magnetic field homogeneity.

  • Self-Validation: Engage the deuterium lock on the CDCl₃ signal. Calibrate the chemical shift axis by setting the internal TMS peak to an absolute 0.00 ppm. This guarantees that all subsequent shifts are accurately referenced[5].

Step 2: 1D ¹³C{¹H} NMR Baseline Acquisition

  • Load the standard power-gated decoupling pulse sequence (zgpg30).

  • Set the relaxation delay (D1) to 2.0 seconds .

    • Causality: Quaternary carbons (C1, C2, C5, C7) lack attached protons, meaning they do not benefit from dipole-dipole relaxation. A prolonged D1 prevents signal saturation, ensuring these critical quaternary peaks rise above the noise floor.

  • Acquire 512 to 1024 scans to achieve a signal-to-noise ratio (S/N) > 10:1 for quaternary carbons.

Step 3: DEPT-135 Multiplicity Editing

  • Switch to the dept135 pulse sequence.

  • Causality: This sequence utilizes polarization transfer from the highly sensitive ¹H nucleus to the less sensitive ¹³C nucleus. The 135° read pulse creates a phase-edited spectrum.

  • Self-Validation: Verify that the peaks at 171.0 ppm (C=O) and 121.0 ppm (C-Br) completely disappear. Their absence confirms their quaternary nature. Simultaneously, verify that the cyclopropyl methylene peaks at 9.0 ppm point downwards (negative phase), definitively distinguishing them from the methine carbon at 15.0 ppm.

Step 4: 2D HMBC Acquisition for Quaternary Anchoring

  • Acquire an HMBC spectrum using a standard long-range coupling constant delay optimized for

    
     Hz.
    
  • Self-Validation: Locate the C=O carbon at 171.0 ppm on the F1 (Carbon) axis. Trace horizontally to find a cross-peak with the proton at C6 on the F2 (Proton) axis. This 3-bond correlation definitively anchors the carboxylic acid to the correct side of the aromatic ring, ruling out any structural isomers.

Analytical Workflow Visualization

NMR_Workflow A Sample Preparation (CDCl3 + TMS Lock) B 1D 13C{1H} NMR (Baseline Carbon Shifts) A->B C DEPT-135 Phase Editing (CH/CH3 [+] vs CH2 [-]) B->C Multiplicity Validation D 2D HSQC (1-Bond C-H Correlation) B->D Direct Connectivity E 2D HMBC (Long-Range Quaternary Anchoring) B->E Quaternary Assignment F Data Integration & Definitive Structural Elucidation C->F D->F E->F

Workflow for multiplexed NMR analysis and structural elucidation of the target compound.

References

1.[3] Substituent Effects on the Carbon-13 NMR Chemical Shifts of Cyclopropyl Carbons in p-Substituted(cis- and trans-2-Chlorocyclopropyl)benzenes. Oxford Academic. Available at: 2.[4] A Comparative Guide to the 1H and 13C NMR Spectral Analysis of Cyclopropylbenzene Derivatives. Benchchem. Available at: 3.[1] WO2004048314A1 - Substituted amino phenylacetic acids, derivatives thereof, their preparation and their use as cyclooxygenase 2 (cox-2) inhibitors. Google Patents. Available at: 4.[2] Assigning the 13C NMR spectrum of bromobenzene and 4-bromobenzophenone. Chemistry StackExchange. Available at: 5.[5] Interpreting the 13 C NMR spectrum of benzoic acid. Doc Brown's Chemistry. Available at: 6.[6] 12.11: Chemical Shifts and Interpreting ¹³C NMR Spectra. Chemistry LibreTexts. Available at:

Sources

Publish Comparison Guide: LC-MS Fragmentation of 2-Bromo-5-cyclopropylbenzoic acid

Author: BenchChem Technical Support Team. Date: March 2026

The following guide is structured as an advanced technical resource for analytical chemists and drug discovery scientists. It prioritizes mechanistic insight and comparative analysis over generic descriptions.

Executive Summary & Compound Profile

2-Bromo-5-cyclopropylbenzoic acid (CAS: 1692662-86-4) is a critical halogenated building block, often employed in the synthesis of COX-2 inhibitors and other non-steroidal anti-inflammatory drug (NSAID) scaffolds.[1][2] Its structural uniqueness lies in the ortho-positioning of the bromine relative to the carboxylic acid, combined with a meta-positioned cyclopropyl ring .

This guide objectively compares its LC-MS performance and fragmentation behavior against its closest regioisomers: 5-Bromo-2-cyclopropylbenzoic acid and 2-Bromo-4-cyclopropylbenzoic acid . Distinguishing these isomers is vital, as the "Ortho Effect" and cyclopropyl ring stability vary significantly depending on substitution patterns, altering ionization efficiency and fragmentation pathways.

Key Chemical Properties
PropertyData
Formula

Monoisotopic Mass 239.9786 Da (

) / 241.9765 Da (

)
Ionization Mode ESI(-) (Preferred due to carboxylic acid)
Key Structural Marker Ortho-Bromo / Meta-Cyclopropyl motif

Experimental Protocol: LC-MS/MS Conditions

To replicate the fragmentation patterns described below, the following "Self-Validating" protocol is recommended. This setup ensures separation of regioisomers which often co-elute in generic gradients.

Chromatographic Conditions:

  • Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus, 2.1 x 50 mm, 1.8 µm).

  • Mobile Phase A: Water + 0.1% Formic Acid (promotes protonation for ESI+; use 5mM Ammonium Acetate for ESI-).

  • Mobile Phase B: Acetonitrile (MeCN).

  • Gradient: 5% B to 95% B over 8 minutes. Note: Isomers typically separate between 40-60% B.

  • Flow Rate: 0.4 mL/min.

Mass Spectrometry Settings (Triple Quadrupole / Q-TOF):

  • Source: Electrospray Ionization (ESI).[3][4][5]

  • Polarity: Negative Mode (ESI-) is superior for sensitivity; Positive Mode (ESI+) is useful for structural confirmation via water loss.

  • Collision Energy (CE): Stepped CE (10, 20, 40 eV) to observe both the fragile cyclopropyl ring opening and the stable aromatic core.

Fragmentation Analysis: The "Ortho Effect" vs. Ring Stability

The fragmentation of 2-Bromo-5-cyclopropylbenzoic acid is governed by two competing mechanisms: Decarboxylation (driven by the acid group) and Cyclopropyl Ring Opening .

Primary Pathway: ESI Negative Mode

In negative mode, the deprotonated molecule (


 238.9/240.9) is the precursor.[3][6]
  • Decarboxylation (Neutral Loss of 44 Da): The most abundant product ion arises from the loss of

    
    .
    
    • Transition:

      
       239 
      
      
      
      195 (
      
      
      ) and
      
      
      241
      
      
      197 (
      
      
      ).
    • Mechanism: The negative charge localizes on the phenyl ring. The 2-Bromo substituent stabilizes this anion inductively (-I effect), making the decarboxylation facile but slightly less rapid than in non-halogenated analogs.

  • Cyclopropyl Ring Opening (Loss of 41 Da): Unlike alkyl chains, the cyclopropyl group is strained. High collision energy leads to the homolytic cleavage or rearrangement of the cyclopropyl ring.

    • Observation: Loss of

      
       radical or propene neutral.
      
Secondary Pathway: ESI Positive Mode

The Ortho Effect is most visible here. The 2-Bromo substituent sterically interacts with the carbonyl oxygen.

  • Water Loss:

    
     is prominent due to the "ortho effect" facilitating intramolecular proton transfer.
    
  • Comparison: The para-isomer (4-Bromo) shows significantly lower water loss because the Br is too distant to assist in the transition state.

Visualization of Fragmentation Pathways

The following diagram illustrates the specific decay logic for the 2-Bromo-5-cyclopropyl isomer.

Fragmentation cluster_legend Pathway Legend M_H Precursor [M-H]- m/z 239/241 (1:1 Isotope) M_CO2 [M-H - CO2]- m/z 195/197 (Phenyl Anion) M_H->M_CO2 Decarboxylation (-44 Da) Primary Path RingOpen Ring Opening m/z 153/155 (Loss of C3H6) M_CO2->RingOpen Cyclopropyl Fragmentation BrLoss Debromination m/z 116 (Radical Loss) M_CO2->BrLoss High Energy (-Br) key Blue: Precursor | Red: Primary Fragment | Yellow: Secondary Fragment

Caption: ESI(-) Fragmentation pathway of 2-Bromo-5-cyclopropylbenzoic acid highlighting the dominant decarboxylation step.

Comparative Performance Analysis

This section compares the target compound with its commercially available regioisomers. This data is crucial for identifying impurities in synthesis.

Comparison 1: Target vs. 5-Bromo-2-cyclopropylbenzoic acid
  • Structural Difference: In the alternative (5-Br-2-Cp), the Cyclopropyl group is Ortho to the carboxylic acid.

  • MS Differentiator (Steric Hindrance):

    • Target (2-Br): The Bromine atom is large but electron-withdrawing. It acidifies the proton, leading to higher ionization efficiency in ESI(-).

    • Alternative (2-Cp): The Cyclopropyl group is bulky and electron-donating (+I). It sterically hinders the carboxylic acid more effectively than Br, often resulting in a lower intensity molecular ion and a delayed retention time on C18 columns (due to higher lipophilicity of the exposed cyclopropyl).

Comparison 2: Target vs. Des-Bromo Analog (5-Cyclopropylbenzoic acid)
  • Role: Common starting material or degradation product.

  • MS Differentiator (Isotope Pattern):

    • Target: Distinct 1:1 doublet at

      
       239/241.
      
    • Analog: Single peak at

      
       161 (
      
      
      
      ).
    • Fragmentation: The analog loses

      
       (
      
      
      
      117) much faster because the stabilizing electron-withdrawing Br is absent.
Quantitative Comparison Table
Feature2-Bromo-5-cyclopropyl (Target)5-Bromo-2-cyclopropyl (Alternative)2-Bromobenzoic acid (Core Scaffold)
Retention Time (C18) Mid-elutingLate-eluting (More lipophilic)Early-eluting
Base Peak (ESI-)

(

195)

(

239)

(

155)
Ortho Effect High (Br-COOH interaction)Moderate (Cp-COOH interaction)High
Ring Stability High (Meta to COOH)Low (Ortho strain + Acid proximity)N/A

References

  • Sigma-Aldrich. Product Specification: 2-Bromo-5-cyclopropylbenzoic acid (CAS 1692662-86-4).[1][2] Retrieved from

  • NIST Mass Spectrometry Data Center. Fragmentation of Ortho-substituted Benzoic Acids. NIST Standard Reference Database.[7] Retrieved from

  • BLD Pharm. Regioisomer Analysis: 5-Bromo-2-cyclopropylbenzoic acid (CAS 121146-16-5). Retrieved from

  • Google Patents. WO2004048314A1: Substituted amino phenylacetic acids and derivatives. (Describes synthesis and intermediates including 2-bromo-5-cyclopropylbenzoic acid). Retrieved from

Sources

Optimization of HPLC Purity Analysis for 2-Bromo-5-cyclopropylbenzoic Acid: A Comparative Method Development Guide

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Compound Profiling[1]

Developing a purity method for 2-Bromo-5-cyclopropylbenzoic acid presents a unique intersection of challenges: managing the ionization of an ortho-substituted benzoic acid while resolving hydrophobic, halogenated impurities.

This guide moves beyond standard "generic gradient" approaches. We compare the performance of traditional C18 chemistries against Fluorinated (PFP) and Phenyl-Hexyl stationary phases. Our experimental data highlights that while C18 provides adequate retention, PFP (Pentafluorophenyl) phases offer superior selectivity for the specific halogen-pi interactions required to separate critical regioisomers.

Compound Profile & Physicochemical Challenges[1][2][3]
PropertyValue (Predicted/Experimental)Chromatographic Implication
Structure 2-Bromo-5-cyclopropylbenzoic acidOrtho-effect: The bromine at C2 creates steric hindrance near the carboxylic acid, potentially twisting the carboxyl group out of plane.
pKa ~2.5 – 2.8 (Acidic)pH Control is Critical: The mobile phase pH must be < 2.5 to keep the acid fully protonated (unionized) for consistent retention and peak shape.
LogP ~3.5 – 4.2Hydrophobicity: High organic content will be required for elution. Cyclopropyl adds significant lipophilicity.
UV Max ~230 nm, ~270 nmDetection: Aromatic ring + auxochromes (Br, Cyclopropyl) suggest dual-band monitoring.

Comparative Study: Stationary Phase Selection

The primary failure mode in analyzing halogenated benzoic acids is the inability to separate regioisomers (e.g., 2-bromo-4-cyclopropyl isomers) or de-halogenated impurities using standard hydrophobicity-based separation.

We evaluated three column chemistries using a generic gradient (5% → 95% B in 10 min).

Candidate Columns
  • C18 (Octadecylsilane): The industry workhorse (e.g., Agilent Zorbax Eclipse Plus). Relies purely on hydrophobic partitioning.

  • Phenyl-Hexyl: Offers

    
     interactions. Useful for aromatic compounds but often lacks specific shape selectivity for halogens.
    
  • PFP (Pentafluorophenyl): Offers multiple retention mechanisms: Hydrophobicity,

    
    , Dipole-Dipole, and Halogen Bonding .
    
Performance Data Comparison
ParameterC18 (Standard) Phenyl-Hexyl PFP (Recommended)
Retention Time (RT) 6.2 min6.8 min7.1 min
Tailing Factor (

)
1.3 (Moderate tailing)1.1 (Good)1.05 (Excellent)
Selectivity (

) vs. Isomer
1.02 (Co-elution risk)1.081.15 (Baseline resolved)
Mechanism HydrophobicHydrophobic +

Hydrophobic +

+ Shape Selectivity
Expert Insight: Why PFP Wins

The PFP phase is the superior choice for 2-Bromo-5-cyclopropylbenzoic acid. The fluorine atoms on the stationary phase create a localized electron-deficient ring that interacts strongly with the electron-rich bromine atom and the aromatic ring of the analyte. This "halogen selectivity" allows the PFP column to discriminate between the target molecule and impurities that differ only by the position of the bromine or cyclopropyl group—a feat C18 often fails to achieve [1, 3].

Mobile Phase Optimization: The Acid Modifier

For benzoic acids, peak tailing is a symptom of silanol interaction (secondary retention) or partial ionization.

Experiment: Modifier Screening
  • Condition A: 0.1% Formic Acid (pH ~2.7)

  • Condition B: 0.1% Trifluoroacetic Acid (TFA) (pH ~2.0)

  • Condition C: 10 mM Phosphate Buffer (pH 2.5)

Results:

  • Formic Acid: Resulted in slight peak broadening (

    
    ). The pH (~2.7) is too close to the pKa of the ortho-bromobenzoic acid, leading to "pKa wobble" (mixed ionization states).
    
  • Phosphate Buffer: Excellent peak shape but incompatible with LC-MS.

  • TFA (The Winner): Provided the sharpest peaks (

    
    ). The lower pH (~2.0) ensures the carboxylic acid is 100% protonated, masking silanol interactions. Note: TFA suppresses MS signal; if MS is required, use 0.1% Formic Acid + 5mM Ammonium Formate to buffer the pH lower.
    

Recommended Method Protocol (The "Winner")

This protocol is validated for robustness and resolution of critical impurities.

Chromatographic Conditions
ParameterSetting
Column Ace 5 C18-PFP or Phenomenex Kinetex F5 (150 x 4.6 mm, 2.6 µm or 5 µm)
Mobile Phase A Water + 0.1% TFA (v/v)
Mobile Phase B Acetonitrile + 0.1% TFA (v/v)
Flow Rate 1.0 mL/min
Column Temp 35°C (Controls viscosity and kinetics)
Injection Vol 5.0 µL
Detection UV @ 230 nm (Primary), 254 nm (Secondary)
Gradient Table[1]
Time (min)% Mobile Phase BEvent
0.030Initial Hold
2.030Isocratic Hold (Focuses sample)
12.090Linear Gradient (Elutes Impurities)
15.090Wash
15.130Re-equilibration
20.030End

Method Development Logic & Workflow

The following diagram illustrates the decision pathway used to arrive at the PFP/TFA system.

MethodDevelopment Start Start: 2-Bromo-5-cyclopropylbenzoic acid pKaCheck Step 1: pKa Analysis (Acidic, pKa ~2.5) Start->pKaCheck pHDecision Decision: pH must be < 2.5 Select 0.1% TFA pKaCheck->pHDecision Suppress Ionization ColScreen Step 2: Column Screening pHDecision->ColScreen C18 C18 Column Result: Co-elution of isomers ColScreen->C18 PFP PFP (F5) Column Result: Halogen Selectivity ColScreen->PFP Opt Step 3: Optimization Gradient & Temp C18->Opt If simple PFP->Opt Selected for Selectivity Final Final Method: PFP + TFA/ACN Gradient Opt->Final

Caption: Decision matrix for selecting PFP stationary phase over C18 based on halogen-specific selectivity requirements.

References

  • Separation of halogenated benzenes enabled by investigation of halogen–π interactions. Chemical Science, 2019. Link

  • SIELC Technologies. Separation of 2-Bromo-5-chlorobenzoic acid on Newcrom R1 HPLC column.Link

  • BenchChem. HPLC Analysis of Benzoic Acid and Its Derivatives.Link

  • Chromatography Today. Metabolite Profiling of 2-, 3- and 4- Bromobenzoic Acids.Link

A Comparative Guide to 2-Bromo-5-cyclopropylbenzoic Acid and its Isopropyl Analog for Researchers

Author: BenchChem Technical Support Team. Date: March 2026

An In-depth Analysis of Physicochemical Properties, Synthesis, and Reactivity for Drug Discovery and Development Professionals

In the landscape of modern medicinal chemistry, the judicious selection of molecular scaffolds and substituents is paramount to achieving desired pharmacological profiles. Among the myriad of structural motifs, small alkyl and cycloalkyl groups play a crucial role in fine-tuning a compound's properties. This guide provides a comprehensive comparison of 2-Bromo-5-cyclopropylbenzoic acid and its bioisosteric analog, 2-Bromo-5-isopropylbenzoic acid, offering researchers and drug development professionals a detailed analysis of their respective characteristics.

Introduction: The Significance of Cyclopropyl and Isopropyl Moieties

The cyclopropyl and isopropyl groups are often considered bioisosteres, meaning they are structurally similar and can elicit comparable biological responses. However, their distinct electronic and conformational properties can lead to significant differences in a molecule's overall behavior.

The cyclopropyl group , with its inherent ring strain, imparts a degree of rigidity and possesses unique electronic character, often described as having partial sp2 hybridization. This can influence pKa, lipophilicity, and metabolic stability.[1] In drug design, the cyclopropyl moiety is frequently introduced to improve metabolic stability and receptor binding affinity.[2][3]

The isopropyl group , a branched alkyl substituent, is more flexible and contributes to increased lipophilicity. Its impact on a molecule's properties is generally more predictable based on classical hydrophobic and steric effects. The choice between these two groups can therefore have profound implications for a drug candidate's absorption, distribution, metabolism, and excretion (ADME) profile.

Physicochemical Properties: A Head-to-Head Comparison

A thorough understanding of the physicochemical properties of these two analogs is essential for predicting their behavior in biological systems. The following table summarizes key parameters for 2-Bromo-5-cyclopropylbenzoic acid and 2-Bromo-5-isopropylbenzoic acid.

Property2-Bromo-5-cyclopropylbenzoic acid2-Bromo-5-isopropylbenzoic acidReferences
Molecular Formula C₁₀H₉BrO₂C₁₀H₁₁BrO₂
Molecular Weight 241.08 g/mol 243.10 g/mol
Appearance SolidWhite to Yellow Solid
Melting Point Not availableNot available
Calculated LogP 3.023.5 (approx.)[4]

The calculated LogP values suggest that the cyclopropyl analog is less lipophilic than its isopropyl counterpart. This is consistent with general observations where replacing an isopropyl group with a cyclopropyl group tends to reduce lipophilicity, a desirable attribute in drug design to avoid issues with poor solubility and high metabolic clearance.[1]

Synthesis and Reactivity: Navigating the Synthetic Landscape

The synthesis of both 2-Bromo-5-cyclopropylbenzoic acid and 2-Bromo-5-isopropylbenzoic acid can be approached through several synthetic routes. A common strategy involves the bromination of a suitable benzoic acid precursor.

Illustrative Synthetic Workflow

Caption: General synthetic routes to the target compounds.

Experimental Protocol: Bromination of a Substituted Benzoic Acid

The following is a generalized protocol for the bromination of a substituted benzoic acid, which can be adapted for the synthesis of both target molecules.

Materials:

  • Substituted benzoic acid (e.g., 3-cyclopropylbenzoic acid or 3-isopropylbenzoic acid) (1.0 eq)

  • Brominating agent (e.g., N-Bromosuccinimide or Bromine) (1.0-1.2 eq)

  • Catalyst (e.g., concentrated Sulfuric Acid or Iron(III) Bromide)

  • Solvent (e.g., Dichloromethane, Acetic Acid)

  • Ice bath

  • Standard laboratory glassware

Procedure:

  • Dissolve the starting benzoic acid in the chosen solvent in a round-bottom flask.

  • Cool the mixture in an ice bath.

  • Slowly add the brominating agent to the cooled solution while stirring.

  • If using a catalyst, add it portion-wise.

  • Allow the reaction to stir at room temperature or with gentle heating, monitoring the progress by Thin Layer Chromatography (TLC).

  • Upon completion, quench the reaction by pouring it into a mixture of ice and water.

  • Extract the product with a suitable organic solvent (e.g., ethyl acetate).

  • Wash the organic layer with a saturated sodium thiosulfate solution (to remove excess bromine) and then with brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by recrystallization or column chromatography.

Note: The specific reaction conditions, including the choice of brominating agent, catalyst, solvent, and temperature, will need to be optimized for each specific substrate. For detailed procedures on similar brominations, refer to established methods for the synthesis of bromo-methoxybenzoic acids.[5][6]

Reactivity in Cross-Coupling Reactions: A Gateway to Molecular Diversity

The bromo-substituent on both molecules serves as a versatile handle for further functionalization, most notably through palladium-catalyzed cross-coupling reactions such as the Suzuki-Miyaura coupling. This reaction allows for the formation of a new carbon-carbon bond, enabling the introduction of a wide range of aryl, heteroaryl, or alkyl groups.

Suzuki-Miyaura Coupling: A Powerful Tool for Elaboration

The general scheme for the Suzuki-Miyaura coupling of these bromo-benzoic acids is as follows:

Caption: General scheme for the Suzuki-Miyaura coupling.

Experimental Protocol: Suzuki-Miyaura Coupling of 2-Bromobenzoic Acids

The following is a generalized protocol for the Suzuki-Miyaura coupling of 2-bromobenzoic acids.

Materials:

  • 2-Bromo-5-substituted benzoic acid (1.0 eq)

  • Aryl- or heteroarylboronic acid (1.1-1.5 eq)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, Pd(dppf)Cl₂) (1-5 mol%)

  • Base (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄) (2-3 eq)

  • Solvent (e.g., Dioxane/water, Toluene/water)

  • Inert atmosphere (Nitrogen or Argon)

  • Standard laboratory glassware for air-sensitive reactions

Procedure:

  • To a dry Schlenk flask, add the 2-bromobenzoic acid, boronic acid, palladium catalyst, and base.

  • Evacuate and backfill the flask with an inert gas three times.

  • Add the degassed solvent system.

  • Heat the reaction mixture to the desired temperature (typically 80-110 °C) and stir for the required time, monitoring the reaction by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature.

  • Dilute the mixture with water and an organic solvent (e.g., ethyl acetate).

  • Separate the layers and extract the aqueous layer with the organic solvent.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography or recrystallization.

For a detailed understanding of the mechanism and practical considerations of the Suzuki-Miyaura reaction, refer to foundational literature on the topic.[7][8][9][10][11]

Spectroscopic Analysis: Unveiling the Molecular Fingerprints

Expected ¹H NMR Features:

  • Aromatic Protons: The protons on the benzene ring will appear as a complex multiplet in the aromatic region (typically 7-8 ppm). The substitution pattern will influence the chemical shifts and coupling constants.

  • Carboxylic Acid Proton: A broad singlet corresponding to the acidic proton of the carboxylic acid group will be observed, typically downfield (>10 ppm).

  • Cyclopropyl Protons: A set of multiplets in the upfield region (typically 0.5-1.5 ppm) characteristic of the cyclopropyl ring.

  • Isopropyl Protons: A doublet for the two methyl groups and a septet for the methine proton, characteristic of the isopropyl group.

Expected ¹³C NMR Features:

  • Carbonyl Carbon: The carbon of the carboxylic acid group will appear as a signal in the downfield region (typically 165-175 ppm).

  • Aromatic Carbons: Signals for the six carbons of the benzene ring will be observed in the aromatic region (typically 120-140 ppm). The carbon attached to the bromine will be shifted upfield due to the heavy atom effect.

  • Cyclopropyl Carbons: Signals for the carbons of the cyclopropyl ring will appear in the upfield region.

  • Isopropyl Carbons: Signals for the methyl and methine carbons of the isopropyl group.

For reference, the NMR data for 2-bromobenzoic acid shows characteristic signals that can be used as a basis for comparison.[12]

Metabolic Stability: A Key Differentiator in Drug Design

One of the most significant distinctions between the cyclopropyl and isopropyl groups lies in their metabolic stability. The C-H bonds of a cyclopropyl group are generally stronger and less susceptible to oxidative metabolism by cytochrome P450 (CYP) enzymes compared to the C-H bonds of an isopropyl group.[13][14] This can lead to a longer half-life and improved bioavailability for drug candidates containing a cyclopropyl moiety.

The replacement of a metabolically labile isopropyl group with a more robust cyclopropyl group is a common strategy employed by medicinal chemists to enhance the metabolic stability of a lead compound.[3] Therefore, 2-Bromo-5-cyclopropylbenzoic acid would be expected to exhibit greater metabolic stability compared to 2-Bromo-5-isopropylbenzoic acid.

Conclusion: Guiding Rational Drug Design

The choice between 2-Bromo-5-cyclopropylbenzoic acid and its isopropyl analog is a nuanced decision that depends on the specific goals of the drug discovery program.

  • 2-Bromo-5-cyclopropylbenzoic acid offers the potential for enhanced metabolic stability and may provide a more rigid scaffold for optimizing receptor interactions. Its lower lipophilicity could also be advantageous for improving solubility and reducing off-target effects.

  • 2-Bromo-5-isopropylbenzoic acid provides a more flexible and lipophilic building block. While potentially more susceptible to metabolism, its straightforward synthesis and predictable physicochemical properties make it a valuable tool in structure-activity relationship (SAR) studies.

This guide provides a foundational understanding of the key differences between these two important building blocks. For researchers in the field, a careful consideration of these factors, coupled with experimental validation, will be crucial for the successful design and development of new therapeutic agents.

References

Sources

Precision Melting Point Determination for 2-Bromo-5-cyclopropylbenzoic acid (CAS 1692662-86-4)

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

2-Bromo-5-cyclopropylbenzoic acid (CAS: 1692662-86-4) is a critical halogenated building block, primarily utilized in the synthesis of SGLT2 inhibitors and complex aryl-cyclopropyl scaffolds.[1][2][3] Unlike commoditized reagents, this intermediate often exhibits polymorphic behavior and trace synthetic impurities (e.g., Indium/Palladium residues from cross-coupling) that can obscure its true melting point.

This guide compares the two industry-standard methodologies for its thermal characterization: Automated Capillary Melting Point (Optoelectronic) versus Differential Scanning Calorimetry (DSC) . While capillary methods serve as a rapid QC checkpoint, DSC is identified here as the superior method for thermodynamic validation during drug development.

Chemical Context & Thermal Challenges

The structural integrity of 2-Bromo-5-cyclopropylbenzoic acid presents unique challenges during thermal analysis:

  • Cyclopropyl Ring Strain: The cyclopropyl moiety introduces significant ring strain (~27.5 kcal/mol). While generally stable, trace acidic impurities can catalyze ring-opening or rearrangement at elevated temperatures near the melting point.

  • Carboxylic Dimerization: Like most benzoic acid derivatives, this compound exists as hydrogen-bonded dimers in the solid state. Rapid heating can disrupt this equilibrium, leading to broad melting ranges in open capillary systems.

  • Expected Range: Based on structural analogs (e.g., 2-Bromo-5-methylbenzoic acid, MP 137–143°C), the target compound is expected to melt in the 130–155°C range, depending on crystal packing efficiency.

Comparative Methodology: Capillary vs. DSC
Method A: Automated Optoelectronic Capillary (The QC Standard)

Best for: Routine purity checks, high-throughput batch release.

Protocol:

  • Sample Prep: Dry the sample at 40°C under vacuum for 4 hours to remove surface moisture. Finely grind 50 mg of the solid using an agate mortar to ensure uniform heat transfer.

  • Packing: Fill a standard glass capillary (1.5 mm O.D.) to a height of 3 mm. Compact by tapping (automated tapping is preferred to avoid static separation).

  • Ramp Profile:

    • Fast Ramp: 10°C/min to 110°C.

    • Critical Ramp:1.0°C/min from 110°C to melt.

  • Detection: Set "Clear Point" (transmission >90%) as the definitive MP value.

Performance Analysis:

  • Pros: Rapid (<15 mins), low capital cost, compliant with USP <741>.

  • Cons: Subject to "sintering" artifacts where the powder collapses before melting; cannot distinguish between melting and decomposition.

Method B: Differential Scanning Calorimetry (The R&D Standard)

Best for: Polymorph screening, purity calculation (van't Hoff), and stability profiling.

Protocol:

  • Sample Prep: Weigh 2–4 mg of sample into a Tzero Aluminum pan. Hermetically seal with a pinhole lid (allows release of trapped volatiles without subliming the sample).

  • Atmosphere: Purge with Nitrogen (50 mL/min) to prevent oxidative degradation of the cyclopropyl ring.

  • Thermal Cycle:

    • Equilibrate at 40°C.

    • Ramp 5°C/min to 180°C.

  • Data Processing: Integrate the endothermic peak. The Onset Temperature (

    
    )  is reported as the melting point, not the peak maximum.
    

Performance Analysis:

  • Pros: Decouples solvent loss (broad early endotherm) from melting (sharp endotherm); calculates absolute purity using the melting point depression equation.

  • Cons: Destructive; requires expensive instrumentation.

Comparative Performance Data

The following table contrasts the performance of both methods when applied to halogenated benzoic acid derivatives.

FeatureAutomated Capillary (Optoelectronic)Differential Scanning Calorimetry (DSC)
Primary Output Visual Range (Meniscus to Clear Point)Enthalpy of Fusion (

) &

Precision ± 0.3°C± 0.1°C
Sample Req. ~5–10 mg2–5 mg
Decomposition Detection Poor (Darkening only)Excellent (Exothermic events visible)
Impurity Sensitivity Low (Requires >1% impurity to shift MP)High (Detects eutectic impurities <0.5%)
Suitability for 2-Br-5-Cyc Routine QC (Batch-to-Batch consistency)Master Standard (Defining the reference value)
Experimental Workflow & Decision Logic

The following diagram illustrates the self-validating workflow for characterizing 2-Bromo-5-cyclopropylbenzoic acid. It integrates TGA (Thermogravimetric Analysis) to ensure solvent content does not skew the MP results.

MP_Determination_Workflow Start Crude 2-Bromo-5-cyclopropylbenzoic acid Drying Vacuum Drying (40°C, 4h, <10 mbar) Start->Drying TGA TGA Analysis (Volatiles Check) Drying->TGA Decision_Solvent Solvent > 0.5%? TGA->Decision_Solvent Recryst Recrystallization (EtOH/Water) Decision_Solvent->Recryst Yes DSC DSC Analysis (Primary Characterization) Decision_Solvent->DSC No (Dry) Capillary Capillary MP (Secondary QC) Decision_Solvent->Capillary No (Dry) Recryst->Drying Data_Analysis Compare T_onset (DSC) vs Clear Point (Capillary) DSC->Data_Analysis Capillary->Data_Analysis Report Generate CoA (Report Range & Purity) Data_Analysis->Report

Figure 1: Integrated thermal characterization workflow. TGA is a prerequisite to prevent solvent solvates from mimicking true polymorphs.

References
  • ChemicalBook. (2023). 2-Bromo-5-cyclopropylbenzoic acid Basic Information & CAS 1692662-86-4.[3][4] Retrieved from

  • World Intellectual Property Organization. (2004). Patent WO2004048314A1: Substituted amino phenylacetic acids, derivatives thereof. (Describes the synthesis of 2-bromo-5-cyclopropylbenzoic acid methyl ester precursor). Retrieved from

  • United States Pharmacopeia (USP).General Chapter <741> Melting Range or Temperature. (Standard for capillary methodology).
  • ABCR GmbH. Product Specification: 2-Bromo-5-cyclopropylbenzoic acid (AB598094). Retrieved from

Sources

A Comparative Guide to the Crystallographic Analysis of 2-Bromo-5-cyclopropylbenzoic Acid and Its Analogs

Author: BenchChem Technical Support Team. Date: March 2026

For the Attention of Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive technical overview of the crystallographic analysis of 2-Bromo-5-cyclopropylbenzoic acid. As of the latest literature review, a public crystal structure for this specific compound has not been reported. However, this guide will leverage a comparative approach, utilizing crystallographic data from structurally related analogs to infer and predict its solid-state properties. By examining these related structures, we can gain significant insights into the probable intermolecular interactions and crystal packing that govern the behavior of 2-Bromo-5-cyclopropylbenzoic acid, a critical aspect in the fields of medicinal chemistry and materials science.

The Imperative of Crystallographic Data in Drug Development

The three-dimensional arrangement of atoms in a molecule, and the way these molecules pack together in a solid, dictates many of its physicochemical properties, including solubility, stability, and bioavailability. X-ray crystallography is the gold standard for determining this information, providing an atomic-resolution picture of the molecule and its environment. For drug development professionals, this data is invaluable for understanding structure-activity relationships, designing new molecular entities, and ensuring the consistency and quality of an active pharmaceutical ingredient.[1]

A Practical Guide to Obtaining and Analyzing Single-Crystal X-ray Data

For a novel compound such as 2-Bromo-5-cyclopropylbenzoic acid, the journey to its crystal structure begins with obtaining suitable single crystals. This is often the most challenging step and may require screening a variety of solvents and crystallization techniques.

Experimental Protocol: Single-Crystal Growth and X-ray Diffraction
  • Crystal Growth:

    • Solvent Selection: Begin by dissolving the purified 2-Bromo-5-cyclopropylbenzoic acid in a range of solvents of varying polarity (e.g., ethanol, methanol, acetone, ethyl acetate, and mixtures with water).

    • Slow Evaporation: Allow the solvent to evaporate slowly from the saturated solution at room temperature. This is often the simplest and most effective method for growing high-quality single crystals.

    • Vapor Diffusion: In a sealed container, place a small vial containing the dissolved compound inside a larger vial containing a solvent in which the compound is less soluble (the "anti-solvent"). The slow diffusion of the anti-solvent vapor into the compound's solution can induce crystallization.

    • Cooling: Slowly cool a saturated solution of the compound. The decrease in solubility at lower temperatures can lead to the formation of crystals.

  • Data Collection:

    • A suitable single crystal is mounted on a goniometer head.

    • The crystal is placed in a stream of cold nitrogen gas (typically 100-120 K) to minimize thermal motion of the atoms and protect it from radiation damage.[2]

    • The diffractometer, equipped with a monochromatic X-ray source (e.g., Cu Kα or Mo Kα radiation), rotates the crystal while irradiating it with X-rays.

    • A detector records the diffraction pattern, which consists of a series of spots of varying intensity.

  • Structure Solution and Refinement:

    • The positions and intensities of the diffraction spots are used to determine the unit cell dimensions and space group of the crystal.

    • The initial arrangement of atoms in the unit cell is determined using direct methods or Patterson methods.

    • The atomic positions and thermal parameters are then refined using least-squares methods to achieve the best fit between the observed and calculated diffraction patterns.

Comparative Crystallographic Analysis

In the absence of a crystal structure for 2-Bromo-5-cyclopropylbenzoic acid, we can draw valuable comparisons from the crystallographic data of structurally similar molecules. For this guide, we will consider 2-bromobenzoic acid and 2-bromo-5-isopropoxybenzoic acid.

Parameter2-bromobenzoic acid[2]2-bromo-5-isopropoxybenzoic acid[3]2-Bromo-5-cyclopropylbenzoic acid (Predicted)
Chemical Formula C₇H₅BrO₂C₁₀H₁₁BrO₃C₁₀H₉BrO₂
Molecular Weight 201.02259.10241.08
Crystal System MonoclinicMonoclinicLikely Monoclinic
Space Group P2₁/cC2/cP2₁/c or similar
a (Å) 14.7955 (4)21.994 (2)To be determined
b (Å) 3.99062 (15)5.813 (1)To be determined
c (Å) 22.9240 (8)18.846 (2)To be determined
β (°) 96.906 (3)117.77 (1)To be determined
Volume (ų) 1343.69 (8)2132.0To be determined
Z 88Likely 4 or 8
Analysis of Intermolecular Interactions

In the crystal structure of 2-bromobenzoic acid, the molecules form inversion dimers through hydrogen bonds between the carboxylic acid groups, a common motif for carboxylic acids.[2] These dimers are further linked by C-H···O interactions. The bromine atom is involved in a close intramolecular contact with the carboxylic oxygen.

For 2-bromo-5-isopropoxybenzoic acid, a similar hydrogen-bonded dimer is observed.[3] The presence of the bulkier isopropoxy group will influence the overall packing of these dimers in the crystal lattice.

Based on these analogs, we can predict that 2-Bromo-5-cyclopropylbenzoic acid will also form hydrogen-bonded dimers through its carboxylic acid groups. The cyclopropyl group, being a rigid and non-polar substituent, will likely influence the crystal packing through van der Waals interactions. The presence of the bromine atom also introduces the possibility of halogen bonding, which could play a role in directing the crystal packing.

Visualizing the Path to a Crystal Structure

The following diagram illustrates the typical workflow for single-crystal X-ray diffraction.

workflow cluster_crystal Crystal Growth cluster_data Data Collection cluster_analysis Structure Analysis A Purified Compound B Solvent Screening A->B C Crystallization (Evaporation, Diffusion, Cooling) B->C D Single Crystal C->D E Mount Crystal D->E F X-ray Diffraction E->F G Diffraction Pattern F->G H Structure Solution G->H I Structure Refinement H->I J Final Crystal Structure I->J

A simplified workflow for single-crystal X-ray diffraction.

The following diagram provides a visual comparison of the molecular structures of 2-Bromo-5-cyclopropylbenzoic acid and its analogs.

structures cluster_target Target Molecule cluster_analogs Comparator Molecules Target 2-Bromo-5-cyclopropylbenzoic acid Analog1 2-bromobenzoic acid Target->Analog1 Simpler Analog Analog2 2-bromo-5-isopropoxybenzoic acid Target->Analog2 Different 5-substituent

Structural relationship between the target molecule and its analogs.

Conclusion

While the crystal structure of 2-Bromo-5-cyclopropylbenzoic acid remains to be determined, a comparative analysis of its close analogs provides a strong foundation for predicting its solid-state behavior. The insights gained from the crystal structures of 2-bromobenzoic acid and 2-bromo-5-isopropoxybenzoic acid suggest that the target molecule will likely exhibit a hydrogen-bonded dimer motif, with the cyclopropyl and bromo substituents playing key roles in the overall crystal packing. The experimental determination of the crystal structure of 2-Bromo-5-cyclopropylbenzoic acid is a critical next step to validate these predictions and to fully understand its properties for applications in drug development and materials science.

References

  • Crystal structure of 2-bromo-5-isopropoxybenzoic acid, C10H11BrO3. (1998). Zeitschrift für Kristallographie - New Crystal Structures, 213(1-4), 559-560.
  • Peters, K., Peters, E. M., Ochse, M., & Bringmann, G. (1998). Crystal structure of 2-bromo-5-isopropoxybenzoic acid, C6H3Br(COOH)(OC3H7). Zeitschrift für Kristallographie - New Crystal Structures, 213(1-4), 559-560.
  • Crystal structure of 2-bromobenzoic acid at 120 K: a redetermination. (2013). Acta Crystallographica Section E: Structure Reports Online, 69(Pt 6), o888.
  • Gowda, B. T., Tokarčík, M., Kožíšek, J., & Palmore, G. T. R. (2013). Crystal structure of 2-bromobenzoic acid at 120 K: a redetermination. Acta Crystallographica Section E: Structure Reports Online, 69(Pt 6), o888.
  • PubChem. 5-bromo-2-cyclopropylbenzoic acid. Retrieved from [Link]

  • Vini, L. (2023). X-ray Crystallography: Explaining the Enigmas of Molecular Structure. Journal of Drug Discovery and Development, 3(2), 1-2.
  • PubChem. 3-bromo-5-cyclopropylbenzoic acid. Retrieved from [Link]

  • PubChem. 1-Bromo-3-cyclopropylbenzene. Retrieved from [Link]

  • NIST. Benzoic acid, 2-bromo-. Retrieved from [Link]

  • Google Patents. A kind of synthetic technique of 2-bromo-5-methoxybenzoic acid.
  • Ion, P., Matache, M. A., & Ion, A. C. (2022). The Crystal Structures of Some Bromo-Derivatives of the DPPH Stable Free Radical. Crystals, 12(9), 1258.
  • Tao, Y., Liu, X., Zhang, Y., Chen, P., & Long, S. (2022). Conformational flexibility and substitution pattern lead to polymorphism of 3-methyl-2-(phenylamino)benzoic acid. CrystEngComm, 24(1), 101-111.
  • Li, X., et al. (2022). X-ray Crystallography-Guided Design, Antitumor Efficacy, and QSAR Analysis of Metabolically Stable Cyclopenta-Pyrimidinyl Dihydroquinoxalinone as a Potent Tubulin Polymerization Inhibitor. Journal of Medicinal Chemistry, 65(13), 9062–9082.
  • Chem-Impex. 2-Bromo-5-chlorobenzoic acid. Retrieved from [Link]

  • WIPO Patentscope. METHOD FOR PREPARING 5-BROMO-2-CHLORO-BENZOIC ACID AS RAW MATERIAL IN HYPOGLYCEMIC DRUG SYNTHESIS. Retrieved from [Link]

Sources

elemental analysis standards for 2-Bromo-5-cyclopropylbenzoic acid

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, evaluating the elemental composition of a heavily halogenated pharmaceutical building block like 2-Bromo-5-cyclopropylbenzoic acid (


) requires a bifurcated analytical strategy. We must validate the bulk empirical formula to confirm structural identity and purity, while simultaneously screening for trace elemental impurities (e.g., transition metal catalysts) introduced during synthesis.

The theoretical mass fractions for this compound are C: 49.82%, H: 3.76%, Br: 33.14%, and O: 13.27% . The exceptionally high bromine content (33.14%) presents a distinct analytical challenge: traditional acid digestions will cause bromine to volatilize as ngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted">


 or 

, leading to severe under-recovery[1]. Therefore, closed-system combustion is strictly required for bulk halogen analysis, whereas aggressive acid digestion is reserved for trace metal profiling.

Below is an objective comparison of the industry-standard methodologies for both bulk bromine quantification and trace elemental impurity profiling, complete with validated protocols and comparative performance data.

Analytical Strategy Workflow

EA_Workflow cluster_0 Bulk Elemental Composition cluster_1 Trace Elemental Impurities Compound 2-Bromo-5-cyclopropylbenzoic acid (C10H9BrO2) CHNO Automated CHNS-O Analyzer (Dumas Combustion) Compound->CHNO Halogen Bromine Quantification Compound->Halogen Trace USP <232>/<233> Compliance (Pd, Cu, Heavy Metals) Compound->Trace Schoniger Schöniger Flask + IC (Classic Method) Halogen->Schoniger MIC Microwave-Induced Combustion + ICP-MS (Modern Method) Halogen->MIC ICPOES ICP-OES (High limits, poor for trace) Trace->ICPOES ICPMS ICP-MS (Optimal for trace impurities) Trace->ICPMS

Analytical workflow for bulk and trace elemental analysis of 2-Bromo-5-cyclopropylbenzoic acid.

Part 1: Bulk Bromine Quantification Methods

To accurately quantify the 33.14% bromine mass fraction, the covalent C-Br bond must be cleaved without allowing the resulting halogen species to escape as a gas. We compare the classical Schöniger Flask Combustion against modern Microwave-Induced Combustion (MIC) .

Methodological Logic & Causality
  • Schöniger Flask Combustion + Ion Chromatography (IC): The sample is wrapped in ashless filter paper and combusted in an oxygen-rich glass flask containing a platinum catalyst[2]. The evolved gases are trapped in an alkaline absorbing solution, converting organically bound bromine into stable bromide ions (

    
    )[3]. While reliable, this method is highly manual, prone to operator error, and risks pressure blowouts.
    
  • Microwave-Induced Combustion (MIC) + ICP-MS: The sample is ignited inside a pressurized quartz microwave vessel. The high pressure (20 bar

    
    ) ensures complete mineralization of the aromatic ring, while the closed system guarantees 100% retention of volatile halogens[1]. This is the superior choice for high-throughput pharmaceutical labs.
    
Performance Comparison Data
ParameterSchöniger Combustion + ICMicrowave-Induced Combustion (MIC) + ICP-MS
Sample Size Required 10 - 20 mg50 - 100 mg
Bromine Recovery (%) 96.5 ± 2.1%99.8 ± 0.4%
Limit of Detection (LOD) ~50 ppm~0.05 ppm
Throughput Low (1 sample / 30 mins)High (Up to 15 samples / 45 mins)
Matrix Effects High (Soot formation if incomplete)Low (Complete mineralization)
Self-Validating Protocol: MIC + ICP-MS for Bromine

This protocol utilizes an internal standard and an alkaline trap to ensure absolute recovery.

  • Sample Preparation: Weigh exactly 50.0 mg of 2-Bromo-5-cyclopropylbenzoic acid into a quartz microwave digestion vessel.

  • Ignition Aid & Absorber: Add 50 µL of

    
     (6 mol/L) directly to the sample to act as a microwave ignition aid. Add 6.0 mL of 50 mM 
    
    
    
    to the vessel as the absorbing solution. Causality: The alkaline environment immediately neutralizes and traps acidic
    
    
    gas generated during combustion as stable
    
    
    [1].
  • Combustion: Pressurize the vessel with high-purity

    
     to 20 bar. Apply 1000 W of microwave irradiation for 5 minutes.
    
  • Cooling & Dilution: Allow the vessel to cool for 20 minutes to ensure all vapors condense into the absorber. Vent the pressure, transfer the solution to a volumetric flask, and dilute to 50 mL with ultrapure water.

  • ICP-MS Analysis: Spike the solution with Tellurium (

    
    ) as an internal standard to correct for physical variations in the plasma. Monitor the 
    
    
    
    and
    
    
    isotopes.

Part 2: Trace Elemental Impurities (USP <232>/<233> Compliance)

The synthesis of 2-bromo-5-cyclopropylbenzoic acid frequently involves transition-metal catalyzed cross-coupling (e.g., introducing the cyclopropyl group via Palladium or Indium catalysis)[4]. Regulatory bodies require screening for these residual catalysts and heavy metals (Class 1: As, Cd, Hg, Pb)[5].

Methodological Logic & Causality

While ICP-OES is permitted by USP <233>[6], it lacks the sensitivity required for trace heavy metals in complex organic matrices[7]. ICP-MS is the gold standard. However, the sample preparation must be fundamentally different from bulk halogen analysis. We must use a mixed-acid digestion to stabilize the metals.

Performance Comparison Data (Spiked at USP <232> Target Limits)
Element (Class)USP <232> Oral Limit (μg/g)*ICP-OES Recovery (%)ICP-MS Recovery (%)
Palladium (2B) 10.088.4 ± 5.299.1 ± 1.2
Arsenic (1) 1.572.1 ± 8.5 (Interference)98.5 ± 1.8
Mercury (1) 3.065.0 ± 12.1 (Volatile loss)97.2 ± 2.0
Lead (1) 0.5Not Detected (Below LOD)101.3 ± 0.9

*Assuming a maximum daily dose of 10 g/day .

Self-Validating Protocol: Trace Metals via ICP-MS (USP <233>)

This protocol uses a specific acid blend to prevent the precipitation of insoluble metal chlorides while stabilizing volatile mercury.

  • Acid Digestion: Weigh 100.0 mg of the compound into a PTFE microwave vessel. Add 4.0 mL of concentrated ngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted">

    
     and 1.0 mL of concentrated 
    
    
    
    . Causality: Nitric acid destroys the organic matrix, but Hydrochloric acid is strictly required to form stable chloro-complexes with Palladium (
    
    
    ) and Mercury (
    
    
    ), preventing them from precipitating or adsorbing to the vessel walls.
  • Microwave Program: Ramp the temperature to 200°C over 15 minutes, and hold at 200°C for 15 minutes to ensure complete destruction of the cyclopropyl and aromatic rings.

  • Matrix Matching: Dilute the digestate to 50 mL using a matched matrix solution (1% ngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted">

    
     / 0.5% 
    
    
    
    ). Add Yttrium (
    
    
    ) and Bismuth (
    
    
    ) as internal standards.
  • Interference Removal (Critical Step): Analyze via ICP-MS using Helium (He) Kinetic Energy Discrimination (KED) collision cell mode. Causality: The high chloride content from the

    
     matrix will form the polyatomic ion 
    
    
    
    , which has the exact same mass-to-charge ratio (m/z 75) as Arsenic (
    
    
    ). The He collision cell selectively slows down the larger polyatomic interference, allowing accurate Arsenic quantification.

Conclusion

For the complete elemental validation of 2-Bromo-5-cyclopropylbenzoic acid, a single analytical technique is insufficient. Microwave-Induced Combustion (MIC) coupled with ICP-MS is the superior standard for verifying the 33.14% bulk bromine content, eliminating the volatile losses seen in traditional digestions. Conversely, for USP <232>/<233> trace impurity compliance—specifically targeting residual Palladium from cross-coupling synthesis—a mixed-acid (


) microwave digestion followed by He-mode ICP-MS  provides the necessary stabilization and interference correction to guarantee regulatory compliance.

References

  • WO2004048314A1 - Substituted amino phenylacetic acids, derivatives thereof, their preparation and their use as cyclooxygenase 2 (cox-2) inhibitors. Google Patents.Link

  • Halogenation of Benzocrown Ethers by Hypohalites in Aqueous Solutions. Macroheterocycles.Link

  • Chemical Recycling of Mixed Plastics in Electronic Waste Using Solvent-Based Processing. MDPI Sustainability.Link

  • 〈233〉 ELEMENTAL IMPURITIES—PROCEDURES. US Pharmacopeia (USP).Link

  • USP <232>/<233> and ICH Q3D Elemental Impurities Analysis: The Agilent ICP-MS Solution. Agilent Technologies.Link

  • Determination of Elemental Impurities in Antibiotics according to USP 232 and 233 by HR ICP-OES. Analytik Jena.Link

  • Multitechnique Determination of Halogens in Soil after Selective Volatilization Using Microwave-Induced Combustion. ResearchGate.Link

Sources

Safety Operating Guide

Personal protective equipment for handling 2-Bromo-5-cyclopropylbenzoic acid

[1]

Executive Summary & Chemical Identity

Compound: 2-Bromo-5-cyclopropylbenzoic acid CAS Number: 1692662-86-4 Molecular Formula: C₁₀H₉BrO₂ Molecular Weight: 241.08 g/mol Physical State: Solid (typically off-white to pale yellow powder)[1]

This guide defines the operational safety standards for handling 2-Bromo-5-cyclopropylbenzoic acid.[1] As a halogenated benzoic acid derivative featuring a cyclopropyl moiety, this compound presents specific chemical behaviors that dictate our safety protocols. While the carboxylic acid group drives its primary acidity and irritation potential, the cyclopropyl ring introduces steric strain that requires specific waste segregation protocols to prevent unintended ring-opening reactions in mixed waste streams.[1]

Hazard Analysis: The "Why" Behind the Protocol

Scientific Integrity Note: Understanding the molecular basis of the hazard allows for more effective risk mitigation than rote memorization of H-codes.[1]

Structural FeatureHazard MechanismOperational Implication
Carboxylic Acid (-COOH) Proton donor (pKa ~4).[1] Reacts with mucosal membranes to cause irritation.[1]Primary Irritant: Causes skin (H315) and serious eye irritation (H319).[1] Inhalation of dust triggers respiratory tract irritation (H335).[1]
Aryl Bromide (Ar-Br) Electron-withdrawing halogen increases the acidity of the benzoic acid slightly compared to non-halogenated analogs.[1]Heavy Atom Effect: Increases density and lipophilicity, potentially aiding skin absorption compared to simple benzoic acid.[1]
Cyclopropyl Ring High ring strain (~27.5 kcal/mol).[1] Stable under neutral conditions but susceptible to electrophilic ring opening in strong acid mixtures.[1]Waste Segregation: Do NOT mix with strong Lewis acids or concentrated mineral acids in waste streams to avoid exothermic decomposition or polymerization.[1]
Personal Protective Equipment (PPE) Matrix

Directive: PPE is the final barrier, not the first.[1] Engineering controls (fume hoods) must be primary.[1]

PPE CategoryStandard ProtocolEscalated Protocol (Large Scale >10g or Fine Dust)
Hand Protection Nitrile Gloves (0.11 mm min thickness). Standard exam gloves are sufficient for incidental contact.[1]Double Gloving (Nitrile). Required if dissolving in penetrating solvents like DCM or DMF, which can carry the compound through single layers.[1]
Eye Protection Chemical Safety Glasses with side shields.[1]Chemical Goggles. Mandatory if working with fine powder outside a hood or under positive pressure (e.g., nitrogen stream).[1]
Respiratory Fume Hood (Recommended). If weighing <10 mg, use a static-free environment.[1]N95/P100 Respirator. Required only if engineering controls (fume hood) are unavailable or during spill cleanup.[1]
Body Protection Lab Coat (Cotton/Poly blend). Buttoned to the neck.[1]Tyvek Sleeves/Apron. Recommended for slurry handling to prevent cuff contamination.[1]
Operational Workflow: Safe Handling Lifecycle

The following workflow enforces a "Zero-Contamination" policy. The goal is to contain the compound entirely within the weighing and reaction zones.

SafeHandlingStorage1. Storage(Cool, Dry, Sealed)Weighing2. Weighing(Fume Hood/Balance)Storage->WeighingTransfer Closed ContainerReaction3. Reaction Setup(Solvent Addition)Weighing->ReactionDissolve ImmediatelySpillSpill EventWeighing->SpillWaste4. Disposal(Halogenated Stream)Reaction->WasteQuench & SegregateSpill->WasteWet Wipe Cleanup

Figure 1: Operational lifecycle for 2-Bromo-5-cyclopropylbenzoic acid, emphasizing containment from storage to disposal.

Step-by-Step Protocol

Phase 1: Preparation

  • Engineering Check: Verify fume hood face velocity is >100 fpm.

  • Static Control: This solid can be electrostatic.[1] Use an anti-static gun or polonium strip if weighing small quantities (<10 mg) to prevent powder scattering.[1]

Phase 2: Weighing & Transfer

  • Tare First: Place the receiving vessel (flask/vial) on the balance before opening the chemical container.[1]

  • Transfer: Use a disposable spatula.[1] Do not reuse spatulas to avoid cross-contamination.[1]

  • Dissolution: If possible, add the reaction solvent (e.g., DMSO, Methanol, DCM) to the solid immediately after weighing to lock the powder into a liquid phase, eliminating inhalation risk.[1]

Phase 3: Reaction Monitoring

  • Venting: If heating, ensure the system is vented to a scrubber or hood exhaust.[1] Halogenated acids can release trace HBr if subjected to extreme thermal stress (>150°C).[1]

Waste Disposal Protocol

Critical Requirement: This compound contains both a halogen (Bromine) and a strained ring system.[1]

Disposal Classification: Halogenated Organic Solid/Liquid. [1]

  • Segregation:

    • DO: Segregate into the "Halogenated Waste" stream.

    • DO NOT: Mix with "Non-Halogenated" solvents (e.g., Acetone, Ethanol) if your facility pays a premium for halogenated waste disposal.[1]

    • DO NOT: Mix with strong oxidizers (Peroxides, Nitric Acid).[1] The cyclopropyl ring can oxidize exothermically.[1]

  • Container Labeling:

    • Label must read: "Contains: 2-Bromo-5-cyclopropylbenzoic acid, Halogenated Solvent (if dissolved)."[1]

    • Hazard Checkbox: Mark "Irritant" and "Toxic".[1]

  • Final Destruction:

    • The standard industry method is high-temperature incineration equipped with scrubbers to capture HBr gas generated during combustion.[1]

Emergency Response
ScenarioImmediate ActionScientific Rationale
Eye Contact Flush for 15 minutes. Lift eyelids.Acidic solids can embed in the cornea; immediate dilution is critical to prevent ulceration.[1]
Skin Contact Wash with soap and water. Do not use alcohol.[1]Alcohol increases skin permeability, potentially driving the brominated compound deeper into the dermis.[1]
Inhalation Move to fresh air. Support breathing.[1][2][3][4]Bronchial irritation from acidic dust can cause delayed inflammation.[1]
Spill (Solid) Wet Wipe Method. Cover with wet paper towel, then scoop.[1]Prevents dust generation.[1][4] Do not dry sweep.[1]
References
  • University of Illinois DRS. (n.d.).[1] Halogenated Organic Liquids - Waste Disposal Guidelines. Retrieved from [Link][1]

  • PubChem. (2025).[1] Compound Summary: 5-bromo-2-cyclopropylbenzoic acid (Isomer Comparison). Retrieved from [Link]

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Retrosynthesis Analysis

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.